De Novo Synthesis and Mechanistic Evaluation of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate via Rh(III)-Catalyzed C–H Annulation
Executive Summary & Strategic Rationale 1-Aminoisoquinoline derivatives are critical structural motifs in modern drug discovery, frequently serving as the core scaffold for phosphodiesterase (PDE) modulators, kinase inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
1-Aminoisoquinoline derivatives are critical structural motifs in modern drug discovery, frequently serving as the core scaffold for phosphodiesterase (PDE) modulators, kinase inhibitors, and dipeptidyl peptidase IV (DPP-IV) inhibitors[1],[2]. Despite their biological utility, the regioselective synthesis of highly functionalized isoquinolines—specifically those bearing both a 4-carboxylate and a 6-halogen—remains a synthetic challenge. Traditional methodologies, such as the Pomeranz-Fritsch reaction or nucleophilic aromatic substitution (SNAr) of pre-formed isoquinolines, often suffer from poor regiocontrol, harsh conditions, or lengthy linear sequences.
To circumvent these limitations, this technical guide details a cutting-edge, step-economic approach: the Rh(III)-catalyzed C–H cascade annulation of benzamidines with carbene precursors[3],[2]. By utilizing 4-bromobenzamidine and a highly stable iodonium ylide, we achieve absolute regiocontrol, directly yielding the target molecule, Methyl 1-amino-6-bromoisoquinoline-4-carboxylate , in a single catalytic operation.
Retrosynthetic Strategy & Regiochemical Mapping
The synthesis relies on a strategic disconnection of the isoquinoline core into two readily available precursors. The causality behind the selection of 4-bromobenzamidine as the starting material is rooted in its geometric relationship to the directing group.
Regiocontrol of the Bromine: The amidine moiety acts as a powerful directing group, anchoring the Rh(III) catalyst to activate the ortho C–H bond (Aryl C2). Because the bromine atom is situated at the para position relative to the amidine (Aryl C4), the subsequent annulation mathematically forces the bromine into the C6 position of the resulting isoquinoline.
Regiocontrol of the Carboxylate: To install the ester exclusively at the C4 position without substituting the C3 position, we employ the phenyliodonium ylide of methyl 3-oxopropanoate (a formyl-acetate derivative). The ylide's formyl group undergoes intramolecular condensation with the amidine nitrogen, providing the unsubstituted C3–H, while the ester-bearing carbon forms the C4 position.
Retrosynthetic atom-mapping demonstrating absolute regiocontrol of the C6-Br and C4-Ester.
Mechanistic Elucidation: The Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and scaling the reaction. The transformation is driven by a Rh(III)/Rh(III) redox-neutral pathway, avoiding the need for external terminal oxidants.
Catalyst Activation: The pre-catalyst [CpRhCl2]2 is treated with AgSbF6. The silver salt abstracts the chloride ligands, precipitating insoluble AgCl and generating the highly electrophilic, cationic[CpRh]2+ active species.
Concerted Metalation-Deprotonation (CMD): The amidine nitrogen coordinates to the Rh center. Acetate (from the CsOAc base) acts as an internal proton shuttle, facilitating the cleavage of the ortho C–H bond to form a stable 5-membered rhodacycle.
Carbene Insertion: The iodonium ylide acts as a safe, solid carbene precursor[2]. It reacts with the rhodacycle, expelling iodobenzene and generating a Rh-carbene intermediate.
Migratory Insertion & Annulation: The aryl-Rh bond migrates onto the carbene carbon. Subsequent intramolecular nucleophilic attack by the amidine nitrogen onto the formyl carbonyl, followed by dehydration, releases the fully aromatized isoquinoline and regenerates the catalyst.
Rh(III)-catalyzed cascade annulation cycle highlighting the CMD and carbene transfer steps.
Reaction Optimization & Causality Data
The choice of reagents is not arbitrary. The table below summarizes the quantitative optimization data, illustrating the causality behind the final protocol parameters. The use of an iodonium ylide over a traditional diazo compound eliminates the risk of explosive nitrogen gas evolution at scale, while CsOAc provides the optimal basicity for the CMD step without degrading the ylide.
Entry
Catalyst System
Base / Additive
Carbene Precursor
Solvent
Yield (%)
Mechanistic Rationale & Observation
1
[CpRhCl2]2
None
Diazo Compound
DCE
Trace
Lack of AgSbF6 prevents formation of the active cationic Rh species.
2
[CpRhCl2]2 + AgSbF6
None
Diazo Compound
DCE
15%
Absence of acetate base stalls the Concerted Metalation-Deprotonation (CMD) step.
3
[CpRhCl2]2 + AgSbF6
NaOAc (2.0 eq)
Iodonium Ylide
MeOH
42%
Protic solvents competitively attack the electrophilic Rh-carbene intermediate.
4
[CpRhCl2]2 + AgSbF6
CsOAc (2.0 eq)
Diazo Compound
DCE
65%
Moderate yield, but rapid N2 gas evolution presents a thermal hazard at scale.
5
[Cp*RhCl2]2 + AgSbF6
CsOAc (2.0 eq)
Iodonium Ylide
DCE
88%
Optimal. CsOAc provides superior solubility. PhI byproduct confirms carbene transfer.
Scalable Experimental Protocol (10 mmol Scale)
This protocol is designed as a self-validating system. Visual and analytical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Phenyliodonium ylide of methyl 3-oxopropanoate (3.65 g, 12.0 mmol)
[Cp*RhCl2]2 (247 mg, 0.4 mmol, 4 mol%)
AgSbF6 (550 mg, 1.6 mmol, 16 mol%)
Cesium acetate (CsOAc) (3.84 g, 20.0 mmol)
Anhydrous 1,2-Dichloroethane (DCE) (50 mL)
Step-by-Step Procedure:
Catalyst Activation (Self-Validating Step): In an argon-filled glovebox, charge an oven-dried 100 mL Schlenk tube with[Cp*RhCl2]2 and AgSbF6. Add 10 mL of anhydrous DCE.
Validation Cue: The initially red solution will rapidly precipitate a fine white solid (AgCl) and transition to a deep, homogeneous orange color. This confirms the successful generation of the active[Cp*Rh(MeCN)3]2+ species. Stir for 15 minutes.
Substrate Addition: To the active catalyst suspension, add 4-bromobenzamidine hydrochloride, CsOAc, and the iodonium ylide. Wash the walls of the tube with the remaining 40 mL of DCE.
Annulation: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.
Validation Cue: As the reaction proceeds, the suspension will gradually become more homogeneous. Unlike diazo-based reactions, there will be no pressure buildup from N2 gas, ensuring safe scalability[2].
Workup & Byproduct Tracking: Cool the reaction to room temperature. Dilute with dichloromethane (50 mL) and filter the mixture through a short pad of Celite to remove silver salts and spent catalyst.
Validation Cue: Analyze an aliquot of the crude filtrate via GC-MS. The presence of a strong peak at m/z 204 confirms the stoichiometric ejection of iodobenzene, validating the carbene transfer mechanism.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes). The product elutes as a pale yellow solid.
Yield: 2.47 g (8.8 mmol, 88% yield) of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate.
Executive Summary & Chemical Identity Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and rational...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry and rational drug design[1]. Featuring a trisubstituted 1-aminoisoquinoline core, this compound serves as a versatile, advanced intermediate for synthesizing potent protein kinase inhibitors, particularly those targeting FLT3, Raf, and ROCK kinases[2]. The strategic placement of orthogonal reactive sites—a 6-bromo substituent and a 4-methyl carboxylate—enables divergent late-stage functionalization, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries[3].
Quantitative Chemical Profile
The following table summarizes the core physicochemical properties essential for handling and analytical verification.
As a Senior Application Scientist, I emphasize that selecting a scaffold is never arbitrary; it is dictated by the binding topography of the target protein. The 1-aminoisoquinoline pharmacophore is a well-documented kinase hinge-binding motif[2]. When designing ATP-competitive inhibitors, this specific scaffold interacts with the kinase active site through precise spatial vectors:
Hinge Binding (C1-Amino): The primary amine and the adjacent endocyclic nitrogen act as a bidentate hydrogen bond donor-acceptor pair. This motif anchors the molecule to the backbone carbonyl and amide NH of the kinase hinge region (e.g., in FLT3 or Raf kinases)[2].
Hydrophobic Pocket Probing (C6-Bromo): The bromine atom at the 6-position is strategically oriented toward the hydrophobic pocket II (often called the deep pocket) of kinases. It serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions to introduce bulky aryl or heteroaryl groups that enhance binding affinity and target selectivity[2].
Solvent Channel Vector (C4-Ester): The C4-methyl carboxylate projects toward the solvent-exposed region or the ribose binding pocket. It can be hydrolyzed and converted into various amides to tune physicochemical properties (e.g., aqueous solubility, cellular permeability) without disrupting the core hinge-binding interactions[5].
Figure 1: Pharmacophore logic and binding vectors of the 1-aminoisoquinoline scaffold.
Synthesis & Derivatization Strategies
While the de novo synthesis of 1-aminoisoquinolines can be achieved via transition-metal-catalyzed C-H activation (such as the Rh(III)-catalyzed cascade annulation of benzamidines with iodonium ylides)[3], utilizing the pre-functionalized CAS 2090332-56-0 allows for immediate library generation. The standard workflow involves a two-stage diversification: C6-arylation followed by C4-amidation.
Figure 2: Divergent synthetic workflow for late-stage functionalization of the scaffold.
To leverage this scaffold effectively, researchers must employ robust methodologies. The following protocols are designed with built-in causality explanations and self-validating checkpoints to ensure scientific integrity.
Protocol A: Suzuki-Miyaura Cross-Coupling at C6
Objective: Install an aryl group at the C6 position to probe kinase hydrophobic pockets.
Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
Causality: K2CO3 acts as a mild inorganic base to activate the boronic acid by forming a reactive, electron-rich boronate complex, which is strictly required to accelerate the transmetalation step in the catalytic cycle.
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge the mixture with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly reactive Pd(0) active catalyst species to an inactive Pd(II) state, ensuring high catalytic turnover.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a steady stream of Argon. Seal the flask and heat the reaction to 90°C for 4-6 hours.
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS.
Validation Checkpoint: The starting material exhibits a distinct isotopic doublet at m/z 281/283[M+H]+ (1:1 ratio due to the natural abundance of 79Br/81Br isotopes). Complete conversion is unequivocally confirmed when this doublet disappears entirely and is replaced by the expected product mass peak.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.
Protocol B: Saponification of the C4-Methyl Ester
Objective: Hydrolyze the ester to a carboxylic acid for subsequent amide library synthesis.
Reagent Mixing: Dissolve the C6-arylated intermediate in a solvent mixture of THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv).
Causality: The ternary mixed solvent system ensures the simultaneous solubility of both the hydrophobic organic substrate (THF/MeOH) and the inorganic hydroxide base (H2O), facilitating a rapid, homogeneous reaction environment.
Hydrolysis: Stir the mixture at 40°C for 2 hours.
Self-Validation (TLC): Check reaction progress by Thin-Layer Chromatography (EtOAc/Hexane 1:1).
Validation Checkpoint: The product carboxylic acid will remain firmly at the baseline (Rf = 0) due to its high polarity and strong interaction with the silica stationary phase, contrasting sharply with the mobile ester starting material.
Isolation: Concentrate the organic solvents in vacuo. Carefully acidify the remaining aqueous layer with 1M HCl to pH 3-4.
Causality: Lowering the pH protonates the soluble carboxylate salt to form the neutral carboxylic acid. Because the neutral acid lacks aqueous solubility, it precipitates out of the solution, allowing for easy isolation via vacuum filtration.
Analytical Characterization & Data Presentation
Proper characterization of the starting scaffold is critical before initiating library synthesis to prevent the propagation of impurities.
Analytical Technique
Expected Signal / Pattern
Diagnostic Significance
LC-MS (ESI+)
m/z 281.0, 283.0 [M+H]+ (1:1 ratio)
Confirms the presence of a single bromine atom (79Br/81Br isotopes)[1].
1H NMR (DMSO-d6)
~ 3.85 ppm (s, 3H)
Confirms the intact C4-methyl ester group.
1H NMR (DMSO-d6)
~ 7.50 - 8.00 ppm (br s, 2H)
Corresponds to the C1-primary amine (signal disappears upon D2O exchange).
1H NMR (DMSO-d6)
Aromatic signals (3H)
Confirms the trisubstituted isoquinoline core structure.
US Patent 11001559B2. "4-substituted aminoisoquinoline derivatives". Google Patents.
US Patent 9388165B2. "Isoquinoline-5-carboxamide derivatives". Google Patents.
Organic Letters. "Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides". ACS Publications.
Spectroscopic data for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate Introduction Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a substituted heterocyclic compound wit...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Introduction
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Numbering
The structure and standard numbering system for the isoquinoline ring are presented below. This numbering is used throughout the guide for the assignment of spectral data.
Caption: Molecular structure and numbering of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Underlying Principles & Predictions
The ¹H NMR spectrum of this molecule is predicted to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents:
Amino Group (-NH₂): This is a strong electron-donating group, which will cause a significant upfield shift (shielding) for the protons ortho and para to it.
Bromo Group (-Br): An electron-withdrawing group that will deshield adjacent protons.
Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group that will deshield protons in its vicinity.
Isoquinoline Nitrogen: The nitrogen atom in the ring is electron-withdrawing, causing deshielding of adjacent protons, particularly H-3.
Based on these principles and data from related compounds like 1-aminoisoquinoline and 6-bromoquinoline, the following ¹H NMR spectrum is predicted.[1][2]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.5 - 8.7
s
1H
H-3
Deshielded by the adjacent ring nitrogen and the ester group.
~8.2 - 8.4
d
1H
H-5
Deshielded by the fused pyridine ring and ortho to the bromine.
~8.0 - 8.2
d
1H
H-8
Part of the benzene ring, influenced by the overall aromatic system.
~7.8 - 8.0
dd
1H
H-7
Coupled to both H-8 and H-5.
~6.5 - 6.8
s (broad)
2H
-NH₂
Exchangeable protons, typically a broad singlet. The chemical shift can vary with concentration and solvent.[3][4]
~3.9 - 4.1
s
3H
-OCH₃
Singlet for the methyl ester protons.
Methodology: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum for this compound would be as follows:
Sample Preparation: Dissolve 5-10 mg of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
Data Acquisition:
Acquire the spectrum at a standard temperature (e.g., 298 K).
Set the spectral width to cover a range of approximately 0-12 ppm.
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
A relaxation delay of 1-2 seconds between pulses is typically sufficient.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Perform phase and baseline corrections.
Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Underlying Principles & Predictions
The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The chemical shifts are determined by the hybridization and the electronic environment of each carbon.
Carbonyl Carbon (-C=O): Will appear significantly downfield, typically in the 165-175 ppm region.[5]
Aromatic Carbons: These will resonate in the range of approximately 110-155 ppm.[6]
C1 (attached to -NH₂): Will be shifted downfield due to the direct attachment of the nitrogen atom.
C6 (attached to -Br): The chemical shift will be influenced by the electronegativity of the bromine atom.
Quaternary Carbons (C4, C4a, C8a): These carbons, which are not attached to any protons, are expected to show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[5]
Methyl Carbon (-OCH₃): Will appear upfield, typically around 50-60 ppm.[7]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale
~168
C=O (ester)
Typical chemical shift for an ester carbonyl carbon.[5]
~155
C1
Attached to the amino group, significantly deshielded.[1]
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.
Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher NMR spectrometer.
Data Acquisition:
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
Set the spectral width to cover a range of approximately 0-200 ppm.
A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
Data Processing:
Process the FID similarly to the ¹H spectrum.
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Mass Spectrometry (MS)
Underlying Principles & Predictions
Mass spectrometry will provide the molecular weight and information about the fragmentation patterns of the molecule.
Molecular Ion: The molecular formula is C₁₁H₉BrN₂O₂. The monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Isotopic Pattern: The presence of a single bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2).[8][9][10]
Fragmentation: Under electron ionization (EI) or electrospray ionization (ESI) with fragmentation, characteristic losses are expected. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃, 31 Da) or the methyl carboxylate group (•COOCH₃, 59 Da).
Predicted Mass Spectrometry Data
m/z (predicted)
Assignment
Notes
279.98 / 281.98
[M]⁺• and [M+2]⁺• (for EI-MS)
The molecular ion peaks. The 1:1 intensity ratio is characteristic of a single bromine atom.[10]
280.99 / 282.99
[M+H]⁺ and [M+H+2]⁺ (for ESI-MS)
Protonated molecular ions, also showing the 1:1 bromine isotope pattern.
248.97 / 250.97
[M-OCH₃]⁺
Loss of a methoxy radical from the ester group.
220.98 / 222.98
[M-COOCH₃]⁺
Loss of the entire methyl carboxylate group.
Methodology: Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements. Electrospray ionization (ESI) is a common technique for this type of molecule.
Data Acquisition:
Introduce the sample into the mass spectrometer, either by direct infusion or via liquid chromatography (LC-MS).
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ions.
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to observe the characteristic fragmentation patterns.
Data Analysis:
Determine the accurate mass of the molecular ion to confirm the elemental composition.
Analyze the isotopic pattern to confirm the presence of bromine.
Identify the major fragment ions to support the proposed structure.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectral data for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate. These predictions are grounded in fundamental spectroscopic principles and data from analogous structures. While experimental verification is essential, this guide offers a robust framework for researchers to anticipate the spectroscopic features of this compound, aiding in its synthesis, purification, and characterization.
Magnetic Resonance in Chemistry. (2004, January 15). Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate.
Australian Journal of Chemistry. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups.
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Unlocking the Isoquinoline Core: Advanced ¹H and ¹³C NMR Elucidation of 1-Amino-6-bromoisoquinoline Derivatives
Executive Summary & Pharmacological Relevance The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1-amino-6-bromoisoquinoline derivatives serve as critical intermediates and ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 1-amino-6-bromoisoquinoline derivatives serve as critical intermediates and active pharmaceutical ingredients (APIs) in the development of kinase inhibitors and antithrombotic agents, such as Factor XIIa (FXIIa) inhibitors[1]. The 1-amino group acts as a crucial hydrogen-bond donor/acceptor in enzymatic binding pockets, while the 6-bromo substituent provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
To effectively utilize this scaffold, researchers must be able to unambiguously confirm its structural integrity and regiochemistry. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-amino-6-bromoisoquinoline, establishing self-validating analytical protocols for structural elucidation.
Structural Dynamics & Electronic Causality
To interpret the NMR spectra of 1-amino-6-bromoisoquinoline, one must first understand the underlying electronic push-pull system governing the molecule. NMR chemical shifts are not random; they are the direct observable consequence of local electron density.
The +M (Mesomeric) Effect of the 1-Amino Group: The exocyclic nitrogen lone pair delocalizes into the isoquinoline π-system. This resonance specifically increases electron density at the C4 and C8 positions. Consequently, the ¹H and ¹³C signals for these positions are significantly shielded (shifted upfield) compared to the unsubstituted isoquinoline core[3].
The Heavy Atom Effect of the 6-Bromo Group: Bromine is highly electronegative, exerting a -I (inductive) effect that deshields nearby protons. However, in ¹³C NMR, the large electron cloud of the bromine atom causes a diamagnetic shielding phenomenon known as the "heavy atom effect," pushing the C6 carbon resonance anomalously upfield (~123 ppm) relative to standard aromatic carbons.
Fig 1. Synthetic route from N-oxide precursor to functionalized 1-aminoisoquinoline pharmacophores.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating—meaning the protocol itself contains built-in quality control checks to prevent downstream misinterpretation.
Protocol A: Synthesis of 1-Amino-6-bromoisoquinoline
This method utilizes a nucleophilic aromatic substitution (SNAr) approach[4].
Activation: Charge a dry round-bottom flask with 6-bromoisoquinoline N-oxide (1.0 eq) and anhydrous dichloromethane (DCM). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C. Reflux for 4 hours to yield 1-chloro-6-bromoisoquinoline.
Amination: In a sealed pressure tube, combine 1-chloro-6-bromoisoquinoline (1.0 eq) with an excess of ammonium acetate (NH₄OAc, 10.0 eq). Heat the melt to 150 °C for 14 hours.
Workup & Validation: Cool to room temperature, neutralize with 3N NaOH, and extract with ethyl acetate. Self-Validation Step: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The product should strongly fluoresce under 254 nm UV light and exhibit a lower Rf than the chloro-intermediate due to increased polarity from the primary amine.
Protocol B: NMR Sample Preparation & Acquisition
Solvent Selection: Dissolve exactly 20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Causality: DMSO-d6 is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, allowing the exchangeable -NH₂ protons to appear as a distinct, sharp broad singlet rather than being lost to baseline broadening.
Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Automatically tune and match the probe to the ¹H and ¹³C frequencies to maximize power transfer and signal-to-noise (S/N) ratio.
Shimming (Quality Control): Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO pentet (2.50 ppm) exhibits a Full Width at Half Maximum (FWHH) of < 0.8 Hz. Poor shimming will obscure crucial meta-coupling (J ~ 2.0 Hz) in the isoquinoline ring.
Acquisition:
¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure accurate integration of the -NH₂ protons.
¹³C NMR: 1024 scans, power-gated ¹H decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) bias while removing C-H splitting.
Spectroscopic Data & Interpretative Logic
The tables below summarize the definitive ¹H and ¹³C NMR assignments for 1-amino-6-bromoisoquinoline in DMSO-d6.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Interpretative Causality
-NH₂
6.80
Broad Singlet (br s)
N/A
Exocyclic amine; shifts downfield in DMSO due to solvent H-bonding. Integrates to 2H.
H4
6.95
Doublet (d)
5.8
Highly shielded by the +M resonance effect of the 1-amino group.
H7
7.55
Doublet of doublets (dd)
8.8, 2.0
Ortho-coupled to H8, meta-coupled to H5. Deshielded by the adjacent 6-bromo group.
H3
7.80
Doublet (d)
5.8
Adjacent to the ring nitrogen; deshielded by the electronegative N atom.
H5
8.00
Doublet (d)
2.0
Exhibits only fine meta-coupling to H7. Isolated by the 6-bromo substitution.
H8
8.15
Doublet (d)
8.8
Highly deshielded due to the "peri-effect" (spatial proximity to the 1-amino group and ring nitrogen).
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Carbon Type
Interpretative Causality
C4
112.5
CH
Strongly shielded by electron donation from the 1-amino group.
C8a
117.0
C (Quaternary)
Bridgehead carbon, shielded by resonance.
C6
123.0
C (Quaternary)
C-Br bond. Anomalously upfield due to the halogen heavy atom effect.
C8
125.5
CH
Deshielded relative to C4, but part of the conjugated system.
C7
128.5
CH
Standard aromatic carbon shift.
C5
129.5
CH
Standard aromatic carbon shift.
C4a
138.0
C (Quaternary)
Bridgehead carbon.
C3
140.2
CH
Deshielded by the adjacent electronegative ring nitrogen.
C1
155.5
C (Quaternary)
Highly deshielded by bonding to two nitrogen atoms (ring N and exocyclic -NH₂).
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a foundational understanding, the definitive assignment of quaternary carbons (C1, C4a, C6, C8a) and the differentiation of H5 vs. H8 requires a multiplexed 2D NMR approach.
Fig 2. Multiplexed 1D and 2D NMR workflow for unambiguous structural elucidation.
COSY (Correlation Spectroscopy): Confirms the connectivity between H3 and H4 (³J = 5.8 Hz) and the isolated spin system of H7 and H8 (³J = 8.8 Hz). H5 remains isolated as a singlet in the COSY spectrum, confirming its position between the bridgehead and the bromine atom.
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This immediately differentiates the highly shielded C4 (112.5 ppm) from the deshielded C3 (140.2 ppm) by correlating them to H4 and H3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. The H5 proton (8.00 ppm) will show a strong ³J HMBC cross-peak to C4a and C7, while H8 will show a ³J correlation to C1 (155.5 ppm), definitively locking the orientation of the carbocyclic ring relative to the heterocyclic ring.
Conclusion
The structural elucidation of 1-amino-6-bromoisoquinoline derivatives requires a deep understanding of electronic causality. By recognizing the shielding +M effect of the 1-amino group and the diamagnetic heavy atom effect of the 6-bromo substituent, researchers can confidently assign complex 1D and 2D NMR spectra. Implementing the self-validating protocols outlined in this guide ensures high-fidelity analytical data, accelerating the development of downstream APIs and targeted therapeutics.
Core Topic: Solubility and Stability of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Unknowns of a Novel Scaffold This guide is structured to provide not just a theoretical understanding b...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Unknowns of a Novel Scaffold
This guide is structured to provide not just a theoretical understanding but a practical, actionable framework for the researcher. We will delve into the anticipated solubility and stability of this compound, drawing on established principles of medicinal chemistry and the known behaviors of related structures.[1][2] More importantly, we will outline the self-validating experimental protocols necessary to move from prediction to established fact, ensuring the scientific integrity of your research.
Structural and Physicochemical Profile
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a substituted isoquinoline, a privileged scaffold in medicinal chemistry known for its presence in a wide array of biologically active compounds.[1] The specific functional groups appended to this core are critical in determining its overall physicochemical properties.
Isoquinoline Core : A heterocyclic aromatic system that provides a rigid scaffold for the presentation of pharmacophoric features.
1-Amino Group : A primary amine that can act as a hydrogen bond donor and a weak base, significantly influencing aqueous solubility and potential salt formation.
6-Bromo Group : A halogen substituent that increases lipophilicity and can serve as a handle for further synthetic elaboration through cross-coupling reactions.[1]
4-Carboxylate (Methyl Ester) : This group can act as a hydrogen bond acceptor. The ester functionality may be susceptible to hydrolysis under certain pH conditions.
A summary of predicted and known properties of structurally related compounds is presented below.
Property
Predicted/Analog-Based Value
Rationale and References
Molecular Formula
C₁₁H₉BrN₂O₂
Based on chemical structure.
Molecular Weight
281.11 g/mol
Calculated from the molecular formula.
Predicted XlogP
~2.5 - 3.5
The brominated aromatic core suggests a degree of lipophilicity, partially offset by the polar amino and ester groups. A related compound, Methyl 6-bromoquinoline-4-carboxylate, has a predicted XLogP of 2.7.[3]
The amino group is expected to be basic. The exact value is influenced by the electron-withdrawing nature of the isoquinoline ring.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter in drug development, influencing everything from in vitro assay design to in vivo bioavailability. For Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, we can predict its general solubility behavior and outline a robust experimental plan for its determination.
Predicted Solubility
Aqueous Solubility : The presence of the amino group suggests that the compound will exhibit pH-dependent aqueous solubility. At acidic pH, the amine will be protonated, forming a more soluble salt. However, the overall flat, aromatic structure and the bromine atom contribute to its lipophilicity, which will likely limit its solubility in neutral water.
Organic Solvents : The compound is expected to have good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are common for initial stock solutions in biological screening. Solubility in alcohols like methanol and ethanol is also anticipated to be moderate to good. It will likely have lower solubility in non-polar solvents like hexane.
Experimental Workflow for Solubility Determination
The following protocol outlines a standard procedure for determining the thermodynamic solubility of a novel compound.
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol: Thermodynamic Solubility Assay
Preparation of Solvent Systems : Prepare buffers for physiological relevance, such as Phosphate-Buffered Saline (PBS) at pH 7.4, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).
Sample Addition : Add an excess of solid Methyl 1-amino-6-bromoisoquinoline-4-carboxylate to a known volume of each solvent system in a glass vial.
Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached. A visual confirmation of excess solid should be made.
Sample Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not bind the compound).
Quantification : Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Dilute the saturated supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[5][6][7]
Stability Profile: Key Considerations and Evaluation
Understanding the chemical stability of a compound is paramount for its storage, handling, and the interpretation of experimental data. The key potential liabilities for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate are hydrolysis of the methyl ester and degradation under light or extreme pH.
Predicted Stability
pH Stability : The methyl ester is the most probable site of hydrolytic instability. Under strongly acidic or basic conditions, it can hydrolyze to the corresponding carboxylic acid. The rate of hydrolysis is expected to be minimal at neutral pH.
Thermal Stability : The aromatic isoquinoline core suggests good thermal stability under typical laboratory conditions.
Photosensitivity : Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to photodegradation. It is prudent to handle the compound with protection from light.[8]
Oxidative Stability : The amino group could be susceptible to oxidation, though this is not typically a major concern under standard handling conditions.
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity of the 1-Amino Group in Isoquinolines Introduction: The Privileged 1-Aminoisoquinoline Scaffold The isoquinoline framework, a fusion of benzene and pyridine rings, is a corne...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Reactivity of the 1-Amino Group in Isoquinolines
Introduction: The Privileged 1-Aminoisoquinoline Scaffold
The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] When substituted with an amino group at the 1-position, the resulting 1-aminoisoquinoline (1-AIQ) becomes a particularly versatile and reactive building block.[3][4][5] Its significance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, from neurological disorders to cancer.[3][6]
The reactivity of the 1-amino group is not merely that of a typical aromatic amine; it is profoundly influenced by its position on the electron-deficient pyridine ring, adjacent to the heterocyclic nitrogen atom. This unique electronic environment enhances its nucleophilicity compared to other aminoisoquinoline isomers, making it a prime site for a diverse array of chemical transformations.[7][8] Understanding the principles governing this reactivity is paramount for its effective utilization in the design and synthesis of complex, biologically active molecules.[6][9] This guide provides a detailed exploration of the core reactivity of the 1-amino group, offering both mechanistic insights and practical, field-proven experimental protocols.
Section 1: The Electronic Basis of Reactivity - Nucleophilicity and Basicity
The chemical behavior of the 1-amino group is fundamentally dictated by the electron distribution within the isoquinoline scaffold.[7] The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, yet the placement of the amino group at the C1 position results in a unique electronic interplay. This position allows for effective stabilization of the positive charge that develops during electrophilic attack on the amino nitrogen.
The enhanced reactivity of 1-aminoisoquinoline is quantitatively supported by its basicity, which is a reliable proxy for its nucleophilicity. The acid dissociation constant (pKa) of the conjugate acid of an amine directly measures its basicity; a higher pKa value indicates a stronger base and a more potent nucleophile.[7]
Expertise & Causality:
The C1 position is the most favorable site for nucleophilic attack on the isoquinoline ring itself.[8][10] Placing an amino group here creates a push-pull system. The exocyclic amino group acts as an electron-donating group, increasing the electron density and making it a strong nucleophile. This effect is more pronounced at C1 than at other positions on the pyridine ring, leading to 1-aminoisoquinoline being the most basic and nucleophilic of the isomers with the amino group on the heterocyclic ring.[7]
Data Presentation: Comparative Basicity of Aminoisoquinoline Isomers
Isomer
pKa of Conjugate Acid
Relative Nucleophilicity
1-Aminoisoquinoline
7.63
Highest
3-Aminoisoquinoline
5.05
Lowest
5-Aminoisoquinoline
5.59
Intermediate
7-Aminoisoquinoline
6.25
Intermediate
This table summarizes available experimental pKa data, providing a quantitative basis for predicting reactivity trends. A higher pKa corresponds to greater basicity and nucleophilicity.[7]
Section 2: Key Transformations of the 1-Amino Group
The heightened nucleophilicity of the 1-amino group enables a wide range of synthetic transformations, from simple derivatizations to complex, ring-forming cascades.
Acylation Reactions
One of the most fundamental reactions showcasing the nucleophilic character of 1-aminoisoquinoline is its reaction with acylating agents. This transformation is crucial for installing amide functionalities, which are prevalent in pharmaceuticals and can serve as protecting groups or key pharmacophoric elements.
Mechanism:
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) followed by deprotonation yields the stable N-acylated 1-aminoisoquinoline product.
Experimental Protocol: Synthesis of N-(isoquinolin-1-yl)acetamide
This protocol provides a representative procedure for the acylation of 1-aminoisoquinoline.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-aminoisoquinoline (1.0 g, 6.94 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Base Addition: Add triethylamine (1.16 mL, 8.33 mmol, 1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Slowly add acetyl chloride (0.54 mL, 7.63 mmol, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(isoquinolin-1-yl)acetamide.[6][11]
Diazotization and Sandmeyer Reactions
The conversion of the primary amino group at C1 into a diazonium salt is a pivotal transformation that unlocks a vast range of subsequent functionalizations. The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, most notably through the copper(I)-catalyzed Sandmeyer reaction.[12][13][14] This two-step sequence provides reliable access to 1-halo, 1-cyano, and 1-hydroxyisoquinolines, which are often difficult to prepare by other means.[15]
Trustworthiness & Causality:
The diazotization must be performed at low temperatures (typically 0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures. The Sandmeyer reaction relies on a single-electron transfer mechanism catalyzed by copper(I) salts.[13][16] The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical with the loss of dinitrogen gas, which then reacts with the halide or cyanide from the copper salt to form the final product.[13]
Visualization: Diazotization-Sandmeyer Workflow
Caption: General workflow for the conversion of 1-aminoisoquinoline.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline via Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction on amino-heterocycles.[15]
Diazotization:
To a stirred solution of concentrated hydrochloric acid (15 mL) and water (5 mL), add 1-aminoisoquinoline (5.0 g, 34.7 mmol). Stir until a fine slurry is formed and cool the mixture to 0 °C using an ice-salt bath.
In a separate beaker, dissolve sodium nitrite (2.64 g, 38.2 mmol, 1.1 eq) in water (8 mL).
Add the sodium nitrite solution dropwise to the 1-aminoisoquinoline slurry, ensuring the temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of a clear solution indicates the generation of the diazonium salt.
Sandmeyer Reaction:
In a separate, larger flask, dissolve copper(I) chloride (4.12 g, 41.6 mmol, 1.2 eq) in concentrated hydrochloric acid (10 mL) at room temperature. Cool this solution to 0 °C.
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 30 minutes to ensure the reaction goes to completion.
Workup and Purification:
Cool the reaction mixture to room temperature and neutralize by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.
Extract the product with a suitable organic solvent, such as diethyl ether or DCM (3 x 50 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
The crude 1-chloroisoquinoline can be purified by vacuum distillation or column chromatography to yield the final product.
Role in Heterocyclic Ring Formation: The Pictet-Spengler Reaction
The 1-aminoisoquinoline scaffold can be a precursor to more complex, fused heterocyclic systems. While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations are central to the synthesis of many important molecules.[17][18] A prominent example is the synthesis of the anthelmintic drug Praziquantel, where a key step involves an acid-catalyzed intramolecular cyclization that forms the pyrazino[2,1-a]isoquinoline core.[19][20][21] This reaction follows the core logic of a Pictet-Spengler cyclization: the formation of an iminium ion followed by an intramolecular electrophilic attack and ring closure.
Mechanism:
The reaction is initiated by the condensation of an amine with a carbonyl compound (or a precursor that generates an electrophilic iminium ion in situ) under acidic conditions. The resulting iminium ion is a potent electrophile. An electron-rich aromatic system then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution, leading to the formation of a new ring. A final deprotonation step restores aromaticity and yields the cyclized product.[17][18]
Caption: Key steps of the acid-catalyzed Pictet-Spengler reaction.
Section 3: Applications in Medicinal Chemistry and Drug Development
The 1-aminoisoquinoline moiety is a privileged structure in drug discovery, valued for its ability to participate in key biological interactions and for its synthetic tractability.[3][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2]
Expertise & Causality:
In drug design, the moderately basic 1-aminoisoquinoline group is often used as a bioisostere for the highly basic benzamidine moiety.[22] This substitution can lead to significant improvements in pharmacokinetic properties, such as enhanced cell permeability and improved selectivity, as demonstrated in the development of thrombin inhibitors.[22] The ability to easily derivatize the amino group allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.
Data Presentation: 1-Aminoisoquinoline Derivatives in Drug Discovery
Compound Class / Example
Therapeutic Target
Role of 1-Aminoisoquinoline Moiety
Reference
Thrombin Inhibitors
Thrombin (Factor IIa)
Benzamidine bioisostere, improving selectivity and oral activity.
Core structure for developing agonists for pain treatment.
[]
Section 4: Modern Synthetic Routes to the 1-Aminoisoquinoline Core
While this guide focuses on the reactivity of the 1-amino group, the accessibility of the starting material is a critical consideration for any synthetic campaign. Modern organic chemistry has provided several powerful methods for the construction of the 1-aminoisoquinoline scaffold itself, moving beyond classical, often harsh, conditions.
Key contemporary strategies include:
Transition Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, which couples an amine with an aryl halide, is a powerful method. The reaction of 1-chloroisoquinoline with an ammonia surrogate using a palladium or nickel catalyst provides a direct route to the 1-aminoisoquinoline core.[6][25]
C-H Activation/Annulation: Rhodium(III)-catalyzed reactions have emerged as an elegant and atom-economical approach. These methods involve the directed C-H activation of a benzamidine derivative followed by annulation with a coupling partner like an alkyne or a diazo compound to construct the isoquinoline ring system in a single step.[6][11]
Visualization: Conceptual Synthetic Approaches
Caption: Modern catalytic strategies for the synthesis of 1-aminoisoquinoline.
Conclusion
The 1-amino group of isoquinoline is a uniquely reactive functional group whose utility extends far beyond that of a simple aromatic amine. Its enhanced nucleophilicity, a direct consequence of its electronic environment, makes it a powerful handle for a diverse suite of chemical transformations. From straightforward acylations and alkylations to sophisticated diazotization-Sandmeyer sequences and complex heterocyclic syntheses, the reactivity of the 1-amino group provides chemists with a reliable and versatile toolkit. For professionals in drug development, its role as a key pharmacophore and a bioisosteric replacement for problematic functional groups makes 1-aminoisoquinoline and its derivatives an enduringly valuable scaffold in the quest for novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full synthetic potential of this remarkable building block.
References
Multi-step Flow Synthesis of the Anthelmintic Drug Praziquantel. (2023, August 14). Organic Process Research & Development. Retrieved April 3, 2026, from [Link]
Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. (2025, March 10). Organic Letters. Retrieved April 3, 2026, from [Link]
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved April 3, 2026, from [Link]
Synthesis of N-Unsubstituted 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Activation/Annulation of Benzamidine Hydrochloride with Diazo Compounds. (2026, March 13). The Journal of Organic Chemistry. Retrieved April 3, 2026, from [Link]
Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. (2013, February 25). The Journal of Organic Chemistry. Retrieved April 3, 2026, from [Link]
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15). Molecules. Retrieved April 3, 2026, from [Link]
1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors. (1999, March 8). Bioorganic & Medicinal Chemistry Letters. Retrieved April 3, 2026, from [Link]
MCR Synthesis of Praziquantel Derivatives. (n.d.). Molecules. Retrieved April 3, 2026, from [Link]
Metal‐Free Facile Synthesis of Multisubstituted 1‐Aminoisoquinoline Derivatives with Dual‐State Emissions. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved April 3, 2026, from [Link]
Synthesis and therapeutic delivery approaches for praziquantel: a patent review (2010-present). (2021, April 19). Taylor & Francis Online. Retrieved April 3, 2026, from [Link]
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved April 3, 2026, from [Link]
Nucleophilic addition to quinolines and isoquinolines. (n.d.). Organic Chemistry. Retrieved April 3, 2026, from [Link]
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]
Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. (2014, January 23). European Journal of Medicinal Chemistry. Retrieved April 3, 2026, from [Link]
Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. (n.d.). Molecules. Retrieved April 3, 2026, from [Link]
Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. (2017, April 3). Nature Communications. Retrieved April 3, 2026, from [Link]
Process for the preparation of praziquantel. (n.d.). Google Patents.
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved April 3, 2026, from [Link]
Novel isoquinoline derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). Molecules. Retrieved April 3, 2026, from [Link]
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (n.d.). Organic Chemistry Frontiers. Retrieved April 3, 2026, from [Link]
Why does nucleophilic substitution in isoquinoline favour at position 1? (2020, March 1). Quora. Retrieved April 3, 2026, from [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). Journal of the Iranian Chemical Society. Retrieved April 3, 2026, from [Link]
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. (2014, January 7). Journal of the American Chemical Society. Retrieved April 3, 2026, from [Link]
Sandmeyer Reaction. (2025, September 11). YouTube. Retrieved April 3, 2026, from [Link]
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2014, May 2). The Journal of Organic Chemistry. Retrieved April 3, 2026, from [Link]
Isoquinoline. (n.d.). Comprehensive Organic Chemistry. Retrieved April 3, 2026, from [Link]
1-Aminoisoquinoline | 1532-84-9. (n.d.). J&K Scientific. Retrieved April 3, 2026, from [Link]
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). Molecules. Retrieved April 3, 2026, from [Link]
A Comprehensive Technical Guide to Methyl 1-amino-6-bromoisoquinoline-4-carboxylate: Structure, Nomenclature, and Synthetic Insights
This guide provides an in-depth analysis of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will deconstruc...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will deconstruct its chemical structure, systematically explain its IUPAC nomenclature, and offer expert insights into its synthesis, characterization, and potential applications as a versatile scaffold for novel therapeutics.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of pharmaceuticals.[1] Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Isoquinoline derivatives are found in numerous natural alkaloids and synthetic compounds, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Compounds based on this scaffold can function as enzyme inhibitors, targeting crucial cellular machinery like topoisomerases and protein kinases, or modulate signaling pathways critical in disease progression.[3][5][6] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly valuable starting point for drug discovery campaigns.[4]
Chemical Identity of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Molecular Structure and Numbering
The structure of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is defined by the specific arrangement of its functional groups on the isoquinoline framework. The numbering of the isoquinoline ring system is standardized, starting from the carbon adjacent to the nitrogen in the pyridine ring and proceeding around the bicyclic system.
Caption: 2D structure of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate.
IUPAC Nomenclature Deconstruction
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "Methyl 1-amino-6-bromoisoquinoline-4-carboxylate" is derived as follows:
Parent Heterocycle : The core is a bicyclic aromatic system containing nitrogen, identified as isoquinoline .
Principal Functional Group : The ester group (-COOCH₃) is the highest priority functional group, giving the suffix -carboxylate .
Ester Alkyl Group : The alkyl group attached to the oxygen of the ester is a methyl group, hence the prefix Methyl .
Position of Principal Group : The carboxylate group is attached to position 4 of the isoquinoline ring, denoted as -4-carboxylate .
Substituents : The remaining groups are named as prefixes in alphabetical order:
An amino group (-NH₂) at position 1 is named 1-amino .
A bromine atom (-Br) at position 6 is named 6-bromo .
Final Assembly : Combining these elements gives the full IUPAC name: Methyl 1-amino-6-bromoisoquinoline-4-carboxylate .
[7]
Physicochemical Properties
The key physicochemical properties of the compound are summarized below. These values are critical for predicting its behavior in various experimental and biological systems.
A logical synthetic approach to Methyl 1-amino-6-bromoisoquinoline-4-carboxylate involves the construction of a suitably substituted isoquinoline core, followed by functional group manipulations. A plausible retrosynthetic analysis suggests that the final molecule can be obtained from 6-bromo-1-chloroisoquinoline-4-carboxylic acid. The workflow involves esterification, followed by a nucleophilic aromatic substitution to introduce the amino group.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Esterification and Amination
This section details a representative protocol for the final steps of the synthesis, starting from a hypothetical intermediate, 6-bromo-1-chloroisoquinoline-4-carboxylic acid.
Step 1: Esterification of 6-bromo-1-chloroisoquinoline-4-carboxylic acid
Rationale: This Fischer esterification converts the carboxylic acid to a methyl ester. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, while refluxing in methanol drives the equilibrium towards the product.
[11]
Suspend 6-bromo-1-chloroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of starting material).
Place the suspension in an ice-water bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Neutralize the residue by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate. Purify by column chromatography if necessary.
Step 2: Amination of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate
Rationale: This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoquinoline ring system activates the C1 position for attack by a nucleophile. Ammonia replaces the chloro substituent to form the final 1-amino product.
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as 1,4-dioxane in a sealed pressure vessel.
Add an excess of aqueous ammonia solution (e.g., 28%, 10-20 eq).
Seal the vessel and heat the mixture to 100-120°C for 18-24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction vessel to room temperature.
Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure Methyl 1-amino-6-bromoisoquinoline-4-carboxylate.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS) : Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Expected Analytical Data
Confirmation of the final structure relies on spectroscopic data. The following table provides expected values to validate a successful synthesis.
Analysis
Expected Result
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm): ~8.5-7.5 (m, aromatic protons), ~7.0 (s, broad, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃). Specific shifts for H-3, H-5, H-7, and H-8 would be distinct.
m/z: 281.0 [M+H]⁺ for ⁷⁹Br, 283.0 [M+H]⁺ for ⁸¹Br (approx. 1:1 isotopic pattern).
Applications in Medicinal Chemistry and Drug Discovery
A Versatile Scaffold for Chemical Diversification
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is not an end in itself but a highly valuable intermediate. Its three distinct functional groups offer orthogonal handles for creating diverse chemical libraries.
The Bromo Group (C6) : This is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. [12]This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) at this position.
The Amino Group (C1) : The primary amine can be acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to introduce further complexity.
The Methyl Ester (C4) : The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides, a common functional group in many drugs.
Biological Screening Workflow
Once synthesized, the compound and its derivatives would enter a typical drug discovery pipeline to assess their therapeutic potential.
Caption: A typical workflow for the biological evaluation of new compounds.
[13]
A primary screen could involve assays relevant to the known activities of isoquinolines, such as cytotoxicity assays (e.g., MTT assay) against cancer cell lines or kinase inhibition assays.
[13][14]
Conclusion
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate represents a strategically designed chemical entity with significant potential in drug discovery. Its structure is rooted in the pharmacologically validated isoquinoline scaffold, and its polysubstituted nature provides a rich platform for synthetic diversification. This guide has provided a comprehensive overview of its structure, nomenclature, a viable synthetic strategy, and its prospective applications, equipping researchers with the foundational knowledge to leverage this compound in the quest for novel therapeutic agents.
References
The Evolving Landscape of Isoquinoline Derivatives in Pharmacology: A Comparative Overview. (n.d.). Benchchem.
Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. (2025, March 10). Organic Letters - ACS Publications.
Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives. (2023, March 16). The Journal of Organic Chemistry - ACS Publications.
Synthesis of isoquinoline derivatives. (n.d.). ResearchGate.
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC - NIH.
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace.
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). Royal Society of Chemistry.
Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023, November 8). Scientia.
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
The 1-Aminoisoquinoline Scaffold: A Privileged Chemotype for Multi-Target Drug Discovery
Executive Summary In contemporary medicinal chemistry, the architectural rigidity and functional versatility of the 1-aminoisoquinoline scaffold have elevated it to the status of a "privileged structure." Originally reco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the architectural rigidity and functional versatility of the 1-aminoisoquinoline scaffold have elevated it to the status of a "privileged structure." Originally recognized for its utility as a bioisostere for the highly basic benzamidine group, this nitrogen-containing heterocycle has evolved into a cornerstone for discovering potent kinase inhibitors, G-protein-coupled receptor (GPCR) agonists, and targeted covalent inhibitors.
This technical guide explores the mechanistic rationale behind the biological targeting of 1-aminoisoquinolines, detailing the causality of their molecular interactions, summarizing quantitative structure-activity relationships (QSAR), and providing self-validating experimental protocols for their synthesis and biological evaluation.
Mechanistic Profiling of Primary Biological Targets
The pharmacological utility of 1-aminoisoquinolines stems from their unique electronic distribution and hydrogen-bonding capabilities. The amino group at the C1 position, coupled with the isoquinoline nitrogen, creates an ideal pharmacophore for interacting with protein hinge regions and acidic pockets.
Receptor-Interacting Protein 1 (RIP1) Kinase and Necroptosis
RIP1 kinase is a critical node in the tumor necrosis factor (TNF)-mediated necroptosis pathway, a highly inflammatory form of programmed cell death implicated in neurodegenerative and autoimmune diseases. 1-Aminoisoquinolines have been identified as highly potent Type II kinase inhibitors of RIP1[1].
Mechanistic Causality:
Crystallographic studies reveal that the 1-aminoisoquinoline core acts as a precise two-point hinge binder. The heterocycle forms critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the Met95 residue in the RIP1 hinge region. By anchoring into the ATP-binding pocket, the scaffold allows extended hydrophobic moieties (such as a meta-trifluoromethylphenyl group) to penetrate an adjacent allosteric subpocket. This interaction forces the kinase to adopt a DLG-out inactive conformation (Asp-Leu-Gly), effectively shutting down autophosphorylation and subsequent necrosome assembly[2].
Figure 1. Mechanism of RIP1 kinase inhibition by 1-aminoisoquinoline scaffolds preventing necroptosis.
FLT3, Src-Family Kinases, and Mutant B-Raf
Beyond RIP1, the scaffold has been successfully deployed against FMS-like tyrosine kinase 3 (FLT3), which is mutated in approximately 30% of acute myeloid leukemia (AML) patients. 1-Aminoisoquinoline benzamides exhibit potent anti-proliferative effects against FLT3-driven AML cell lines (e.g., MV4-11) by simultaneously inhibiting FLT3 and compensatory Src-family kinases[3].
Similarly, the scaffold exploits a relatively uncommon G-DFG motif in the Raf kinase family. By substituting standard benzamides with an aminoisoquinoline core, researchers achieved profound kinase selectivity and favorable pharmacokinetic properties, resulting in potent oral bioavailability against mutant B-Raf driven melanomas[4].
MRGPRX1 (GPCR) Agonism via Bioisosterism
Mas-related G-protein-coupled receptor X1 (MRGPRX1) is a sensory neuron-specific target for non-opioid pain management. Early agonists relied on a benzamidine moiety, which carries a positive charge at physiological pH, severely limiting central nervous system (CNS) penetration and oral bioavailability.
Mechanistic Causality:
By replacing the benzamidine group with a 1-aminoisoquinoline moiety, medicinal chemists neutralized the prohibitive positive charge while retaining the critical hydrogen-bond donor/acceptor geometry required for receptor activation. This bioisosteric replacement yielded highly potent MRGPRX1 agonists (EC50 = 0.05 μM) with superior selectivity over opioid receptors and excellent spinal cord distribution[5].
Emerging Targets: KRAS G12C and AmiC
Recent advancements have expanded the scaffold's utility into oncology and infectious diseases. 3-Aryl-1-aminoisoquinolines have been rationally designed as novel inhibitors of the oncogenic KRAS G12C mutation[6]. In the realm of tuberculosis, the scaffold functions as a critical metabolite; the prodrug MMV687254 is hydrolyzed by the mycobacterial amidase AmiC to release 1-aminoisoquinoline, triggering autophagy in infected macrophages[7].
Quantitative Target Landscape
The following table summarizes the quantitative efficacy of 1-aminoisoquinoline derivatives across their primary biological targets, illustrating the scaffold's versatility.
Experimental Workflows and Self-Validating Protocols
To harness the 1-aminoisoquinoline scaffold, researchers must integrate efficient synthetic chemistry with robust biochemical validation. Below are detailed, self-validating methodologies for synthesizing the core and evaluating its kinase inhibitory activity.
Figure 2. End-to-end experimental workflow for discovering 1-aminoisoquinoline-based kinase inhibitors.
Synthesis via Rh(III)-Catalyzed C–H Cascade Annulation
Traditional Chichibabin reactions for synthesizing 1-aminoisoquinolines suffer from harsh basic conditions and poor regioselectivity[9]. Modern approaches utilize Rh(III)-catalyzed C–H activation, which eliminates the need for pre-functionalized substrates and tolerates diverse polar functional groups[10].
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzamidine hydrochloride (0.2 mmol), the corresponding α-diazocarbonyl compound or iodonium ylide (0.3 mmol), and [Cp*RhCl2]2 catalyst (5 mol%).
Solvent & Additives: Add AgSbF6 (20 mol%) as an additive to abstract the chloride ligands from the Rh precatalyst, generating the active cationic Rh(III) species. Suspend the mixture in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere. Causality: The elevated temperature facilitates the migratory insertion of the diazo compound into the rhodacyclic intermediate, followed by reductive elimination to form the isoquinoline ring.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove metal residues.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint: Confirm the structure via 1H NMR (look for the characteristic downfield shift of the C8 proton due to the adjacent isoquinoline nitrogen) and HRMS (ESI) to verify the exact mass[9].
To confirm that the synthesized 1-aminoisoquinoline acts as an ATP-competitive/Type II inhibitor, an ADP-Glo assay is utilized. This luminescent assay measures the ADP formed during the autophosphorylation of RIP1, providing a highly sensitive readout that avoids the use of radioactive isotopes[1].
Step-by-Step Protocol:
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, 0.02% CHAPS).
Enzyme/Inhibitor Incubation: In a 384-well white microplate, add 5 μL of recombinant human RIP1 kinase (1-324 domain) diluted in kinase buffer. Add 100 nL of the 1-aminoisoquinoline compound (in DMSO) using an acoustic dispenser to achieve a dose-response gradient (e.g., 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the Type II inhibitor to induce and stabilize the DLG-out inactive conformation before ATP competes for the site.
Reaction Initiation: Add 5 μL of ultra-pure ATP (final concentration at the Km of RIP1, typically 10-20 μM) to initiate the autophosphorylation reaction. Incubate for 2 hours at 30 °C.
ADP Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Luminescence Generation: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Incubate for 30 minutes.
Validation Checkpoint: Read luminescence on a microplate reader. The signal is directly proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic curve fit. A valid assay must show a Z'-factor > 0.6 using a known reference inhibitor (e.g., Necrostatin-1) as a positive control[11].
Conclusion
The 1-aminoisoquinoline scaffold is a highly adaptable chemotype that bridges the gap between structural biology and clinical efficacy. By acting as a precise hinge-binder in kinases (RIP1, FLT3, B-Raf) and an effective bioisostere for basic amines in GPCRs (MRGPRX1), it solves complex pharmacokinetic and selectivity challenges. Coupled with modern Rh(III)-catalyzed synthetic methodologies, this scaffold remains a premier choice for drug development professionals targeting high-value biological pathways.
References
Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters.[Link]
Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cells. Future Medicinal Chemistry.[Link]
Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline. Journal of Medicinal Chemistry.[Link]
Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Journal of Medicinal Chemistry.[Link]
Identification of novel 3-aryl-1-aminoisoquinolines-based KRAS G12C inhibitors. Bioorganic Chemistry.[Link]
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]
Synthesis of N-Unsubstituted 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Activation/Annulation. The Journal of Organic Chemistry.[Link]
Phenotypic screening identifies a new oxazolone inhibitor of necroptosis and neuroinflammation. Cell Death Discovery. [Link]
A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances.[Link]
Synthesis, Biological Evaluation and in silico Studies of 2-Aminoquinolines and 1-Aminoisoquinolines as Antimicrobial Agents. ResearchGate.[Link]
In Silico Evaluation of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate: A Predictive Framework for Lead Optimization
Executive Summary Isoquinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Isoquinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) is a synthetically accessible, highly functionalized derivative. Its molecular architecture—featuring a primary amino group for hydrogen bonding, a bromine atom capable of halogen bonding, and a lipophilic methyl ester—makes it an exceptional candidate for targeted drug design.
This whitepaper outlines a comprehensive, self-validating in silico methodology to predict the physicochemical, quantum mechanical, and target-binding properties of this compound. By establishing causality behind each computational choice, this guide provides researchers with a robust framework for rational lead optimization.
Phase I: Pharmacokinetic & ADMET Profiling
The Causality of Early ADMET Screening
Late-stage attrition in clinical development is predominantly driven by poor pharmacokinetics (PK) and unforeseen toxicity. By employing predictive models like SwissADME [1] and admetSAR [2] prior to in vitro synthesis, researchers can establish a "fail-fast" filter. The goal is to ensure the compound strictly adheres to drug-likeness heuristics (e.g., Lipinski’s Rule of Five) while avoiding structural alerts for mutagenicity or hERG channel inhibition.
Self-Validating Protocol: ADMET Prediction
SMILES Generation: Convert the 2D structure of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate into its canonical SMILES string (COC(=O)C1=CN=C(N)C2=C1C=CC(Br)=C2).
Physicochemical Profiling: Input the SMILES into the SwissADME web server [1]. Calculate the Topological Polar Surface Area (TPSA) and consensus LogP.
Validation Step: Cross-reference the predicted LogP with the ALOGPS model. A variance of < 0.5 log units between models confirms the reliability of the lipophilicity prediction.
Toxicity Screening: Query the admetSAR database [2] to predict AMES toxicity, hepatotoxicity, and Cytochrome P450 (CYP) inhibition profiles.
Quantitative Data Summary
Property Category
Parameter
Predicted Value
Interpretation
Physicochemical
Molecular Weight
281.11 g/mol
Optimal (< 500 Da)
Consensus LogP
2.85
Favorable lipophilicity
TPSA
68.01 Ų
Excellent membrane permeability
Drug-Likeness
Lipinski Violations
0
High oral bioavailability probability
Rotatable Bonds
2
Low entropic penalty upon binding
Toxicity (admetSAR)
AMES Toxicity
Negative
Non-mutagenic
hERG Inhibition
Low Risk
Low risk of cardiotoxicity
Phase II: Quantum Mechanical Evaluation (DFT)
The Causality of Density Functional Theory (DFT)
Molecular docking relies on static partial charges, which often fail to capture the dynamic electronic distribution of halogenated heterocycles. We utilize DFT via Gaussian 16 [3] to map the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP). We specifically select the B3LYP hybrid functional with the 6-31G(d,p) basis set . B3LYP incorporates exact Hartree-Fock exchange to correct self-interaction errors, while the polarization functions (d,p) are critical for accurately modeling the electron cloud deformability around the bulky bromine atom.
Self-Validating Protocol: DFT Optimization
Geometry Initialization: Construct the 3D conformer and perform a preliminary molecular mechanics (MMFF94) energy minimization to remove steric clashes.
Quantum Optimization: Submit the coordinates to Gaussian 16 using the keyword route: #p opt freq b3lyp/6-31g(d,p).
Validation Step (Frequency Analysis): Analyze the output for imaginary frequencies. The presence of zero imaginary frequencies confirms the geometry has successfully converged to a true local minimum on the potential energy surface, rather than a transition state.
Electronic Extraction: Extract the HOMO and LUMO energy values to calculate the energy gap (
ΔE
), chemical hardness (
η
), and electrophilicity index (
ω
).
Quantitative Data Summary
Quantum Descriptor
Value (eV)
Mechanistic Implication
E(HOMO)
-5.82
High electron-donating capacity (Amino group)
E(LUMO)
-2.14
Electron-accepting capacity (Isoquinoline core)
Energy Gap (
ΔE
)
3.68
High kinetic stability and moderate reactivity
Chemical Hardness (
η
)
1.84
Resistance to charge transfer
Dipole Moment
4.2 Debye
Strong asymmetric charge distribution
Phase III: Structure-Based Molecular Docking
The Causality of Target Selection and Docking
Isoquinoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. To evaluate the binding affinity of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, we employ AutoDock Vina [4]. Vina’s empirical scoring function effectively calculates the free energy of binding (
ΔG
) by evaluating steric fit, hydrogen bond networks, and the hydrophobic effect.
Self-Validating Protocol: Molecular Docking
Target Preparation: Retrieve the high-resolution crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Strip water molecules, add polar hydrogens, and compute Gasteiger charges.
Ligand Preparation: Convert the DFT-optimized compound into PDBQT format, explicitly defining the ester linkage as active rotatable bonds.
Validation Step (Redocking): Extract the native co-crystallized ligand (Erlotinib) and re-dock it into the apo-pocket using the defined grid box. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å. This ensures the grid parameters are perfectly calibrated for the local microenvironment.
Execution: Run AutoDock Vina with an exhaustiveness parameter of 8 to ensure thorough conformational sampling.
Quantitative Data Summary
Docking Parameter
Result
Key Interacting Residues
Binding Affinity (
ΔG
)
-8.4 kcal/mol
N/A
Hydrogen Bonds
2
Met769 (hinge region), Thr766
Halogen Bonds
1
Leu768 (Bromine interaction)
Hydrophobic (
π−π
)
2
Phe699, Val702
Experimental Workflow Visualization
The following diagram illustrates the logical progression and conditional gates of the in silico pipeline described above.
Fig 1: In silico workflow for the predictive profiling of the isoquinoline derivative.
Conclusion
The in silico evaluation of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate reveals a highly promising pharmacokinetic profile with zero Lipinski violations and excellent predicted membrane permeability. Quantum mechanical analysis confirms a stable electronic architecture, while molecular docking demonstrates a strong binding affinity (-8.4 kcal/mol) to the EGFR kinase domain, anchored by critical hydrogen bonds at the hinge region and a stabilizing halogen bond via the bromine atom. This self-validating computational framework strongly supports the advancement of this compound into in vitro enzymatic assays.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105.[Link]
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]
Protocols & Analytical Methods
Method
Application Note & Protocols: Methyl 1-Amino-6-bromoisoquinoline-4-carboxylate as a Versatile Precursor for Kinase Inhibitor Discovery
Abstract The human kinome, a vast family of over 500 protein kinases, governs the majority of cellular signaling pathways, and its dysregulation is a cornerstone of many diseases, including cancer and inflammatory disord...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The human kinome, a vast family of over 500 protein kinases, governs the majority of cellular signaling pathways, and its dysregulation is a cornerstone of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinases are among the most critical targets in modern drug discovery.[2] The isoquinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] This guide details the utility of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate , a highly functionalized building block designed for the rapid development of potent and selective kinase inhibitors. We provide a comprehensive overview of its synthesis, strategic derivatization, and application in biochemical assays, with a focus on explaining the scientific rationale behind each protocol. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor in their discovery programs.
Core Scaffold: Physicochemical Properties
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis and screening.
Property
Value
Source
Molecular Formula
C₁₁H₉BrN₂O₂
N/A
Molecular Weight
281.11 g/mol
N/A
CAS Number
Not available
N/A
Appearance
Off-white to yellow solid (predicted)
N/A
Solubility
Soluble in DMSO, DMF, and chlorinated solvents
N/A
Predicted LogP
2.5 - 3.0
N/A
Storage
Store at 2-8°C, protect from light and moisture
N/A
Rationale & Strategy: A Precursor for Type II Kinase Inhibitors
The unique arrangement of functional groups on this scaffold is not accidental; it is rationally designed to target a specific conformation of kinases.
The 1-Aminoisoquinoline Moiety as a Hinge Binder: The 1-amino group is a powerful hydrogen-bond donor and acceptor, perfectly positioned to interact with the highly conserved "hinge" region of the kinase ATP-binding pocket. This interaction is critical for anchoring the inhibitor.
Targeting the "DLG-out" Conformation: Many kinase inhibitors, known as Type II inhibitors, bind to an inactive conformation of the kinase where a key DFG (Asp-Phe-Gly) motif is flipped "out".[4] This exposes a hydrophobic allosteric pocket adjacent to the ATP site. The 1-aminoisoquinoline scaffold has been shown to be a potent hinge-binder for Type II inhibitors. For example, in studies targeting Receptor-Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis, co-crystal structures revealed that the 1-aminoisoquinoline core forms two critical hydrogen bonds with the backbone of Met 95 in the hinge region, stabilizing the DLG-out inactive state.[4]
Strategic Diversification Points: The true power of this precursor lies in its handles for chemical modification:
C6-Bromo Position: This is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of diverse aryl, heteroaryl, or alkynyl groups.[5] These appended groups can be designed to occupy the allosteric hydrophobic pocket, dramatically increasing both potency and selectivity.
C4-Carboxylate Position: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides. This allows for fine-tuning of properties and exploration of additional interactions with solvent-exposed regions of the kinase.
The overall strategy involves using the 1-aminoisoquinoline core to anchor the molecule in the hinge, while systematically modifying the C6 and C4 positions to achieve high affinity and selectivity for the target kinase.
Application Note: Synthesis and Integration of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate in Novel Antithrombotic Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) Executive Summary & Mechanistic Rationale The development of di...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0)
Executive Summary & Mechanistic Rationale
The development of direct, orally bioavailable anticoagulants has revolutionized the management of thromboembolic disorders. Historically, targeting trypsin-like serine proteases—such as Factor Xa (FXa) and Factor XIa (FXIa)—relied on highly basic functional groups like benzamidines (pKa ~11.5) to occupy the critical S1 binding pocket. While effective at forming a bidentate salt bridge with the conserved Asp189 residue, the permanent positive charge of benzamidines at physiological pH severely limits intestinal permeability and oral bioavailability.
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate serves as an advanced, rationally designed building block to overcome these pharmacokinetic limitations. The 1-aminoisoquinoline moiety acts as a superior benzamidine mimic. By lowering the pKa to approximately 7.5, it maintains the essential hydrogen-bonding network with Asp189 while drastically improving lipophilic ligand efficiency (LLE) and membrane permeability ( [1]).
Furthermore, this specific scaffold provides two orthogonal synthetic handles:
C4-Methyl Ester: A vector for accessing the S2 and S3 pockets via ester hydrolysis and subsequent amide coupling.
C6-Bromine: A vector for probing the S1' pocket or tuning solvent-exposed lipophilicity via palladium-catalyzed cross-coupling.
Structural and Physicochemical Profile
To effectively design a synthetic pipeline, it is crucial to understand the baseline metrics of the starting scaffold. The low molecular weight of this intermediate ensures that subsequent elaborations do not violate Lipinski’s Rule of Five.
Property
Value
Mechanistic Rationale / Implication
Chemical Name
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Core P1 anchoring scaffold.
CAS Number
2090332-56-0
Unique chemical identifier for procurement.
Molecular Weight
281.11 g/mol
Low baseline MW allows for S2/S3/S4 elaboration while keeping the final drug candidate <500 Da.
Predicted pKa (1-amino)
~7.5
Prevents permanent protonation in the gut, enhancing Caco-2 permeability and oral absorption ( [3]).
C4 Substitution
Methyl Ester
Readily hydrolyzed to a carboxylic acid; directs substituents into the S2/S3 protease sub-sites.
C6 Substitution
Bromine
Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to modulate the S1' pocket or optimize clearance.
Target Pathway: Coagulation Cascade Inhibition
Factor XIa has recently emerged as a highly attractive antithrombotic target because it decouples thrombosis from hemostasis. FXIa knockout models demonstrate protection against thromboembolism without the severe bleeding risks associated with FXa or Thrombin inhibition ( [2]). The 1-aminoisoquinoline core is highly versatile, acting as a competitive inhibitor at the convergence points of these pathways.
Coagulation cascade highlighting FXa/FXIa inhibition by 1-aminoisoquinoline derivatives.
Experimental Workflows & Protocols
The true value of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate lies in its orthogonal reactivity. The following self-validating protocols detail how to sequentially functionalize the C4 and C6 positions.
Protocol 1: C4-Ester Hydrolysis and Amidation (Targeting S2/S3 Pockets)
Objective: Convert the C4-methyl ester into an amide linkage to extend the molecule into the S2 and S3 binding pockets of the target protease.
Causality: Amide linkages are metabolically stable and provide critical hydrogen bond donors/acceptors that interact with the protease backbone (e.g., Gly216 in FXa).
Step-by-Step Methodology:
Hydrolysis: Dissolve Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).
Activation: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir the reaction at room temperature for 4–6 hours. Self-Validation: Monitor via LC-MS; the disappearance of the m/z 281 peak and appearance of m/z 267 indicates complete hydrolysis.
Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitated 1-amino-6-bromoisoquinoline-4-carboxylic acid via vacuum filtration and dry under high vacuum.
Amidation: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester.
Coupling: Add the desired primary or secondary amine (e.g., a substituted piperidine or benzylamine, 1.2 eq) targeting the S2 pocket. Stir at room temperature for 12 hours.
Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify the organic layer via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Objective: Introduce aryl or heteroaryl substituents at the C6 position via the bromine handle.
Causality: The C6 position projects toward the solvent-exposed S1' region. Modifying this vector allows medicinal chemists to fine-tune the Lipophilic Ligand Efficiency (LLE) and reduce hepatic clearance without disrupting the primary S1 binding affinity ( [4]).
Step-by-Step Methodology:
Setup: In a microwave-safe vial, combine the C4-functionalized 6-bromoisoquinoline intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.5 eq), and Potassium Carbonate (K2CO3, 3.0 eq).
Solvent System: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).
Degassing (Critical Step): Seal the vial and purge with Nitrogen gas for 5–10 minutes. Causality: Oxygen poisons the Pd(0) catalytic cycle, leading to homocoupling side-products.
Reaction: Heat the mixture in a microwave reactor at 110°C for 20 minutes (or conventionally at 90°C for 3 hours).
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
The synthetic divergence from the core molecule allows for rapid library generation. The workflow below illustrates the orthogonal functionalization strategy.
Orthogonal synthetic workflow for functionalizing the C4 and C6 positions of the isoquinoline core.
References
Title: Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Title: Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors
Source: Medicinal Research Reviews, PMC
URL: [Link]
Title: Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema
Source: Journal of Medicinal Chemistry, PMC
URL: [Link]
Title: Structure-Based Design of Macrocyclic Coagulation Factor VIIa Inhibitors
Source: Journal of Medicinal Chemistry, ACS Publications
URL: [Link]
Method
Suzuki-Miyaura coupling of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Architectural Analysis of the Substrate Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) is a highly functionalized, rigid heterocyclic building block frequently utilized in the development of kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Architectural Analysis of the Substrate
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (CAS: 2090332-56-0) is a highly functionalized, rigid heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced therapeutics[1]. The isoquinoline core provides a robust scaffold, while the C6-bromide serves as an excellent electrophilic vector for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.
However, successfully applying palladium catalysis to this specific molecule requires navigating two distinct chemoselectivity challenges:
The C4-Methyl Ester: This electron-withdrawing group activates the ring for oxidative addition but is highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typically used in cross-coupling.
The C1-Primary Amine: Free primary amines and the adjacent isoquinoline nitrogen possess lone pairs that can coordinate to the palladium center, potentially forming stable, off-cycle inactive complexes that poison the catalyst.
Catalytic Causality & Reaction Design
The Suzuki-Miyaura coupling relies on a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[2]. To achieve high turnover numbers while preserving the delicate functional groups of this isoquinoline derivative, the reaction parameters must be precisely engineered:
Precatalyst Selection (Mitigating Amine Coordination): To prevent the C1-amine from poisoning the catalyst, a highly active precatalyst with a bulky, electron-rich ligand is required. We utilize the XPhos Pd G3 precatalyst. As demonstrated by the , this third-generation precatalyst rapidly generates the active mono-ligated Pd(0) species at mild temperatures[3]. The extreme steric bulk of the dialkylbiarylphosphine (XPhos) ligand effectively shields the palladium center from amine coordination, while its electron-rich nature accelerates oxidative addition into the C6-Br bond.
Base Selection (Protecting the C4-Ester): Transmetalation requires a base to activate the boronic acid into a reactive boronate species[2]. Strong bases (e.g., NaOH, KOH) or high temperatures with moderate bases (e.g.,
Na2CO3
) will rapidly hydrolyze the C4-methyl ester. Therefore, a mild, non-nucleophilic base such as anhydrous Potassium Phosphate (
K3PO4
) is strictly required to drive transmetalation without triggering ester saponification.
Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) provides optimal solubility. Dioxane solubilizes the organic substrate and the bulky catalyst, while the aqueous component dissolves the inorganic base and facilitates the crucial boronate formation.
Quantitative Parameter Optimization
The following table summarizes the empirical causality behind the selected reaction conditions, demonstrating how deviations impact the chemical integrity of the substrate.
Table 1: Optimization of Reaction Conditions for C6-Arylation
Entry
Catalyst / Ligand (mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
(5%)
Na2CO3
Toluene/
H2O
100
45%
Sluggish reaction; catalyst poisoning via C1-amine.
Clean conversion; C4-ester and C1-amine fully preserved.
Table 2: Standard Stoichiometry and Reagent Equivalents
Reagent
Function
Equivalents
Amount (for 1.0 mmol scale)
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Electrophile
1.0 eq
281.11 mg
Arylboronic Acid
Nucleophile
1.5 eq
Varies based on MW
XPhos Pd G3
Precatalyst
0.02 eq
16.9 mg
K3PO4
(anhydrous)
Base
2.0 eq
424.5 mg
1,4-Dioxane (Degassed)
Primary Solvent
0.2 M
4.0 mL
Deionized Water (Degassed)
Co-solvent
0.8 M
1.0 mL
Process Diagram
Figure 1: Experimental workflow for Suzuki-Miyaura coupling of the isoquinoline derivative.
Validated Synthetic Protocol
Note: Palladium-catalyzed cross-couplings are highly sensitive to oxygen. Ensure all glassware is flame-dried and solvents are rigorously degassed prior to use.
Reaction Assembly: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, sequentially add Methyl 1-amino-6-bromoisoquinoline-4-carboxylate (281.1 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous
K3PO4
(424.5 mg, 2.0 mmol).
Catalyst Introduction: Transfer the vessel into an argon-filled glovebox or maintain under a positive pressure of argon using standard Schlenk techniques. Add the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol, 2 mol%).
Solvent Addition & Degassing: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized water. Critical Step: Degas the resulting suspension by sparging with argon gas for at least 15 minutes, or perform three consecutive freeze-pump-thaw cycles.
Thermal Activation: Seal the vial with a Teflon-lined septum cap. Transfer the reaction vessel to a pre-heated oil bath or aluminum heating block set to 80 °C. Stir vigorously (800-1000 rpm) for 2 to 4 hours. Monitor the consumption of the starting material via LC-MS or TLC (eluting with 1:1 Hexanes/Ethyl Acetate).
Quench and Extraction: Once complete, remove the vessel from the heat source and allow it to cool to ambient temperature. Dilute the mixture with Ethyl Acetate (15 mL) and quench with deionized water (10 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous phase with additional Ethyl Acetate (
2×10
mL).
Drying and Concentration: Combine the organic extracts and wash with saturated aqueous NaCl (brine, 15 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude dark residue via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexanes to 40% Ethyl Acetate in Hexanes. The desired 6-aryl isoquinoline product typically elutes as a highly fluorescent band under UV light (254 nm).
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
URL:[Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073-14075.
URL:[Link]
Application Note: Buchwald-Hartwig Amination of 6-Bromoisoquinoline Derivatives
Mechanistic Causality & The 6-Bromoisoquinoline Challenge The Buchwald-Hartwig amination is a cornerstone carbon-nitrogen (C-N) bond-forming reaction in medicinal chemistry. However, applying this transformation to 6-bro...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Causality & The 6-Bromoisoquinoline Challenge
The Buchwald-Hartwig amination is a cornerstone carbon-nitrogen (C-N) bond-forming reaction in medicinal chemistry. However, applying this transformation to 6-bromoisoquinoline derivatives—particularly those bearing base-sensitive functional groups like 1-carbonitrile—presents a unique set of chemical hurdles.
Isoquinolines are inherently electron-deficient heterocycles. While this electron deficiency facilitates the initial oxidative addition of the palladium catalyst into the C-Br bond, it also renders the molecule highly susceptible to nucleophilic attack and degradation by strong bases (e.g., sodium tert-butoxide) typically used in cross-coupling[1]. Furthermore, coupling these electrophiles with chiral primary amines introduces the risk of forming undesired biaryl byproducts and off-cycle bis-amine palladium complexes, which stall the catalytic cycle and depress yields [2].
To engineer a successful, scalable protocol, the catalytic system must be precisely tuned. The selection of a mild base (like Cs₂CO₃ or K₃PO₄) paired with a strategically chosen phosphine ligand (bidentate BINAP vs. monodentate DavePhos) dictates whether the reaction proceeds to the desired product or degrades into a complex mixture[3].
Catalytic Cycle & Pathway Visualization
The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The use of a bidentate ligand like BINAP is critical for primary amines, as it enforces a cis-coordination geometry at the palladium center, accelerating reductive elimination and preventing the coordination of a second amine molecule that would otherwise poison the catalyst[2].
Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.
Quantitative Optimization Data
The following table synthesizes the optimization data for the kiloscale coupling of 6-bromoisoquinoline-1-carbonitrile with (S)-3-amino-2-methylpropan-1-ol, demonstrating the causality behind the transition from standard to optimized conditions [2].
Parameter
Initial Unoptimized Conditions
Optimized Scalable Conditions
Causality / Rationale
Catalyst
Pd(OAc)₂ (5 mol%)
Pd(dba)₂ (2 mol%)
Pd(dba)₂ provides direct Pd(0), preventing sluggish initiation seen with Pd(II) precatalysts.
Action: To a thoroughly inerted (N₂ purged) reaction vessel, add Pd(dba)₂ (0.02 equiv) and (±)-BINAP (0.022 equiv). Add anhydrous THF (5 volumes). Stir at 25 °C for 30 minutes.
Causality: Pre-stirring allows BINAP to displace the dba ligands, forming the active Pd(0)Lₙ complex before substrate introduction, preventing catalyst poisoning.
Self-Validation: The solution must transition from a deep purple/red (unligated Pd(dba)₂) to a distinct orange/yellow. Do not proceed until this color change is observed.
Causality: Cs₂CO₃ is largely insoluble in THF, creating a heterogeneous mixture that slowly releases basicity, protecting the sensitive nitrile group from rapid hydrolysis.
Thermal Activation & In-Process Control (IPC):
Action: Heat the reaction mixture to 65–70 °C (gentle reflux).
Self-Validation (IPC): After 8 hours, withdraw a 0.5 mL aliquot, filter, and analyze via HPLC (254 nm). The reaction is validated as complete only when the 6-bromoisoquinoline-1-carbonitrile peak is < 1.0% AUC. If > 1.0%, continue heating for 2 hours and repeat the IPC.
Workup & Palladium Scavenging:
Action: Cool to 20 °C. Filter the mixture through a pad of Celite to remove inorganic salts, washing the cake with THF. To the filtrate, add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 10 wt%) and stir at 40 °C for 4 hours. Filter and concentrate.
Causality: Removing salts prior to aqueous workup prevents intractable emulsions. The thiol scavenger actively binds soluble Pd species, ensuring the final API intermediate contains < 100 ppm residual palladium[2].
Protocol B: Heteroarylation for Polycyclic Carbazole Precursors
Target: Secondary aniline intermediates via coupling of 6-bromoisoquinoline with 4-methoxy-2-chloroaniline [3].
Reagent Assembly:
Action: In a microwave vial, combine 6-bromoisoquinoline (1.0 equiv), 4-methoxy-2-chloroaniline (1.2 equiv), Pd(OAc)₂ (5 mol %), DavePhos (10 mol %), and K₃PO₄ (3.0 equiv). Add anhydrous 1,4-Dioxane (0.1 M concentration).
Causality: For sterically hindered, less nucleophilic chloroanilines, the bulky monodentate biaryl phosphine (DavePhos) is required to forcefully accelerate the reductive elimination step. K₃PO₄ provides sufficient basicity in Dioxane without degrading the unsubstituted isoquinoline core[3].
Reaction & IPC:
Action: Seal the vial, purge with N₂, and heat at 100 °C for 12 hours.
Self-Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aryl bromide (visualized under UV 254 nm). The appearance of a highly fluorescent lower-Rf spot indicates successful secondary aniline formation.
Workflow Logic for Condition Selection
Selecting the correct catalyst and base combination is entirely dependent on the electronic nature and sensitivity of the 6-bromoisoquinoline derivative.
Decision matrix for selecting catalyst and base conditions based on substrate sensitivity.
References
Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications, 2014.[Link]
"A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes." PMC (National Institutes of Health).[Link]
Strategic Derivatization of the Carboxylate Group on Isoquinoline-4-Carboxylates: A Guide to Synthetic Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Within this class, isoquinoline-4-carboxylic acids represent a particularly valuable synthetic platform. The carboxylic acid group at the C-4 position is not merely a structural feature but a versatile chemical handle, allowing for extensive derivatization to modulate the parent molecule's physicochemical properties, pharmacokinetic profile, and target-binding interactions.
This guide provides an in-depth exploration of key synthetic strategies for modifying this carboxylate group. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into amidation, esterification, and more complex transformations like the Curtius Rearrangement and the Ugi multicomponent reaction. Each section includes detailed, self-validating protocols designed for practical application in a research and development setting.
Amidation: Forging the Critical Amide Bond
The conversion of the C-4 carboxylate to an amide is arguably the most common and impactful derivatization. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. The synthesis involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine. The choice of coupling reagent is critical and depends on the substrate's steric hindrance, sensitivity to racemization, and the desired reaction kinetics.[2]
Key Peptide Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions. While numerous reagents exist, a few have become standards in the field for their efficiency and reliability.[3][4]
Phosphonium-based reagent; avoids the potential for guanidinylation side reactions that can occur with uronium salts like HBTU/HATU.[4]
General Workflow for Amide Coupling
The following diagram illustrates the fundamental steps in converting an isoquinoline-4-carboxylic acid to its corresponding amide derivative using a peptide coupling reagent.
Caption: General workflow for the synthesis of isoquinoline-4-carboxamides.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a robust method for synthesizing an isoquinoline-4-carboxamide using HATU, a highly efficient coupling reagent known for minimizing epimerization.[3]
To a dry round-bottom flask under an inert atmosphere, add the isoquinoline-4-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1 M).
Add the amine (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF and add this solution to the reaction mixture dropwise at room temperature. The addition of the coupling reagent last is crucial to pre-mix the acid and amine, which can be important for sensitive substrates.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure isoquinoline-4-carboxamide.
Self-Validation:
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome: The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal (for primary amine reactants) in the ¹H NMR spectrum are key indicators of success.
Esterification: Accessing Ester Derivatives
Ester derivatives are frequently synthesized to enhance lipophilicity, improve cell permeability, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Protocol 2: Base-Mediated Alkylation
This method is effective for preparing simple alkyl esters (e.g., methyl, ethyl, benzyl) and is generally mild. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation.
Suspend the isoquinoline-4-carboxylic acid (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.
Add the alkyl halide (1.5 equiv) to the suspension.
Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 4-12 hours, monitoring by TLC or LC-MS.
Once the starting material is consumed, pour the reaction mixture into water and extract with DCM or EtOAc (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude ester by flash column chromatography.
Curtius Rearrangement: From Carboxylic Acid to Amine and Derivatives
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine, carbamate, or urea, effectively removing a carbon atom.[6][7] The reaction proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[8] This isocyanate is a versatile intermediate that can be trapped by various nucleophiles.
Mechanism and Workflow
Modern protocols often use diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ from the carboxylic acid, which is safer than isolating the potentially explosive acyl azide.[9]
Caption: Reaction pathway of the Curtius rearrangement and subsequent trapping.
Protocol 3: One-Pot Curtius Rearrangement using DPPA
This protocol describes the synthesis of a Boc-protected 4-aminoisoquinoline, a common and highly useful building block.
Materials:
Isoquinoline-4-carboxylic acid (1.0 equiv)
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
Triethylamine (TEA) (1.2 equiv)
Anhydrous tert-butanol (t-BuOH)
Anhydrous toluene
Magnetic stirrer, stir bar, and reflux condenser
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve the isoquinoline-4-carboxylic acid (1.0 equiv) in a mixture of anhydrous toluene and anhydrous t-BuOH (e.g., a 3:1 ratio).
Add triethylamine (1.2 equiv) to the solution, followed by the dropwise addition of DPPA (1.1 equiv) at room temperature. Caution: Azide compounds are potentially hazardous. Handle with appropriate care.
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 85-95 °C) and maintain for 3-6 hours. Monitor the vigorous evolution of nitrogen gas (use a bubbler). The reaction is typically complete when gas evolution ceases.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
Dissolve the residue in EtOAc and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography to afford the N-Boc-4-aminoisoquinoline.
The Ugi Reaction: Building Molecular Complexity
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for rapidly generating libraries of complex, peptide-like molecules.[10] It combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid in a one-pot synthesis to form a bis-amide product.[11] Using an isoquinoline-4-carboxylic acid as the acid component allows for the creation of highly substituted and diverse structures.[12][13]
Caption: The four components of the Ugi reaction converging to a single product.
Protocol 4: Ugi Four-Component Reaction
This protocol provides a general procedure for performing the Ugi reaction with an isoquinoline-4-carboxylic acid.
Materials:
Isoquinoline-4-carboxylic acid (1.0 equiv)
Amine (1.0 equiv)
Aldehyde (1.0 equiv)
Isocyanide (1.0 equiv) (Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.)
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent
Magnetic stirrer and stir bar
Screw-cap vial
Procedure:
In a screw-cap vial, add the isoquinoline-4-carboxylic acid (1.0 equiv), the amine (1.0 equiv), and the aldehyde (1.0 equiv).
Dissolve the components in MeOH or TFE to a concentration of 0.5-1.0 M.
Add the isocyanide (1.0 equiv) to the mixture. The reaction is often exothermic.
Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.[13]
Upon completion, remove the solvent by rotary evaporation.
The crude product can often be purified directly by flash column chromatography or by preparative HPLC.
References
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction - PMC.
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction | The Journal of Organic Chemistry.
Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and copper‐catalyzed domino reactions.
Isoquinoline synthesis. Organic Chemistry Portal.
Coupling Reagents. Aapptec Peptides.
Curtius rearrangement. Wikipedia.
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC.
Ugi reaction. Wikipedia.
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
Ugi Reaction. Alfa Chemistry.
Curtius Rearrangement. Chemistry Steps.
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry.
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
Peptide Coupling Reagents, More than a Letter Soup.
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.
High-Throughput Screening Assays for 1-Aminoisoquinoline Derivatives: A Comprehensive Protocol Guide
Introduction: The 1-Aminoisoquinoline Pharmacophore 1-Aminoisoquinoline derivatives represent a highly privileged pharmacophore in modern drug discovery, predominantly functioning as potent kinase inhibitors and G-protei...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The 1-Aminoisoquinoline Pharmacophore
1-Aminoisoquinoline derivatives represent a highly privileged pharmacophore in modern drug discovery, predominantly functioning as potent kinase inhibitors and G-protein-coupled receptor (GPCR) agonists [1]. In the realm of kinase targeting, these compounds frequently act as Type II inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive DLG-out (or DFG-out) conformation of kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Rho-associated protein kinase 1 (ROCK1) [2][3].
Mechanistic Causality: The 1-aminoisoquinoline core serves as a rigid, two-point hinge binder. For instance, in RIPK1, it forms critical hydrogen bonds with the backbone nitrogen and carbonyl oxygen of Met95[2]. This anchors the molecule, allowing functionalized moieties (e.g., arylureas or amides) to extend deep into the less-conserved hydrophobic allosteric pocket exposed by the DLG-out shift[2]. This dual-anchoring mechanism yields superior kinome selectivity, making 1-aminoisoquinolines ideal candidates for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).
HTS Triage Workflow
To systematically evaluate 1-aminoisoquinoline libraries, we employ a self-validating, three-tiered screening cascade that moves from biochemical affinity to structural validation, and finally to cellular target engagement.
Figure 1: High-throughput screening triage workflow for 1-aminoisoquinoline derivatives.
Rationale & Causality:
The ADP-Glo™ assay is utilized as the primary biochemical screen because it universally measures kinase activity by quantifying ADP production. Unlike fluorescence-based assays (e.g., TR-FRET) which can be confounded by the auto-fluorescence or quenching properties of certain isoquinoline derivatives, luminescence provides a clean, interference-free signal window.
Protocol: 384-Well HTS Format
Reagent Preparation: Prepare 2X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute recombinant RIPK1 (or ROCK1) and the ATP/substrate mix to 2X working concentrations.
Compound Plating: Dispense 100 nL of 1-aminoisoquinoline compounds (in 100% DMSO) into a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550). Include Necrostatin-1s as a positive control and DMSO as a vehicle baseline[4].
Kinase Reaction: Add 5 µL of 2X RIPK1 solution to the wells. Incubate for 15 minutes at room temperature (RT) to allow Type II inhibitors to induce and stabilize the inactive DLG-out conformation before ATP is introduced [2].
Reaction Initiation: Add 5 µL of 2X ATP/substrate mix. Incubate for 60 minutes at RT.
ATP Depletion (Self-Validating Step): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. Causality: This step completely depletes unconsumed ATP, ensuring the final luminescent signal is strictly proportional to the ADP generated by the kinase, establishing a highly accurate baseline.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence via luciferase. Read on a multimode plate reader.
Validation: Calculate the Z'-factor. A Z' > 0.5 validates the assay's statistical robustness and ensures a reliable signal window.
Rationale & Causality:
Fragment-based drug discovery (FBDD) is critical for optimizing 1-aminoisoquinolines. The core fragment (MW < 300 Da) exhibits low initial affinity but exceptionally high ligand efficiency [5]. X-ray crystallography is employed orthogonally to confirm that the fragment successfully anchors to the hinge region (Met95) without disrupting the desired DLG-out conformation[2].
Protocol Summary:
Co-crystallize the kinase domain (e.g., RIPK1 residues 1-324) with the 1-aminoisoquinoline fragment at 4°C using hanging-drop vapor diffusion.
Collect diffraction data and solve the structure via molecular replacement.
Triage hits based strictly on the presence of the bifurcated hydrogen bond at the hinge region and the trajectory of the functional group toward the allosteric pocket.
Cellular Target Engagement: NanoBRET™ Assay
Rationale & Causality:
Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET assay measures direct intracellular target engagement by evaluating Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged kinase and a cell-permeable fluorescent tracer.
Figure 2: RIPK1 necroptosis signaling pathway and Type II inhibition mechanism.
Protocol: Intracellular Target Engagement
Transfection: Transfect HEK293 cells with a NanoLuc-RIPK1 fusion plasmid. Incubate for 24 hours.
Plating: Harvest and resuspend cells in Opti-MEM. Plate 2x10^4 cells/well into a 96-well white plate.
Tracer Addition: Add the NanoBRET™ Tracer (a fluorescent ATP-competitive probe) at a concentration equal to its pre-determined cellular KD.
Inhibitor Treatment: Add serial dilutions of the 1-aminoisoquinoline test compounds. Incubate for 2 hours at 37°C. Causality: As the 1-aminoisoquinoline binds the kinase intracellularly, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal.
Detection: Add NanoBRET™ Nano-Glo® Substrate. Read donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor).
Data Presentation & Triage Metrics
The following table summarizes idealized screening data for 1-aminoisoquinoline derivatives, demonstrating the required metrics for lead advancement.
Compound ID
Target
Biochemical IC50 (nM)
NanoBRET IC50 (nM)
Z'-Factor
Binding Mode
1-AIQ-001
RIPK1
12.5
45.2
0.78
Type II (DLG-out)
1-AIQ-002
ROCK1
85.0
210.5
0.81
Type I (Hinge only)
Nec-1s (Ctrl)
RIPK1
22.0
68.0
0.85
Allosteric (Type III)
Vehicle (DMSO)
N/A
N/A
N/A
0.88
N/A
Table 1: Representative HTS metrics comparing biochemical and cellular target engagement for 1-aminoisoquinoline derivatives.
References
Harris PA, Bandyopadhyay D, Berger SB, et al. "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis." ACS Medicinal Chemistry Letters. 2013;4(12):1238-1243. URL:[Link]
"Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists." Journal of Medicinal Chemistry. 2019. URL:[Link]
Ray P, Wright J, Adam J, et al. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters. 2011;21(1):97-101. URL:[Link]
Application and Protocols for Utilizing Methyl 1-amino-6-bromoisoquinoline-4-carboxylate in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has emerged as a cornerstone in contemporary drug discovery, offering a powerful alternative to traditional high-throughput...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has emerged as a cornerstone in contemporary drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[4][5] These initial "hits," though often exhibiting weak binding affinity, serve as highly valuable starting points for the development of potent and selective drug candidates through a process of iterative optimization.[2][5][6] The core principle of FBDD lies in the efficient exploration of chemical space, as smaller fragment libraries can cover a wider range of potential interactions compared to larger HTS libraries.[2][4][5]
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][8][9] Its rigid bicyclic structure provides a well-defined three-dimensional shape for presentation of functional groups, making it an ideal starting point for fragment design.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate as a versatile fragment in FBDD campaigns. We will delve into the strategic rationale for its use, present detailed protocols for screening and hit validation, and discuss downstream strategies for hit-to-lead optimization.
The Strategic Advantage of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate as a Fragment
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a compelling fragment for FBDD due to a confluence of desirable chemical features. While specific experimental data for this exact molecule is not extensively published, we can infer its properties and utility based on its constituent parts and related analogs.[10][11][12][13]
Key Physicochemical and Structural Attributes:
Property
Predicted Value/Rationale
Significance in FBDD
Molecular Weight
~283 g/mol
Falls within the ideal range for fragments (<300 Da), ensuring good solubility and a higher probability of efficient binding.[2][14]
cLogP
Moderately lipophilic
Balances solubility in aqueous buffers with the ability to engage with hydrophobic pockets in a target protein.
Hydrogen Bond Donors
1 (amino group)
The primary amine can act as a crucial hydrogen bond donor, forming a key interaction to anchor the fragment in a binding site.
Multiple acceptors provide opportunities for diverse hydrogen bonding interactions with the target protein.
Rotatable Bonds
Low
The rigid isoquinoline core reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Chemical Handles for Optimization
2 (bromo and ester groups)
The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling facile "fragment growing."[12] The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization or to form salt bridges.[12]
The strategic placement of the amino, bromo, and carboxylate groups on the isoquinoline scaffold provides a rich vector space for chemical elaboration, making it an excellent starting point for exploring structure-activity relationships (SAR).
A typical FBDD campaign involves a multi-stage process, from initial screening to hit validation and subsequent optimization. The following diagram illustrates a representative workflow.
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in an FBDD campaign using Methyl 1-amino-6-bromoisoquinoline-4-carboxylate.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting fragment binding in real-time.[15][16][17] It is particularly well-suited for primary screening due to its low protein consumption and ability to provide kinetic data.[16][18]
Objective: To identify fragments from a library, including Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, that bind to the target protein.
Materials:
Purified target protein (>95% purity)
SPR instrument and sensor chips (e.g., CM5)
Amine coupling kit (EDC, NHS, ethanolamine)
Fragment library, with each fragment dissolved in 100% DMSO to a stock concentration of 100 mM
Running buffer (e.g., HBS-EP+, pH 7.4)
DMSO for buffer matching
Procedure:
Protein Immobilization:
Equilibrate the sensor chip with running buffer.
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU).
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
Fragment Screening:
Prepare fragment solutions by diluting the 100 mM DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched in the running buffer (e.g., 2%).
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
Regenerate the sensor surface between fragment injections if necessary (e.g., with a short pulse of 50 mM NaOH or 1 M NaCl).
Data Analysis:
Subtract the reference flow cell data from the target flow cell data to obtain sensorgrams representing specific binding.
Identify "hits" as fragments that produce a reproducible and concentration-dependent binding response.
For initial hits, perform a dose-response analysis to estimate the dissociation constant (KD).
Causality Behind Experimental Choices:
The use of a reference cell is critical to eliminate false positives arising from bulk refractive index changes or non-specific binding to the sensor surface.[15][16]
Matching the DMSO concentration in the sample and running buffer is essential to minimize solvent-related artifacts.[15][16]
Protocol 2: Hit Validation and Structural Elucidation by X-ray Crystallography
X-ray crystallography is the gold standard for unequivocally confirming fragment binding and providing high-resolution structural information of the protein-fragment complex.[14][19][20] This structural data is invaluable for guiding subsequent hit-to-lead optimization.[14][21]
Objective: To determine the binding mode of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate to the target protein.
Materials:
Crystals of the target protein
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Cryoprotectant solution
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
Crystal Soaking:
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryoprotectant-containing buffer.
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time should be determined empirically.
Crystal Harvesting and Data Collection:
Using a cryo-loop, carefully remove the crystal from the soaking drop and flash-cool it in liquid nitrogen.
Mount the frozen crystal on the X-ray diffractometer.
Collect a complete diffraction dataset.
Structure Determination and Refinement:
Process the diffraction data (indexing, integration, and scaling).
Solve the structure using molecular replacement with the native protein structure as a search model.
Analyze the resulting electron density maps for evidence of the bound fragment. The bromine atom of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate should produce a strong peak in the electron density map, aiding in its identification and orientation.
Build the fragment into the electron density and refine the protein-fragment complex structure.
Causality Behind Experimental Choices:
Soaking crystals with fragments at high concentrations is necessary to achieve sufficient occupancy in the binding site, given the typically weak affinity of fragments.[4]
Flash-cooling the crystal minimizes radiation damage during data collection.
Hit-to-Lead Optimization Strategies
Once a fragment hit like Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is validated and its binding mode is determined, the next phase is to evolve it into a more potent, lead-like molecule.[2]
Caption: Key strategies for hit-to-lead optimization in FBDD.
Fragment Growing: This involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site.[5][21][22] For Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, the bromine at the 6-position is an ideal handle for introducing new groups via cross-coupling reactions to explore nearby hydrophobic or polar regions.[12]
Fragment Linking: If another fragment is found to bind in a nearby, distinct pocket, a chemical linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[5][21]
Fragment Merging: In cases where two fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both, leading to a more potent compound.[5]
Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, can play a crucial role in prioritizing which chemical modifications are most likely to improve binding affinity.[22][23][24][25]
Conclusion
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate represents a highly promising and versatile fragment for use in FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic placement of functional groups for chemical elaboration, make it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize this and similar fragments in their drug discovery programs, ultimately accelerating the journey from initial hit to clinical candidate.
References
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. (2025, April 14). [Link]
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. (2026, March 10). [Link]
Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. [Link]
X-ray Crystallography Fragment Screening. Selvita. [Link]
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. (2025, October 20). [Link]
Synthesis of 1,6-Disubstituted Isoquinoline Analogs for Anticancer Research: Application Notes and Protocols
The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1][2][3] In recent years,...
Author: BenchChem Technical Support Team. Date: April 2026
The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1][2][3] In recent years, there has been a significant focus on the anticancer properties of isoquinoline derivatives.[1][4][5] These compounds exert their antiproliferative effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of microtubule polymerization, and targeting of enzymes like topoisomerase.[1][6][7] This guide provides a detailed overview of the synthesis of 1,6-disubstituted isoquinoline analogs, offering insights into established synthetic protocols and their relevance in the development of novel anticancer agents.
I. Strategic Approaches to Isoquinoline Synthesis
The construction of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.[8] For the synthesis of 1,6-disubstituted isoquinolines, three classical methods are particularly noteworthy: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction.[9]
A. The Bischler-Napieralski Reaction
This powerful reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution.[10][11] Subsequent oxidation yields the fully aromatic isoquinoline. The reaction typically requires a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and is most effective when the aromatic ring is electron-rich.[8][10][11]
Causality: The mechanism is believed to proceed via a nitrilium ion intermediate, which is a potent electrophile that readily undergoes intramolecular cyclization.[8] The electron-donating groups on the aromatic ring stabilize the positive charge developed during the electrophilic attack, thus facilitating the reaction.
B. The Pomeranz-Fritsch Reaction
This method provides a direct route to the isoquinoline nucleus by reacting a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes acid-catalyzed cyclization.[12][13][14] While offering a more direct entry to the aromatic core, this reaction can sometimes be limited by substrate scope and yield.[8][14]
Causality: The reaction is driven by the formation of an imine, followed by acid-catalyzed hydrolysis of the acetal and subsequent intramolecular electrophilic aromatic substitution to form the isoquinoline ring.[8]
C. The Pictet-Spengler Reaction
A special case of the Mannich reaction, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline.[15][16][17] Oxidation is then required to furnish the aromatic isoquinoline. This method is particularly versatile and often proceeds under mild conditions, especially with electron-rich aromatic rings.[15][16]
Causality: The driving force for this reaction is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes intramolecular cyclization.[16]
II. Experimental Protocols: Synthesis of a 1,6-Disubstituted Isoquinoline Analog
This section provides a detailed, step-by-step protocol for the synthesis of a representative 1,6-disubstituted isoquinoline analog, specifically 1-methyl-6-methoxyisoquinoline, via the Bischler-Napieralski reaction followed by oxidation.
Step 1: Synthesis of N-[2-(3-Methoxyphenyl)ethyl]acetamide (Precursor)
Reaction Setup: To a stirred solution of 2-(3-methoxyphenyl)ethan-1-amine (1 equivalent) in an appropriate solvent such as dichloromethane, add triethylamine (1.2 equivalents).
Acylation: Cool the mixture to 0°C and add acetyl chloride (1.1 equivalents) dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Bischler-Napieralski Cyclization to 1-Methyl-6-methoxy-3,4-dihydroisoquinoline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-[2-(3-methoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous acetonitrile.
Cyclization: Add phosphoryl chloride (POCl₃) (2-3 equivalents) dropwise to the solution at 0°C.
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours.
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to pH 8-9. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Step 3: Oxidation to 1-Methyl-6-methoxyisoquinoline
Reaction Setup: Dissolve the 1-methyl-6-methoxy-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent such as toluene or xylene.
Dehydrogenation: Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C) (0.1 equivalents).
Heating: Heat the mixture to reflux for 12-24 hours.
Filtration and Purification: Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the celite with the solvent. Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the final product.
III. Anticancer Activity and Structure-Activity Relationships (SAR)
Isoquinoline alkaloids have demonstrated significant anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[5][6][18] The biological activity of these compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their cytotoxic potential.[19][20][21]
For instance, modifications at different positions of the isoquinoline ring system can significantly impact cytotoxicity. The introduction of lipophilic substituents at certain positions has been shown to enhance anticancer activity, potentially by improving membrane transport and interaction with intracellular targets.[19]
Table 1: Comparative Cytotoxicity of Selected Isoquinoline Analogs
Compound
Substitution Pattern
Cancer Cell Line
IC₅₀ (µM)
Reference
Analog A
1-Methyl-6-methoxy
Breast (MCF-7)
15.2
Fictional Data
Analog B
1-Phenyl-6-hydroxy
Lung (A549)
8.5
Fictional Data
| Analog C | 1-(4-Chlorophenyl)-6-methoxy | Colon (HCT116) | 5.1 | Fictional Data |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
The data suggests that the nature of the substituent at the 1-position and the functional group at the 6-position play a crucial role in determining the anticancer potency of these analogs.
IV. Visualization of Synthetic Pathways
Caption: Mechanisms of anticancer action for isoquinoline analogs.
V. Conclusion
The synthesis of 1,6-disubstituted isoquinoline analogs represents a promising avenue for the discovery of novel anticancer agents. The classical synthetic routes, particularly the Bischler-Napieralski reaction, provide a robust and versatile platform for generating a diverse library of these compounds. Further exploration of the structure-activity relationships of these analogs will be crucial in optimizing their therapeutic potential and advancing the development of next-generation cancer therapies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this important field of medicinal chemistry.
VI. References
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. Available at: [Link]
[5][6][7][18]2. Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
[10]3. Pomeranz-Fritsch synthesis of isoquinolines. Available at: [Link]
[12]4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. Available at: [Link]
[4]5. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine - Xia & He Publishing Inc. Available at: [Link]
Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]
[13]7. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways | Journal of the American Chemical Society. Available at: [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed. Available at: [Link]
[7]9. The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]
[15]10. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
[11]15. Pictet–Spengler reaction - Wikipedia. Available at: [Link]
[16]16. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. Available at: [Link]
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - Semantic Scholar. Available at: [Link]
Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application - Zenodo. Available at: [Link]
Pictet Spengler synthesis of isoquinoline. Available at: [Link]
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
[17]22. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available at: [Link]
[1]23. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. Available at: [Link]
[5]24. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - ResearchGate. Available at: [Link]
[18]25. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. Available at: [Link]
[20]26. A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. Available at: [Link]
Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - Frontiers. Available at: [Link]
[21]31. A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. Available at: [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
[9]33. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. Available at: [Link]
[3]34. Design, Synthesis and Evaluation of Dibenzo[c,h]n[6][13]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - PMC. Available at: [Link]
Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed. Available at: [Link]
Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents - R Discovery. Available at: [Link]
Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed. Available at: [Link]
Application Note: 1-Amino-6-bromoisoquinoline as a Privileged Scaffold in Pharmaceutical Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary 1-Amino-6-bromoisoquinoline (CAS: 215453-26-2) is a highly versatile, bi-functional pharmaceutical intermediate.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
1-Amino-6-bromoisoquinoline (CAS: 215453-26-2) is a highly versatile, bi-functional pharmaceutical intermediate. Featuring an electron-deficient isoquinoline core, a primary amine at the C1 position, and a bromine atom at the C6 position, it serves as a critical building block in the synthesis of advanced therapeutics. It is predominantly utilized in the development of protein kinase inhibitors for oncology and Factor XIIa (FXIIa) anticoagulants for cardiovascular indications[1][2][3].
Physicochemical Profiling
Understanding the physical properties of this intermediate is essential for optimizing reaction conditions and downstream purification workflows.
The structural architecture of 1-amino-6-bromoisoquinoline provides medicinal chemists with two distinct, highly programmable vectors:
The C1-Amino Group (Pharmacophore Anchor): The primary amine acts as a crucial hydrogen bond donor and acceptor. In kinase inhibitors, it mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[3]. In serine proteases like FXIIa, the basic nature of the isoquinoline-1-amine motif allows it to securely dock into the acidic S1 specificity pocket, forming critical salt bridges with aspartate residues[2].
The C6-Bromo Group (Synthetic Handle): Bromine at the 6-position is highly susceptible to palladium-catalyzed cross-coupling. Because the isoquinoline ring is electron-withdrawing, the oxidative addition of Pd(0) into the C-Br bond is thermodynamically favored. This allows researchers to rapidly elaborate the scaffold via Suzuki, Sonogashira, or cyanation reactions to probe adjacent hydrophobic pockets (e.g., S1' or S2 pockets in proteases)[2].
Synthetic Workflows & Divergent Applications
Divergent synthetic workflows utilizing 1-amino-6-bromoisoquinoline for drug discovery.
Validated Experimental Protocols
Protocol A: Synthesis of 1-Amino-6-bromoisoquinoline via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize the title compound from 6-bromo-1-chloroisoquinoline.
Causality & Rationale: The C1 position of 6-bromo-1-chloroisoquinoline is highly electrophilic due to the adjacent nitrogen atom. High temperatures (150–180 °C) provide the necessary activation energy for the SNAr reaction using ammonia equivalents (acetamide or ammonium acetate)[1][3].
Step-by-Step Methodology:
Reaction Setup: Charge a heavy-walled pressure vessel with 6-bromo-1-chloroisoquinoline (1.0 eq) and an excess of ammonium acetate (~5-10 eq) or a mixture of acetamide and K2CO3[1][3].
Thermal Activation: Seal the vessel and heat the neat mixture to 150–180 °C for 5 to 14 hours. Rationale: The sealed vessel prevents the escape of generated ammonia gas, maintaining high internal pressure and driving the equilibrium toward the aminated product[1][3].
Quenching: Cool the vessel to room temperature (the mixture will solidify). Carefully open and quench by adding aqueous 3N NaOH until the solution is basic (pH > 10)[1]. Rationale: NaOH neutralizes acetic acid byproducts and ensures the product remains in its free-base form to enable organic extraction.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[1][3].
Self-Validation System:
TLC: Monitor the consumption of the chloride starting material (typically higher Rf in Hexanes/EtOAc) and the appearance of a highly polar, UV-active spot.
LC-MS: Confirm product formation by observing the [M+H]+ isotopic pattern at m/z 223.0 and 225.0 (a 1:1 ratio characteristic of a single bromine atom)[3][6].
Protocol B: Palladium-Catalyzed Cyanation for FXIIa Inhibitor Precursors
Objective: Convert the C6-bromide into a nitrile group to extend the molecule into the S1' pocket of Factor XIIa.
Causality & Rationale: Nitriles are excellent precursors that can be easily reduced to primary amines or hydrolyzed to amides, enabling rapid library generation[2].
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, dissolve 1-amino-6-bromoisoquinoline (1.0 eq, e.g., 500 mg, 2.24 mmol) in anhydrous DMF (5 mL)[2].
Deoxygenation (Critical): Bubble inert nitrogen (N2) or argon gas through the solution for 10 minutes[2]. Rationale: Pd(0) is highly sensitive to oxidation. Removing dissolved oxygen prevents catalyst deactivation and the formation of homocoupled byproducts.
Reagent Addition: Add Zinc Cyanide [Zn(CN)2] (0.6 eq, 157 mg)[2]. Rationale: Zn(CN)2 is preferred over NaCN or KCN as it is less toxic, less basic, and slowly releases cyanide ions into the catalytic cycle, preventing catalyst poisoning.
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 1 hour[2]. Rationale: Microwave irradiation provides rapid, uniform superheating, drastically reducing reaction times from 12–24 hours (thermal) to just 1 hour.
Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer with water (3x) to remove residual DMF, dry, and concentrate[2].
Self-Validation System:
LC-MS: Look for the[M+H]+ peak at m/z 170.1. The complete disappearance of the bromine isotopic pattern strongly indicates successful cyanation.
Pharmacological Application: Targeting the Intrinsic Coagulation Pathway
Factor XIIa is a serine protease that initiates the intrinsic coagulation cascade. Traditional anticoagulants target downstream factors like Thrombin or Factor Xa, which significantly increases bleeding risks. Inhibiting FXIIa blocks contact-activated thrombosis (e.g., from artificial surfaces like stents or ECMO circuits) without disrupting normal hemostasis, offering a much safer anticoagulant profile[2]. 1-Amino-6-bromoisoquinoline derivatives are currently being explored as potent, orally bioavailable FXIIa inhibitors to replace intravenous biological agents[2].
Mechanism of action for FXIIa inhibitors in the intrinsic coagulation cascade.
References
[4] 6-Bromoisoquinolin-1-ylamine | CAS 215453-26-2. American Elements. URL:[Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Brominated Heterocycles
Introduction: The Strategic Importance of Brominated Heterocycles in Synthesis Heterocyclic motifs are fundamental building blocks in modern chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Brominated Heterocycles in Synthesis
Heterocyclic motifs are fundamental building blocks in modern chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted functionalization of these scaffolds is therefore a critical endeavor in the development of novel molecular entities with tailored properties. Among the various synthetic handles available, bromine atoms on heterocyclic rings offer a versatile and reliable platform for diversification through palladium-catalyzed cross-coupling reactions. These reactions, which forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity, have become an indispensable tool for researchers in both academic and industrial settings.[1][2]
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving brominated heterocycles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully implement these powerful transformations in their own synthetic endeavors. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offer detailed experimental procedures, and provide insights into troubleshooting common challenges.
The Engine of Innovation: The Palladium Catalytic Cycle
The remarkable efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is paramount for rational optimization and troubleshooting of these reactions.
The generally accepted mechanism consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine (C-Br) bond of the heterocyclic substrate. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond can be influenced by the electronic nature of the heterocycle; electron-withdrawing groups can facilitate this step.[3][4]
In C-C coupling reactions like Suzuki or Stille, a nucleophilic organometallic reagent (e.g., an organoboron or organotin compound) undergoes transmetalation, where the organic group is transferred to the palladium center, displacing the bromide.[1][3]
In C-N or C-O couplings like the Buchwald-Hartwig amination, the amine or alcohol coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido or -alkoxo complex.
Reductive Elimination: This final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3] The use of bulky, electron-rich ligands can promote this crucial step.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions with Brominated Heterocycles: Protocols and Insights
The versatility of palladium catalysis allows for a wide range of transformations. Below are detailed protocols for some of the most frequently employed cross-coupling reactions with brominated heterocycles.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[3][5]
Core Principle: This reaction couples a brominated heterocycle with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[3][5]
Critical Parameters:
Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of ligand is crucial, with phosphine ligands like PPh₃, or more specialized biaryl phosphines (e.g., XPhos, SPhos) often employed to enhance catalytic activity.[1]
Base: A base is essential for the transmetalation step.[5] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength and nature of the base can significantly impact the reaction outcome.
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[5]
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
Add Pd(PPh₃)₄ (3-5 mol%) to the flask under a positive pressure of the inert gas.
Add degassed toluene and water in a 4:1 ratio (v/v). The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.[6]
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Recommended Range
Rationale
Catalyst Loading
1-5 mol%
Lower loadings are desirable for cost and sustainability, but higher loadings may be necessary for challenging substrates.
Boronic Acid
1.1-1.5 eq
A slight excess is used to drive the reaction to completion, accounting for potential protodeboronation.[7]
Base
2.0-3.0 eq
Ensures efficient transmetalation and neutralizes any acidic byproducts.
Temperature
80-110 °C
Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle.
Heck Reaction: Alkenylation of Heterocycles
The Heck reaction is a powerful method for forming C-C bonds by coupling a brominated heterocycle with an alkene.[8][9] This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted heterocycles.
Core Principle: In the presence of a palladium catalyst and a base, the brominated heterocycle adds across the double bond of the alkene, followed by β-hydride elimination to yield the coupled product and regenerate the catalyst.[8]
Critical Parameters:
Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands like P(o-tol)₃.[10] For less reactive bromides, more electron-rich and bulky ligands may be required.[11]
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction.
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.
Detailed Protocol: Heck Coupling of 3-Bromothiophene with Styrene
Materials:
3-Bromothiophene
Styrene
Pd(OAc)₂ (Palladium(II) acetate)
P(o-tol)₃ (Tri(o-tolyl)phosphine)
Et₃N (Triethylamine)
DMF (N,N-Dimethylformamide)
Nitrogen or Argon gas
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Procedure:
In a sealed reaction vessel, combine 3-bromothiophene (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 eq) in DMF.
Purge the vessel with an inert gas.
Heat the reaction mixture to 100-120 °C for 12-24 hours.
Cool the reaction to room temperature.
Dilute with water and extract with an organic solvent such as diethyl ether.
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Heterocycles
The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles by reacting a brominated heterocycle with a terminal alkyne.[12][13] This reaction is notable for its use of a co-catalytic system.
Core Principle: This reaction is co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
Critical Parameters:
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ are commonly used.
Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequent choice.
Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.
Solvent: Amine bases or polar aprotic solvents like DMF can be used.
Detailed Protocol: Sonogashira Coupling of 4-Bromoimidazole with Phenylacetylene
To a Schlenk flask, add 4-bromoimidazole (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
Evacuate and backfill with an inert gas three times.
Add degassed triethylamine as the solvent.
Add phenylacetylene (1.1-1.2 eq) via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, coupling brominated heterocycles with a variety of amines.[14][15] This reaction is of immense importance in medicinal chemistry for the synthesis of aniline derivatives and other N-heterocycles.[16]
Core Principle: This reaction involves the palladium-catalyzed coupling of a brominated heterocycle with a primary or secondary amine in the presence of a strong base.[15]
Critical Parameters:
Catalyst System: This reaction often requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[1][10] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective.[14]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[17]
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination of 5-Bromopyrimidine with Morpholine
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
Inside a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq) to an oven-dried reaction vial.
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.
Add 5-bromopyrimidine (1.0 eq) and morpholine (1.2 eq) to the reaction vial containing the base.
Add the catalyst solution to the reaction vial.
Seal the vial and heat at 100 °C for 16-24 hours.[10]
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography.[10]
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise. Below is a guide to diagnosing and resolving common problems in palladium-catalyzed cross-coupling reactions.
Observation
Potential Cause(s)
Troubleshooting Steps
Low or No Conversion
Inactive catalyst (oxidized Pd(0) or degraded ligand)
Ensure all reagents and solvents are anhydrous and thoroughly degassed.[6] Use fresh, high-quality catalyst and ligands stored under an inert atmosphere.[6] Consider using a Pd(II) precatalyst that is activated in situ.[6]
Insufficiently active catalyst system for the specific substrate
Screen different ligands; bulky, electron-rich phosphines or NHC ligands can be more effective for challenging substrates.[1][6]
Incorrect base or solvent
The choice of base and solvent is often interdependent. Screen different combinations (e.g., K₃PO₄ in dioxane, Cs₂CO₃ in DMF).
Formation of Black Precipitate (Palladium Black)
Catalyst decomposition
This indicates the agglomeration of Pd(0) into an inactive form.[6] Improve ligand choice to better stabilize the catalytic species.[6] Ensure rigorous exclusion of oxygen.[6]
Significant Side Product Formation
Homocoupling of the starting materials
This can occur if the transmetalation step is slow. Adjust the reaction temperature or change the base/solvent system.
Protodebromination (replacement of Br with H)
This can be an issue with certain organometallic reagents. Ensure anhydrous conditions.
Caption: A decision-making workflow for troubleshooting palladium-catalyzed cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions of brominated heterocycles are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with unparalleled efficiency. A thorough understanding of the underlying catalytic cycle, careful selection of reaction components, and meticulous experimental technique are the keys to success. This guide provides a solid foundation and practical protocols to empower researchers to confidently apply these transformative reactions in their pursuit of new scientific discoveries and innovations.
References
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
Campeau, L.-C., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
Ujaque, G., et al. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
SATHEE JEE. (n.d.). Chemistry Heck Reaction.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
Liu, S.-Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters.
Fairlamb, I. J. S., & Kapdi, A. R. (2005). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
Smith, M. R., III, & Maleczka, R. E., Jr. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. MSU Chemistry.
Wikipedia. (n.d.). Sonogashira coupling.
Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate.
Díez-González, S., & Martin, R. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters.
Wu, H.-L., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
Organic Chemistry Portal. (n.d.). Heck Reaction.
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science.
Pérez-Temprano, M. H., et al. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
McGlacken, G. P., & Fairlamb, I. J. S. (2009). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry.
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
Wolfe, J. P., et al. (2016). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. Organic & Biomolecular Chemistry.
Chen, J.-R., & Xiao, W.-J. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts.
Kumar, P., & Kumar, A. (2017). Heck Reaction—State of the Art. Semantic Scholar.
Zherebtsov, A. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
Öfele, K., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett.
Zhang, N., & Thomas, L. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry.
Miyaura, N. (Ed.). (2002). Cross-coupling reactions : a practical guide. Semantic Scholar.
D'Hondt, S., et al. (2012). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. The Journal of Organic Chemistry.
Lipshutz, B. H., et al. (2016). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science.
Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.
Wipf Group. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium.
Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
Sarpong, R., et al. (2014). Cross-Coupling of Heteroatomic Electrophiles. Tetrahedron.
Hutchings, G. J., et al. (2022). N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society.
Gevorgyan, V., et al. (2022). Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. ACS Catalysis.
Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Isoquinolines
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of electron-rich isoquinolines. These substrates present unique challenges, and this document is designed to provide both foundational understanding and actionable solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich isoquinolines such challenging substrates for Suzuki coupling reactions?
The primary difficulty arises from the first and often rate-limiting step of the catalytic cycle: oxidative addition . The isoquinoline ring system is inherently electron-rich, especially when substituted with electron-donating groups. This high electron density at the carbon center bearing the halide (C-X) bond reduces its electrophilicity. Consequently, the electron-rich Pd(0) catalyst struggles to insert itself into this less reactive C-X bond, leading to sluggish or failed reactions.[1][2]
Q2: I'm starting a new project with an electron-rich isoquinoline bromide. What is a robust, first-line catalyst and ligand combination to try?
For challenging electron-rich substrates, standard catalysts like Pd(PPh₃)₄ often fail. A more potent system is required to facilitate oxidative addition.[3] A highly recommended starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand from the Buchwald family.
Recommended System:
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a dedicated Buchwald precatalyst (e.g., SPhos G3).
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[4][5] SPhos is exceptionally effective because its bulk promotes the formation of the active monoligated palladium species and its electron-rich nature accelerates oxidative addition.[4]
This combination has a proven track record for coupling a wide array of challenging aryl and heteroaryl halides.[4][5]
Q3: Should I use a boronic acid or a more stable boronic ester (e.g., pinacol ester)?
This choice involves a trade-off between reactivity and stability.
Boronic Acids: They are generally more reactive and often lead to faster reaction times.[6] However, they are susceptible to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source (like water), reducing the available nucleophile.[7][8][9] This is particularly problematic with heteroaryl boronic acids.
Boronic Esters (Pinacol, Neopentyl Glycol, MIDA): These derivatives exhibit significantly greater stability, protecting the C-B bond from premature cleavage.[1][7][10] While they might require slightly more forcing conditions (e.g., higher temperature) to achieve transmetalation, their stability often leads to more reproducible results and higher overall yields, especially in complex systems or during lengthy reactions.
Recommendation: For initial screening, a pinacol boronic ester is often a more reliable choice due to its stability.[1]
Q4: What is the fundamental role of the base in the Suzuki reaction, and how do I select the right one?
The base is not a mere spectator; it is essential for activating the organoboron species for the transmetalation step.[11][12] It reacts with the boronic acid/ester to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center.[12][13]
Common Choices: The most common bases are inorganic carbonates and phosphates, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[11]
Selection Strategy: The optimal base is substrate and solvent-dependent. For electron-rich isoquinolines, which are less reactive, a stronger base is often required.
K₃PO₄ (Potassium Phosphate): An excellent and widely used base, often providing a good balance of reactivity and compatibility.[4][14]
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when others fail, though it is more expensive.[14]
KF (Potassium Fluoride): A milder option that can be useful if your substrate contains base-sensitive functional groups like esters.[15]
A good practice is to screen these three bases in your initial optimization experiments.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the catalytic cycle. Understanding this process is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low to No Product Yield
This is the most common issue, often stemming from the inherent low reactivity of the substrate.
Potential Cause
Underlying Rationale & Explanation
Actionable Solution
Inactive Catalyst
The active Pd(0) species is susceptible to oxidation by trace oxygen.[11] Precatalysts like Pd₂(dba)₃ can also degrade over time. If the catalyst is not active, the cycle cannot begin.
1. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes or using 3-4 freeze-pump-thaw cycles.[11][14] 2. Use Fresh Reagents: Use a fresh bottle of palladium catalyst and ligand, stored properly under an inert atmosphere.[11] 3. Switch to a Precatalyst: Employ a modern, air-stable Buchwald precatalyst (e.g., SPhos G3) which generates the active Pd(0) species more reliably in situ.[11]
Slow Oxidative Addition
As discussed, the electron-rich isoquinoline makes the C-X bond resistant to cleavage by the Pd(0) catalyst. This is the kinetic bottleneck.
1. Change Ligand: Switch to a bulkier and more electron-rich ligand. Excellent choices include SPhos , XPhos , or RuPhos . These ligands accelerate oxidative addition.[3][8][16] 2. Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C).[11] Higher temperatures provide the energy needed to overcome the activation barrier but can also increase side reactions.
Poor Solubility
If your isoquinoline or boronic ester is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.[7][15]
1. Screen Solvents: Test different solvent systems. Common choices include 1,4-dioxane, THF, toluene, or DMF. Often, a mixture with a small amount of water (e.g., 10:1 organic/water) can improve solubility and aid the base.[1][12][17] 2. Consider a Co-solvent: If solubility remains an issue, a higher-boiling, more polar aprotic solvent like DMF or DMAc might be necessary.
Incorrect Base
The base may not be strong enough to generate the boronate species required for transmetalation, stalling the catalytic cycle.[11][14]
1. Screen Bases: If K₂CO₃ fails, try the stronger bases K₃PO₄ or Cs₂CO₃.[14] 2. Check Base Quality: Ensure your base is anhydrous and finely powdered to maximize its surface area and reactivity.
Problem 2: Significant Dehalogenation of Isoquinoline
You observe the formation of isoquinoline (where the halogen has been replaced by hydrogen) as a major byproduct.
Potential Cause
Underlying Rationale & Explanation
Actionable Solution
Hydride Source Present
After oxidative addition, the Pd(II) complex can react with a hydride source in the mixture. Reductive elimination then yields the dehalogenated product instead of the cross-coupled one.[1] Common hydride sources are alcohol solvents or amine bases.[1][11]
1. Change Solvent/Base: Switch to an aprotic solvent (dioxane, toluene, THF) and an inorganic base (K₃PO₄, Cs₂CO₃).[11] Avoid solvents like methanol or ethanol. 2. Verify Reagent Purity: Ensure your boronic acid or other reagents are not contaminated with species that can generate hydrides.
Slow Transmetalation
If transmetalation is slow, the R¹-Pd(II)-X intermediate has a longer lifetime, increasing the probability of it undergoing side reactions like dehalogenation.
1. Optimize Base/Solvent: Ensure the chosen base and solvent system is optimal for activating the boronic ester to speed up transmetalation. 2. Consider Halide: While bromides are a good starting point, iodides undergo oxidative addition faster but can sometimes be more prone to dehalogenation.[18][19][20] Conversely, chlorides are less reactive but may be less susceptible to this side reaction if coupling can be achieved.[18][19]
Problem 3: Homocoupling of the Boronic Acid/Ester
You observe the formation of a symmetrical biaryl (R²-R²) derived from your boronic acid/ester partner.
Potential Cause
Underlying Rationale & Explanation
Actionable Solution
Presence of Oxygen
Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1][11][14]
1. Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and headspace are completely free of oxygen by using multiple freeze-pump-thaw cycles or extensive sparging with an inert gas.[11][14]
Excess Boronic Acid
A large excess of the boronic acid can increase the statistical likelihood of homocoupling.
1. Control Stoichiometry: Use only a slight excess of the boronic acid partner, typically 1.1 to 1.5 equivalents relative to the limiting reagent.[14]
Pd(II) Precatalyst Issues
Some Pd(II) precatalysts require an in-situ reduction to Pd(0). If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[1][11]
1. Use a Pd(0) Source: Consider starting with a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for in-situ reduction.
Troubleshooting Workflow
Use this decision tree to guide your optimization process when faced with a low-yielding reaction.
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-isoquinoline.
Reagents & Conditions:
Halo-isoquinoline: 1.0 equiv (Limiting Reagent)
Boronic Acid/Ester: 1.5 equiv
Palladium Catalyst (e.g., Pd₂(dba)₃): 1-2 mol% Pd
Ligand (e.g., SPhos): 2-4 mol%
Base (e.g., K₃PO₄): 2.0 - 3.0 equiv
Solvent: 1,4-Dioxane/H₂O (10:1), 0.1 M concentration relative to limiting reagent
Step-by-Step Procedure:
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-isoquinoline (1.0 equiv), the boronic ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.
Catalyst Preparation (Pre-mixing): In a separate small vial, briefly mix the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in a small amount of the reaction solvent under an inert atmosphere.
Catalyst Addition: Add the catalyst/ligand solution to the main reaction flask via syringe.
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Krasňan V, et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
Krasňan V, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
Krasňan V, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.... Journal of the American Chemical Society. [Link]
Thomas, A. A., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
Technical Support Center: Purification of Brominated Isoquinoline Intermediates
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of brominated isoquinoline i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of brominated isoquinoline intermediates. The unique chemical nature of these compounds—possessing a basic nitrogen atom, an aromatic system, and a heavy halogen—presents specific hurdles that require a nuanced approach to achieve high purity.
This section addresses the critical first steps in developing a purification method. The choices made here will dictate the success of the separation.
Q1: My brominated isoquinoline is streaking badly on the silica TLC plate. What is causing this and how can I fix it?
Answer: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase, which for N-heterocyles is most often caused by the acidic nature of standard silica gel.[1][2] The lone pair of electrons on the isoquinoline's nitrogen atom makes it basic. This basic site strongly and sometimes irreversibly binds to the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven movement up the TLC plate, resulting in a streak rather than a compact spot.
Causality & Solutions:
Acid-Base Interaction: The primary cause is the strong interaction between the basic nitrogen of your isoquinoline and the acidic silica surface.
Solution 1: Neutralize the Mobile Phase. The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] Triethylamine (TEA) is the standard choice. Start by preparing your developing solvent (e.g., Hexane/Ethyl Acetate) and adding 0.5-2% TEA. This neutralizes the acidic sites on the silica, allowing your basic compound to move more freely and form a well-defined spot.[3][4]
Solution 2: Use a Different Stationary Phase. If adding a base is not desirable (e.g., if your compound is base-sensitive), consider using a less acidic stationary phase like neutral or basic alumina.[5][6]
Q2: How do I select the optimal solvent system (mobile phase) for my separation?
Answer: The goal is to find a solvent system that provides a good separation between your target compound and its impurities. Thin-Layer Chromatography (TLC) is the essential tool for this screening process. The ideal solvent system should give your desired brominated isoquinoline an Rf (Retention Factor) value between 0.25 and 0.35 .[7]
Why this Rf range?
Rf > 0.4: Your compound will elute too quickly from the column, moving with or very close to the solvent front. This results in poor separation from non-polar impurities.[5]
Rf < 0.2: Your compound is too strongly adsorbed to the silica. It will elute very slowly, requiring large volumes of solvent and leading to broad peaks, which reduces resolution and increases the risk of compound degradation on the column.
Workflow for Solvent System Selection:
Start with a standard binary system: A common starting point for N-heterocycles is a mixture of Hexanes (or Heptane) and Ethyl Acetate (EtOAc).[1]
Run TLCs with varying polarity: Spot your crude mixture on several TLC plates and develop them in chambers with different solvent ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hexanes:EtOAc).
Analyze the results: Identify the solvent system that places your product spot within the target Rf range of 0.25-0.35 and shows the largest possible distance to any impurity spots.
Add a basic modifier if needed: If you observed streaking in step 2, add ~1% triethylamine to the best solvent system and re-run the TLC to confirm the Rf and improved spot shape.[3]
Section 2: Troubleshooting Common Elution & Separation Problems
Even with a good initial setup, problems can arise during the column run itself. This section provides solutions to the most common issues.
Q3: I'm observing decomposition of my brominated isoquinoline on the column. How can I prevent this?
Answer: Decomposition on silica gel is a significant risk, especially for halogenated compounds which can be sensitive.[8] The acidic nature of silica can catalyze degradation reactions, and in some cases, debromination can occur.[9][10]
Potential Causes & Prevention Strategies:
Cause
Mechanism & Explanation
Prevention Strategy
Acid-Catalyzed Degradation
The acidic silanol groups on the silica surface can protonate sensitive functional groups, leading to hydrolysis, rearrangement, or elimination reactions.[1][11]
1. Neutralize the silica: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent to deactivate the acidic sites.[4][12] 2. Use neutral stationary phase: Switch to neutral alumina or commercially available neutralized silica gel.[5][11]
Debromination
Although less common, aryl bromides can undergo reductive dehalogenation. This can sometimes be promoted by interactions with the stationary phase or trace metal impurities.[10][13]
1. Minimize residence time: Use flash chromatography (applying pressure) with a shorter, wider column to reduce the time your compound spends in contact with the silica.[5] 2. Work under inert atmosphere: If your compound is particularly sensitive, performing the chromatography under a nitrogen or argon atmosphere can prevent oxidative degradation pathways that may be linked to dehalogenation.[5]
Thermal Instability
Prolonged chromatography runs can lead to thermal degradation, especially if the compound is sensitive.[14]
1. Run the column at a faster flow rate. 2. Avoid generating heat: Be mindful of heat generated if using high pressure (flash chromatography).
Q4: I can't separate my desired brominated isoquinoline from a very similar impurity (e.g., a regioisomer or starting material). What can I do to improve resolution?
Answer: Separating compounds with very similar polarities is a common challenge. Improving resolution requires optimizing the "selectivity" of your chromatographic system, which refers to its ability to differentiate between two analytes.
Strategies to Enhance Resolution:
Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution). Start with a less polar solvent system than your target Rf and slowly introduce a more polar mixture. This can sharpen the peak of your target compound while holding back more polar impurities and pushing through less polar ones more quickly.
Change Solvent Selectivity: The choice of solvents affects separation in ways beyond just polarity. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics. If a Hexane/EtOAc system fails, try a different combination, such as Dichloromethane/Methanol, which may interact differently with your compounds and improve separation.[12]
Alternative Stationary Phases: If silica gel fails, another stationary phase may provide the necessary selectivity.
Alumina: Can offer different selectivity compared to silica, especially for aromatic compounds.[5]
Reverse-Phase Silica (C18): Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[5][12] Compounds elute in reverse order of polarity (more polar compounds elute first). This is an excellent alternative for challenging separations.
Section 3: Detection & Fraction Collection
You can't collect what you can't see. Proper visualization is key to successful fraction collection.
Q5: My brominated isoquinoline spots are not visible on the TLC plate. How can I visualize them?
Answer: Brominated isoquinolines, being aromatic and conjugated systems, are almost always visible under UV light.[15][16] However, if the concentration is too low or the compound does not fluoresce, other methods are needed.
Visualization Techniques for Brominated Isoquinolines:
Method
Principle
Appearance
Notes
UV Light (254 nm)
The compound absorbs UV light, quenching the fluorescence of the indicator embedded in the TLC plate.[17]
Dark spots on a green/glowing background.
This is the primary, non-destructive method. Always use this first.[15]
Iodine Chamber
Iodine vapor forms a temporary, colored complex with many organic compounds, particularly those with aromatic rings or sites of unsaturation.[15][17]
Yellow to dark brown spots on a light tan background.
The spots will fade over time, so circle them immediately with a pencil.[18]
Potassium Permanganate (KMnO₄) Stain
The permanganate ion (purple) is a strong oxidizing agent. It reacts with and is consumed by any compound that can be oxidized (e.g., alcohols, amines, some heterocycles), leaving a clear spot where the purple color is gone.
Yellow/white spots on a purple/pink background.
This is a destructive method; the compound is chemically altered.[19]
p-Anisaldehyde Stain
Reacts with many functional groups upon heating to produce colored spots.[18]
Varies (often blue, purple, or red spots).
A good general-purpose destructive stain. Requires heating with a heat gun.
Section 4: Protocols and Visual Workflows
Detailed Protocol: Standard Flash Chromatography Purification
This protocol outlines a typical procedure for purifying a brominated isoquinoline intermediate using flash column chromatography with a triethylamine-modified eluent.
1. Method Development (TLC):
Dissolve a small amount of crude material in dichloromethane.
Spot on a silica TLC plate.
Develop in a Hexanes:Ethyl Acetate (EtOAc) solvent system containing 1% Triethylamine (TEA).
Identify the solvent ratio that provides an Rf of ~0.3 for the product.
2. Column Packing:
Select a column size appropriate for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA).
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or air bubbles.
Add a thin layer of sand on top of the silica bed to prevent disruption.[3]
3. Sample Loading (Dry Loading Recommended):
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.[1][7]
4. Elution and Fraction Collection:
Carefully add the mobile phase to the column.
Apply gentle pressure (using a pump or inert gas) to begin elution.
Collect fractions in an ordered rack of test tubes.
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.
5. Product Isolation:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions.
Remove the solvent (and the volatile triethylamine) under reduced pressure to yield the purified brominated isoquinoline.
Visual Workflow: Troubleshooting Poor Separation
Caption: Troubleshooting flowchart for improving chromatographic resolution.
References
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros. Available from: [Link]
King, A. Successful Flash Chromatography. Biotage. Available from: [Link]
Teledyne ISCO. Silica Gel Column Chromatography. Available from: [Link]
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]
Nacalai Tesque, Inc. Silica Gel for Column Chromatography. Available from: [Link]
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]
Zhang, P., et al. Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
Vitale, P., et al. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules. MDPI. Available from: [Link]
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available from: [Link]
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]
Labster. TLC Visualization Methods - Theory pages. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. Available from: [Link]
Gallou, F., et al. Reductions of aryl bromides in water at room temperature. PMC. Available from: [Link]
Gürbüz, N., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]
Ramanathan, A. & Jimenez, L. S. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]
Reddit. troubleshooting column chromatography : r/chemistry. Available from: [Link]
Lee, S., et al. Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation. Chemical Communications. RSC Publishing. Available from: [Link]
Wang, Z., et al. Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). Angewandte Chemie International Edition. Wiley Online Library. Available from: [Link]
ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available from: [Link]
ResearchGate. Thermal stability of brominated poly(isobutylene-co-isoprene). Available from: [Link]
Technical Support Center: Synthesis of 1-Aminoisoquinolines
Welcome to the technical support center for the synthesis of 1-aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common sid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-aminoisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My yield of 1-aminoisoquinoline is consistently low. What are the most common culprits?
Low yields can stem from a variety of issues, often dependent on the synthetic route. For modern transition-metal-catalyzed direct aminations, incomplete conversion, catalyst deactivation, or decomposition of starting materials are frequent issues. In classical multi-step syntheses, such as a Bischler-Napieralski reaction followed by amination, yield loss can occur at each step. A thorough analysis of your reaction by-products is the first step in diagnosing the problem.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve selectivity?
The formation of multiple products, particularly isomers, is a common challenge. In reactions like the Bischler-Napieralski synthesis, electron-donating groups on the aromatic ring can lead to abnormal cyclization products.[1][2] For transition-metal-catalyzed reactions, the regioselectivity can be highly dependent on the ligand, solvent, and temperature. Careful optimization of these parameters is crucial for directing the reaction towards the desired product.
Q3: My 1-aminoisoquinoline product is difficult to purify. What are some effective strategies?
The basicity of the 1-amino group can lead to strong interactions with silica gel, causing tailing and poor separation during column chromatography.[3] To mitigate this, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.5-2%), or using a different stationary phase like alumina. Crystallization is also a powerful purification technique for these often-crystalline compounds.[4]
Troubleshooting Guide: Side Reactions in Direct Synthesis Routes
Modern synthetic methods offer direct access to 1-aminoisoquinolines, often through elegant, one-pot procedures. However, these complex transformations can be prone to specific side reactions.
Rhodium-Catalyzed C-H Activation/Annulation with Diazo Compounds
This powerful method constructs the 1-aminoisoquinoline core from benzamidines and diazo compounds. A significant challenge is the inherent instability of diazo compounds, which can lead to reduced yields and the formation of byproducts.[5]
Problem: Low yield due to decomposition of the diazo compound.
Causality: Diazo compounds can decompose via various pathways, including carbene dimerization and solvent insertion, especially at elevated temperatures. This decomposition competes with the desired catalytic cycle.
Troubleshooting & Optimization:
Slow Addition: Instead of adding the diazo compound all at once, use a syringe pump to introduce it slowly over the course of the reaction. This maintains a low, steady concentration of the diazo compound, minimizing side reactions.[5]
Temperature Optimization: While these reactions often require heat, excessive temperatures can accelerate diazo decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and diazo stability.
Catalyst and Ligand Choice: The nature of the rhodium catalyst and its ligands can influence the rate of the desired reaction versus the rate of diazo decomposition. While [Cp*RhCl2]2 is common, exploring other Rh(III) catalysts may be beneficial.[6]
dot
Caption: Troubleshooting workflow for low yields in Rh-catalyzed reactions with diazo compounds.
Gold-Catalyzed Domino Reactions of 2-Alkynylbenzamides
This method provides a facile route to 1-aminoisoquinolines from readily available starting materials.[7] However, the substrate scope can be limited, particularly with respect to the alkyne substituent.
Problem: Reaction fails or produces an unidentifiable mixture with terminal or TMS-protected alkynes.
Causality:
Terminal Alkynes: The acidic proton of terminal alkynes can lead to various side reactions in the presence of a Lewis acidic gold catalyst, including dimerization (Glaser coupling) or deactivation of the catalyst.[8]
TMS-Protected Alkynes: While the TMS group is often used as a sterically bulky, removable protecting group, it can also influence the electronics of the alkyne and may not be compatible with all gold-catalyzed transformations. The cleavage of the TMS group under the reaction conditions can also lead to the formation of terminal alkyne-related byproducts.[9]
Troubleshooting & Optimization:
Protecting Group Strategy: For terminal alkynes, consider using a different, more robust protecting group that is stable to the gold catalyst but can be removed later. A phenyl or other aryl group is often a good choice as it is incorporated into the final product.
Catalyst System: The combination of a gold catalyst with a silver co-catalyst (e.g., NaAuCl4·2H2O and AgSbF6) has been shown to be effective.[7] The silver salt can act as a halide scavenger, generating a more cationic and reactive gold species. Experimenting with different gold catalysts and co-catalysts may improve the outcome.
Reaction Conditions: For TMS-protected alkynes, milder reaction conditions (e.g., lower temperature) might prevent desilylation. Alternatively, a one-pot desilylation-cyclization protocol could be explored, but this would require careful optimization.
dot
Caption: Troubleshooting guide for gold-catalyzed synthesis of 1-aminoisoquinolines.
Troubleshooting Guide: Side Reactions in Indirect Synthesis Routes
Indirect routes often involve the formation of the isoquinoline core followed by a separate amination step. The Buchwald-Hartwig amination of 1-haloisoquinolines is a common and powerful method, but not without its challenges.
Buchwald-Hartwig Amination of 1-Chloroisoquinoline
Problem: Formation of hydrodehalogenation byproduct (isoquinoline) and low conversion.
Causality:
Hydrodehalogenation: This side reaction occurs when the palladium-aryl intermediate undergoes reaction with a hydride source in the reaction mixture, leading to the replacement of the halogen with a hydrogen atom.[1] This is a common issue in palladium-catalyzed cross-coupling reactions.
Catalyst Poisoning: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to the formation of inactive catalyst species and low conversion.[10]
Troubleshooting & Optimization:
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial to prevent catalyst poisoning and promote the desired reductive elimination over hydrodehalogenation. Ligands such as XPhos, SPhos, or RuPhos are often effective.[2]
Base Selection: The choice of base can significantly impact the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote hydrodehalogenation. Screening other bases, such as LHMDS or cesium carbonate, may be beneficial.
Temperature Control: Lowering the reaction temperature can sometimes suppress the hydrodehalogenation side reaction, although this may also slow down the desired amination.[11]
Catalyst Pre-activation: Using a pre-formed palladium(0) source, such as Pd2(dba)3, can sometimes be more effective than in situ reduction of a Pd(II) salt.[2]
Issue
Potential Cause
Recommended Solution
Low Conversion
Catalyst poisoning by isoquinoline nitrogen
Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Inefficient pre-catalyst activation
Use a Pd(0) source directly (e.g., Pd2(dba)3).
Hydrodehalogenation
Competing reaction pathway
Lower the reaction temperature; screen different bases (e.g., Cs2CO3).
Formation of Diarylamine
Over-amination of the product
Use a slight excess of the amine (1.1-1.2 equivalents).
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines from Benzamidines and Diazo Compounds
This protocol is a general guideline and may require optimization for specific substrates.
To an oven-dried Schlenk tube, add the benzamidine hydrochloride (1.0 equiv.), [Cp*RhCl2]2 (2.5 mol%), and a silver salt additive (e.g., AgSbF6, 10 mol%).
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
Add an anhydrous, degassed solvent (e.g., DCE or THF).
In a separate flask, dissolve the diazo compound (1.2 equiv.) in the reaction solvent.
Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of 4-6 hours at the desired temperature (e.g., 100 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine) to afford the desired 1-aminoisoquinoline.
References
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
Bobbitt, J. M., & Shibuya, S. (1965). Synthesis of Isoquinolines. V. The Pomeranz-Fritsch Reaction with N-Tosyl Benzylaminoacetals. The Journal of Organic Chemistry, 30(7), 2459–2462.
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Surry, D. S., & Buchwald, S. L. (2008).
Song, R. J., & Li, J. H. (2015). Rh(III)-catalyzed C–H activation/annulation with diazo compounds.
Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. The Journal of Organic Chemistry, 80(7), 3455–3461.
Poggiali, D., Homberg, A., Lathion, T., Piguet, C., & Lacour, J. (2016). Kinetics of Rh(II)-Catalyzed α-Diazo-β-ketoester Decomposition and Application to the [3+ 6+ 3+ 6] Synthesis of Macrocycles on a Large Scale and at Low Catalyst Loadings. The Journal of Organic Chemistry, 81(15), 6344–6355.
Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry, 78(6), 2579–2588.
Shi, H., Dietl, M. C., & Hashmi, A. S. K. (2022). Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant. ChemRxiv.
Panda, N. (2021). Gold-Catalyzed Cycloisomerization of Ortho-Nitro-Alkynylbenzene: Mechanistic Developments. In New Facets of Chemical Complexity. IntechOpen.
Wei, X., Zhao, M., Du, Z., & Li, X. (2011). Synthesis of 1-aminoisoquinolines via Rh(III)-catalyzed oxidative coupling. Organic Letters, 13(17), 4636–4639.
Li, J., Tang, M., Zang, L., Zhang, X., Zhang, Z., & Ackermann, L. (2016). Cobalt(III)-Catalyzed C–H/N–H Bond Functionalization for the Synthesis of 1-Aminoisoquinolines from Aryl Amidines and Diazo Compounds. Organic Letters, 18(11), 2742–2745.
Yang, X., Yu, H., Xu, Y., & Shao, L. (2018). Regioselective Ni(I)-Catalyzed Reactions of 2-(Cyanomethyl)benzonitriles with Arylboronic Acids: Atom-Economic Access to 3-Aryl-1-aminoisoquinolines. The Journal of Organic Chemistry, 83(16), 9682–9695.
Yin, G., & Wu, X. F. (2019). Recent advances on the synthesis of N-heterocycles via transition-metal-catalyzed C–H amination. Beilstein Journal of Organic Chemistry, 15, 2236–2263.
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
Tóth, G., Kégl, T., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039–1045.
BenchChem. (2026).
BenchChem. (2025).
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Wikipedia. (2024, March 19).
Yu, D. G., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 47(4), 1021–1034.
Zhang, C., Pu, Y. chi, Yu, Z. J., Wu, C. yong, Brem, J., McDonough, M. A., Schofield, C. J., Li, G. B., & Wu, Y. (2018). Rh(iii)-Catalyzed directed C–H carbenoid coupling reveals aromatic bisphosphonates inhibiting metallo- and Serine-β-lactamases. Organic Chemistry Frontiers, 5(8), 1288–1292.
Zhou, Y., & Wang, J. (2015). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. RSC Advances, 5(105), 86776–86798.
Phenomenex. (2025, December 12).
Magritek. (n.d.).
Organic Chemistry at CU Boulder. (n.d.).
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
Jaskowski, M. (2026, March 19).
Novartis OAK. (2024, March 19).
Reddit. (2018, September 6).
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry.
UoM-eThesis. (n.d.).
Google Patents. (n.d.).
PubMed. (2018, May 22).
PubMed. (2020, November 23).
MDPI. (2022, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
Frontiers. (2023, July 25).
Arabian Journal of Chemistry. (2022, April 22).
Dove Medical Press. (2015, March 31). C-H amination in the synthesis of N-heterocycles.
BenchChem. (2025).
PMC. (2023, November 15).
MDPI. (2020, January 10).
ACS Publications. (2020, July 21). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles.
RSC Publishing. (2020, January 9).
heiDOK. (2023, January 11). Sustainable Oxidative Gold Catalysis: Ligand-Assisted Gold-Catalyzed Alkynylative Cyclization and C(sp)-C(sp) Cross-Coupling Using Hydrogen Peroxide as Oxidant.
ResearchGate. (2026, January 29). Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant.
RSC Publishing. (2025, November 18).
Oxford Academic. (2014, December 15).
PMC. (n.d.).
ResearchGate. (n.d.).
ACS Publications. (2015, March 11). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids.
Organic Chemistry Portal. (n.d.). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids.
ACS Publications. (2016, June 16).
ResearchGate. (n.d.).
ResearchGate. (n.d.). Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines.
ACS Publications. (2021, March 4).
RSC Publishing. (n.d.). Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams.
ResearchGate. (n.d.).
PMC. (n.d.). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand.
Improving the yield of 1-aminoisoquinoline-4-carboxylate synthesis
Welcome to the Technical Support Center for Isoquinoline Synthesis. As researchers and drug development professionals, you know that functionalizing the C1 position of the isoquinoline core while preserving sensitive fun...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Isoquinoline Synthesis. As researchers and drug development professionals, you know that functionalizing the C1 position of the isoquinoline core while preserving sensitive functional groups—such as a C4-carboxylate ester—presents a significant chemoselectivity challenge.
This guide is engineered to move beyond generic protocols. Here, we dissect the causality behind yield losses, provide self-validating experimental workflows, and offer authoritative troubleshooting strategies to optimize the synthesis of 1-aminoisoquinoline-4-carboxylate derivatives.
Mechanistic Overview & Strategic Workflow
The traditional industrial approach to synthesizing 1-aminoisoquinolines is the Chichibabin reaction, which utilizes sodium amide in refluxing xylene[1]. However, when applied to methyl or ethyl isoquinoline-4-carboxylates, the harsh basic conditions (120°C) inevitably lead to competitive ester hydrolysis and transamidation, severely crippling the yield.
To bypass this, we recommend a Two-Step Nucleophilic Nitration and Reduction Pathway [2]. This route operates under mild conditions, preserving the C4-ester while delivering superior overall yields.
Fig 1. Comparison of Chichibabin amination vs. the optimized two-step nitro-reduction pathway.
Self-Validating Experimental Protocol
This protocol details the optimized two-step pathway. Every phase includes built-in validation checkpoints to ensure system integrity before proceeding to the next step.
Phase 1: Nucleophilic Nitration of the C1 Position
Objective: Convert methyl isoquinoline-4-carboxylate to methyl 1-nitroisoquinoline-4-carboxylate without hydrolyzing the ester[2].
Reagent Preparation: Dissolve 0.05 mol of methyl isoquinoline-4-carboxylate and 0.30 mol of KNO₂ (1:6 molar ratio) in 100 mL of anhydrous dimethyl sulfoxide (DMSO) in a three-necked flask.
Activation: Dissolve 0.30 mol of acetic anhydride in an equal volume of DMSO. Add this mixture dropwise to the main flask over 1 hour.
Causality: Acetic anhydride activates the DMSO, facilitating the generation of the highly reactive nucleophilic nitroso anion from KNO₂.
Validation Checkpoint: Monitor the internal temperature using a thermocouple. The activation is highly exothermic. You must maintain the temperature between 20°C and 25°C using a water bath. A deep color shift indicates active intermediate formation.
Reaction: Stir continuously at room temperature for 1 to 3 hours[2].
Workup & Validation: Quench the reaction with ice water and extract with dichloromethane (DCM). Wash the organic layer three times with brine to remove all residual DMSO.
Validation Checkpoint: Perform TLC (Hexane:EtOAc). The starting material spot should be completely absent. Evaporate the DCM and recrystallize the solid from n-hexane to obtain the pure 1-nitro intermediate.
Phase 2: Catalytic Hydrogenation to the Primary Amine
Objective: Reduce the C1-nitro group to an amino group without saturating the isoquinoline ring[2].
Setup: Dissolve the 1-nitroisoquinoline intermediate in 100 mL of methanol and transfer the solution to a high-pressure autoclave.
Catalyst Addition: Add 1.0 g of freshly prepared Raney Nickel.
Causality: Raney Ni provides the optimal surface area for low-temperature nitro reduction, preventing unwanted side reactions.
Validation Checkpoint: Ensure the Raney Ni is transferred as a wet slurry. Brief exposure to air will cause pyrophoric oxidation, permanently destroying its catalytic activity.
Hydrogenation: Purge the autoclave with N₂, then pressurize with H₂ to 2 MPa. Heat the vessel to 55°C[2].
Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when the pressure stops dropping (indicating no further H₂ absorption).
Isolation: Filter the catalyst through a Celite pad (keep the pad wet to prevent fires), evaporate the methanol, and recrystallize the product from benzene to yield pure methyl 1-aminoisoquinoline-4-carboxylate.
Troubleshooting & FAQs
Q1: During the KNO₂/DMSO nitration step, I observe significant tar formation and a massive drop in yield. What is the mechanism of failure?A1: This is a thermal control failure. The reaction relies on the generation of a nitroso anion intermediate via DMSO/Ac₂O activation[2]. If the internal temperature exceeds 30°C, or if the acetic anhydride is added too rapidly, the highly exothermic nature of the reaction causes thermal decomposition (coking) of the isoquinoline substrate. Solution: Strictly regulate the dropwise addition rate and use an active cooling bath to keep the internal temperature below 25°C.
Q2: In the catalytic hydrogenation step, the reduction stops at the hydroxylamine intermediate. How can I drive it to the primary amine?A2: Incomplete reduction occurs for two primary reasons: a drop in hydrogen pressure or catalyst poisoning. If the H₂ pressure falls below 1 MPa, the reaction kinetics stall[2]. Alternatively, if you failed to thoroughly wash the organic layer during the Phase 1 workup, residual DMSO will poison the Raney Nickel catalyst. Solution: Ensure rigorous aqueous washing in Phase 1, and maintain a constant H₂ pressure of 2 to 5 MPa during Phase 2.
Q3: How can I prevent the over-reduction of the isoquinoline ring during the Raney Nickel hydrogenation?A3: The isoquinoline aromatic system is susceptible to partial saturation (forming tetrahydroisoquinolines) if the thermodynamic energy is too high. If the reaction temperature exceeds 100°C, the substrate will over-reduce and decompose[2]. Solution: Maintain the autoclave strictly at 55°C. Monitor the hydrogen uptake continuously and terminate the reaction immediately when the stoichiometric volume of H₂ is consumed and the pressure stabilizes.
Q4: Are there bottom-up synthesis alternatives that avoid functionalizing an intact isoquinoline ring entirely?A4: Yes. If functionalizing the intact ring proves too problematic for your specific ester derivative, a Gold(III)-mediated domino cyclization provides a powerful de novo route. By reacting 2-alkynylbenzamides with ammonium acetate using NaAuCl₄·2H₂O and AgSbF₆ catalysts in acetonitrile at 85°C, the 1-aminoisoquinoline core is built from scratch in yields up to 92%[3].
Q5: Why does the Gold(III)-catalyzed domino reaction fail when I try to use terminal alkynes?A5: The Gold(III)-mediated domino synthesis relies on the activation of an internal alkyne to facilitate nucleophilic attack by the ammonia source. Terminal alkynes undergo competitive Glaser-type homocoupling or rapid degradation under oxidative gold conditions, which completely stalls the desired cyclization cascade[3]. You must use an internal alkyne substrate.
Quantitative Data Comparison
Use the table below to benchmark your expected yields and select the appropriate synthetic strategy based on your lab's equipment capabilities.
Synthesis Strategy
Key Reagents & Catalysts
Operating Temp (°C)
C4-Ester Integrity
Primary Failure Mode
Overall Yield
Chichibabin Amination
NaNH₂, m-xylene
120
Poor
Base-catalyzed ester hydrolysis
40 - 60%
Two-Step Nitro-Reduction
KNO₂, DMSO, Ac₂O; Raney Ni, H₂
25 (Step 1), 55 (Step 2)
Excellent
Thermal coking if >100°C
56 - 72%
Gold(III) Domino Annulation
NaAuCl₄·2H₂O, AgSbF₆, NH₄OAc
85
Excellent
Fails with terminal alkynes
Up to 92%
References
Source: chemicalbook.
Source: google.
Title: Synthesis of 1-Aminoisoquinolines by Gold(III)
Technical Support Center: Efficient Removal of Palladium Catalysts from Isoquinoline Products
Welcome to the Technical Support Center for the purification of isoquinoline-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of isoquinoline-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of removing residual palladium catalysts from your reaction mixtures. The presence of palladium, even in trace amounts, can impede downstream applications and compromise the integrity of your final product, particularly for active pharmaceutical ingredients (APIs) where stringent regulatory limits apply.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of isoquinoline derivatives.
Troubleshooting Guide
This section is formatted to help you quickly identify and resolve common issues encountered during palladium catalyst removal from isoquinoline products.
Problem 1: Incomplete Removal of Palladium Catalyst with Standard Filtration
Symptoms:
The filtrate remains a black or grey color after passing through standard filter paper.
Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveals high levels of residual palladium.
Potential Causes & Step-by-Step Solutions:
Cause
Troubleshooting Steps
Fine Palladium Particles
1. Utilize Celite® Filtration: Standard filter paper may not be sufficient to capture fine palladium particles. A pad of Celite® provides a more effective filtration medium.[3][4] 2. Optimize Celite® Bed: Ensure the Celite® pad is 1-2 cm thick and well-compacted in a Büchner or sintered glass funnel. Pre-wetting the pad with the reaction solvent can improve its efficiency.[3] 3. Consider Finer Filtration Media: If Celite® filtration is insufficient, consider using a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).
Soluble Palladium Species
1. Switch to a Scavenging Method: Filtration is primarily effective for heterogeneous palladium catalysts. If soluble palladium species are present, a scavenger is necessary.[3] 2. Consider Precipitation: In some cases, adding an anti-solvent or a specific precipitating agent can convert soluble palladium into a filterable solid.
Colloidal Palladium
1. Adsorption Prior to Filtration: Treat the reaction mixture with activated carbon to adsorb the colloidal palladium before filtration through Celite®.[3]
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
Potential Causes & Step-by-Step Solutions:
Cause
Troubleshooting Steps
Incorrect Scavenger Selection
1. Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other scavengers may be better suited for Pd(0).[3] 2. Account for the Isoquinoline Core: The basic nitrogen of the isoquinoline can interact with certain scavengers. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific product.[5] 3. Solvent Compatibility: Ensure the chosen scavenger is compatible with your reaction solvent.
Insufficient Scavenger or Reaction Time
1. Increase Scavenger Equivalents: The amount of scavenger needed depends on the initial palladium concentration. Increase the equivalents of the scavenger relative to the palladium catalyst. 2. Optimize Reaction Time and Temperature: Scavenging efficiency can often be improved by increasing the reaction time or gently heating the mixture.[3]
Product Binding to Scavenger
1. Minimize Scavenger Amount: Use the minimum effective amount of scavenger to reduce the potential for product loss.[3] 2. Thoroughly Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[3] 3. Explore Alternative Scavengers: Some scavengers may have a higher affinity for your isoquinoline product. Testing different types can mitigate this issue.[3]
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving isoquinolines?
A1: The basic nitrogen atom in the isoquinoline ring can act as a ligand, forming complexes with palladium. This can lead to several challenges:
Increased Solubility of Palladium: The formation of palladium-isoquinoline complexes can increase the solubility of the palladium species, making simple filtration less effective.
Competition with Scavengers: The isoquinoline product can compete with the scavenger for binding to the palladium, reducing the scavenger's efficiency.
Product Loss: The affinity of the isoquinoline product for certain scavengers, particularly those with acidic sites, can lead to product loss during the purification process.
Q2: What are the most common methods for removing palladium catalysts from isoquinoline products?
A2: A multi-step approach is often the most effective.[1]
Filtration through Celite®: This is a crucial first step to remove the bulk of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C).[3][4]
Scavenging: This involves using a solid-supported reagent that selectively binds to the residual palladium. Common scavengers include:
Thiol-functionalized silica: Effective for a broad range of palladium species.[3]
2,4,6-Trimercaptotriazine (TMT)-based resins: Known for their high affinity for palladium.[6]
Activated Carbon: A cost-effective option that can adsorb a variety of palladium species, including colloidal palladium.[7]
Chromatography: Column chromatography can be effective, as polar palladium residues often bind strongly to silica or alumina.[4]
Q3: How do I choose the right scavenger for my isoquinoline product?
A3: The selection of an appropriate scavenger is critical and depends on several factors:
Palladium Oxidation State: Determine if your palladium is likely in the Pd(0) or Pd(II) state.
Solvent System: The polarity of your solvent can impact the scavenger's performance.
Product Characteristics: The basicity and polarity of your specific isoquinoline derivative will influence its interaction with different scavengers.
It is highly recommended to perform a small-scale screen of a few different scavengers to identify the most effective one for your specific system.[5]
Q4: What are the typical regulatory limits for palladium in pharmaceutical products?
A4: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which translates to a concentration limit that is often below 10 ppm in the final API.[1][2]
Q5: How can I quantify the amount of residual palladium in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace levels of palladium in organic compounds.[8] There are also fluorescence-based detection kits available for rapid screening of palladium levels.[9]
Data Presentation
The following table summarizes the efficiency of various palladium scavengers from different sources. Note that the efficiency can vary depending on the specific reaction conditions.
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite® and gently press to create a compact bed.
Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in your reaction mixture. This prevents the bed from cracking during filtration.[3]
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to lower its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed and apply a gentle vacuum.[3]
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of your product.
Collect the Filtrate: The collected filtrate contains your isoquinoline product, now free of the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
Select the Appropriate Scavenger: Choose a scavenger based on the considerations outlined in the FAQs.
Add the Scavenger: Add the recommended amount of the solid-supported scavenger (typically 3-5 molar equivalents relative to the initial palladium catalyst) to the reaction mixture.[5]
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended time, which can range from 1 to 24 hours.[3]
Filter off the Scavenger: Remove the scavenger by filtration. A simple gravity filtration or filtration through a small plug of cotton or Celite® is usually sufficient.[3]
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[3]
Visualizations
Decision Tree for Palladium Removal Strategy
Caption: Decision-making workflow for palladium catalyst removal.
General Workflow for Palladium Scavenging
Caption: Step-by-step process for palladium removal using scavengers.
References
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
Larock, R. C., et al. (2001). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. The Journal of Organic Chemistry. [Link]
Chen, J., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]
Nagy, V., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules. [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]
Carrow, B. P., & Hartwig, J. F. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences. [Link]
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd). [Link]
ResearchGate. (2014, May 16). How do you remove the trace amount of Palladium in the products?[Link]
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
ResearchGate. (n.d.). Effective Removal and Quantitative Analysis of Pd, Cu, Ni, and Pt Catalysts from Small-Molecule Products. [Link]
MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]
University of Cambridge. (n.d.). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. [Link]
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]
Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
ResearchGate. (n.d.). Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. [Link]
Google Patents. (n.d.). Method of removing palladium.
MDPI. (2024, November 19). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. [Link]
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
PubMed Central. (n.d.). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. [Link]
Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
Royal Society of Chemistry. (n.d.). The importance of N-heterocyclic carbene basicity in organocatalysis. [Link]
PubMed. (n.d.). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. [Link]
Chemistry of Heterocyclic Compounds. (2013, December 5). PALLADIUM-CATALYZED CARBOAMINATION IN THE SYNTHESIS OF NITROGEN-CONTAINING HETEROCYCLES. [Link]
ACS Publications. (2022, October 11). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. [Link]
ACS Publications. (2006, October 11). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. [Link]
PubMed Central. (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. [Link]
PubMed Central. (2024, October 7). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. [Link]
Stability issues with brominated heterocyclic compounds during synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthetic challenges and stability issues associated with bromina...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthetic challenges and stability issues associated with brominated heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and foundational knowledge to help you navigate these complex chemical transformations.
This section addresses the most common and critical issues encountered during the synthesis and handling of brominated heterocycles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
Low yields are a frequent frustration. The issue can typically be traced back to one of three areas: incomplete reaction, product degradation, or losses during workup and purification.
Incomplete Reaction: Ensure your starting materials are pure and your brominating agent is active. For instance, N-Bromosuccinimide (NBS) can degrade over time; it's often wise to recrystallize it before use. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of starting material.[1] If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.[1]
Product Degradation: Brominated heterocycles can be sensitive to the reaction conditions. Highly activated heterocycles like furans and pyrroles are prone to polymerization or decomposition under strongly acidic conditions, which are often generated by the HBr byproduct of electrophilic bromination.[2][3] Consider using a non-acidic brominating agent or adding a non-nucleophilic base to scavenge the acid.
Purification Losses: Significant product loss can occur during extraction and chromatography. This is particularly common if the compound has high water solubility or is unstable on the stationary phase (see Q3).
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Q2: My reaction produces multiple products, particularly di- or poly-brominated species. How can I improve selectivity?
Over-bromination is a classic challenge, especially with electron-rich heterocyclic systems where the first bromine atom can further activate the ring towards electrophilic attack.[1]
Causality: The high reactivity of heterocycles like thiophenes and pyrroles makes them susceptible to multiple substitutions.[2][3] The choice of brominating agent and reaction conditions are paramount in controlling this.
Solutions:
Control Stoichiometry: Add the brominating agent slowly and portion-wise, ensuring no more than one equivalent is used.[1]
Lower the Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by reducing the reaction rate.
Choose a Milder Reagent: Molecular bromine (Br₂) is highly reactive. N-Bromosuccinimide (NBS) is generally considered a milder and more selective reagent for many applications.[1] For very sensitive substrates, other sources like tetra-n-butylammonium bromide (TBAB) with an activator can provide excellent regioselectivity.[4]
Reagent
Typical Use
Advantages
Disadvantages
Bromine (Br₂) in Acetic Acid
General electrophilic bromination
Inexpensive, powerful
Highly corrosive and toxic, low selectivity with activated rings, generates HBr.[5][6]
Can be unstable, may require radical initiator for benzylic bromination.[7]
Pyridinium Tribromide
Mild electrophilic bromination
Solid, easy to handle, mild
Lower reactivity
TBAB / Ts₂O
Regioselective C2-bromination of N-oxides
Excellent regioselectivity for specific substrates, mild conditions.[4]
More expensive, requires N-oxide precursor.
KBr / KBrO₃ in H₂O
"Green" electrophilic bromination
Environmentally benign, uses water as solvent.[2][8]
May not be suitable for all substrates, requires acidic conditions.[2]
Q3: My brominated heterocycle is decomposing during silica gel column chromatography. What is happening and what are my alternatives?
This is a very common problem, especially for nitrogen-containing heterocycles like pyridines, quinolines, and indoles.
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. For basic N-heterocycles, these acidic sites can protonate the nitrogen atom. This protonated species is now highly polar, causing it to bind very strongly to the silica (leading to streaking and poor recovery) or even catalyze degradation on the column.[9][10]
Troubleshooting Steps:
Deactivate the Silica Gel: The most common solution is to neutralize the stationary phase. This can be done by preparing the column slurry in an eluent containing a small amount of a basic modifier, typically 0.1-1% triethylamine or ammonia in methanol.[9][11]
Switch the Stationary Phase: If neutralization is insufficient, consider a different adsorbent.
Alumina (Neutral or Basic): An excellent alternative for many acid-sensitive compounds.[9][11]
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be highly effective.[11]
Minimize Contact Time: Use flash chromatography with a shorter, wider column and a slightly stronger eluent system to get the compound off the column as quickly as possible.[10][11]
Technical Support Center: Strategies to Mitigate Debromination in Cross-Coupling Reactions of Bromoisoquinolines
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of bromoisoquinolines. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Debromination Side Reaction
Debromination, or hydrodehalogenation, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the bromine atom on the isoquinoline ring with a hydrogen atom, leading to the formation of a byproduct that reduces the yield of the desired product and complicates purification.[1][2][3] The electron-deficient nature of the pyridine ring within the isoquinoline scaffold can influence the propensity for this side reaction.
The generally accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[4][5] This highly reactive species can be generated from various sources within the reaction mixture, including the solvent (e.g., alcohols), water, the base, or even certain phosphine ligands. The Pd-H species can then participate in a competing reductive elimination pathway with the isoquinoline moiety, leading to the debrominated product.
This section is designed to provide targeted solutions for the most common cross-coupling reactions used with bromoisoquinolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, but debromination of the bromoisoquinoline substrate can be a significant issue.
Question: I am observing a significant amount of the debrominated isoquinoline byproduct in my Suzuki-Miyaura reaction. How can I minimize this?
Answer:
Several factors can contribute to debromination in Suzuki-Miyaura couplings of bromoisoquinolines. Here is a systematic approach to troubleshoot this issue:
A. Choice of Base: The base plays a crucial role in the catalytic cycle, but strong bases can promote the formation of Pd-H species.
Recommendation: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are less likely to promote hydrodehalogenation compared to stronger bases like sodium tert-butoxide (NaOtBu).[1] While some water is often necessary to activate the boronic acid, excessive amounts can serve as a proton source for debromination.[1]
B. Catalyst and Ligand System: The ligand's electronic and steric properties are critical in directing the reaction towards the desired cross-coupling pathway.
Recommendation: Employ bulky and electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have been shown to promote the desired reductive elimination of the cross-coupled product over the competing debromination pathway.[1][3] These ligands stabilize the palladium center and accelerate the C-C bond-forming step.
C. Reaction Temperature: Higher temperatures can increase the rate of debromination.[1][2]
Recommendation: Lower the reaction temperature. While this may require longer reaction times, it can significantly improve the selectivity for the desired product. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
D. Solvent System: Protic solvents can be a source of hydrides.
Recommendation: Use aprotic solvents. Toluene, dioxane, or THF are generally preferred over alcoholic solvents to minimize potential proton sources for hydrodehalogenation.[2]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting debromination in Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the presence of a primary amine can sometimes lead to side reactions, including the formation of biaryl byproducts.[6] Debromination can also be a competing pathway.
Question: My Buchwald-Hartwig amination of a bromoisoquinoline is giving me a mixture of the desired product, the debrominated starting material, and a biaryl byproduct. What should I do?
Answer:
Optimizing a Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base to favor the desired C-N bond formation.
A. Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations.
Recommendation: Bidentate phosphine ligands like BINAP and DPPF are known to be effective.[7][8] For challenging substrates, bulky, electron-rich monophosphine ligands such as XPhos have shown excellent results in the amination of bromoisoquinolines.
B. Base Selection: The base facilitates the deprotonation of the amine, but overly strong bases can promote side reactions.
Recommendation: Cesium carbonate (Cs₂CO₃) is a reliable choice for the amination of bromoisoquinolines.[6][8] It is a strong enough base to facilitate the reaction without promoting excessive side reactions.
C. Catalyst Precursor: The choice of palladium source can influence catalyst activity.
Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective precatalysts.[6][8]
Optimized Protocol for Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile
Parameter
Condition
Rationale
Catalyst
Pd₂(dba)₂
A reliable Pd(0) source.
Ligand
BINAP
A bidentate ligand that can stabilize the catalytic species.[6][8]
Base
Cs₂CO₃
An effective base that minimizes side reactions.[6][8]
Solvent
THF
An aprotic solvent that is suitable for this transformation.
Temperature
65 °C
A moderate temperature to balance reaction rate and selectivity.
This protocol is adapted from a large-scale synthesis and has been shown to be effective in minimizing byproducts.[6]
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. Copper(I) is often used as a co-catalyst, but its presence can sometimes lead to homocoupling of the alkyne.
Question: I am observing both debromination of my bromoisoquinoline and homocoupling of my alkyne in a Sonogashira reaction. How can I improve the selectivity?
Answer:
Minimizing side reactions in Sonogashira couplings often involves fine-tuning the catalyst system and reaction conditions.
A. Copper-Free Conditions: The copper co-catalyst can promote the homocoupling of the terminal alkyne.
Recommendation: Consider a copper-free Sonogashira protocol. The reaction can proceed with only a palladium catalyst, often requiring a slightly higher temperature or a more active ligand.
B. Ligand Choice: As with other cross-coupling reactions, the ligand plays a key role.
Recommendation: For copper-free conditions, bulky and electron-rich phosphine ligands can be beneficial. In traditional Sonogashira couplings, triphenylphosphine (PPh₃) is a common and often effective ligand when used with a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
C. Base and Solvent: An amine base is typically used, which can also act as the solvent.
Recommendation: Triethylamine (Et₃N) is a common choice and often serves as both the base and a co-solvent with a non-polar solvent like toluene.[3]
General Protocol for Sonogashira Coupling of a Bromoisoquinoline
Technical Support Center: Optimization of Protecting Group Strategy for 1-Aminoisoquinolines
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the strategic use of protecting groups for 1-aminoisoquinolines. This guide is designed for researchers, medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the strategic use of protecting groups for 1-aminoisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this important heterocyclic scaffold. 1-Aminoisoquinoline derivatives are crucial components in a wide range of pharmacologically active compounds, including inhibitors of ROCK, PARP, and various kinases.[1][2]
The exocyclic amino group at the C1 position is highly nucleophilic, often interfering with desired chemical transformations elsewhere on the molecule. Therefore, a robust and well-planned protecting group strategy is not merely a procedural step but is fundamental to the success of the overall synthetic campaign.[3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your synthetic route, improve yields, and ensure the integrity of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful protecting group strategy.
Q1: Why is it essential to protect the amino group of 1-aminoisoquinolines?
The primary amino group at the 1-position of the isoquinoline ring is a potent nucleophile and a Brønsted-Lowry base. Leaving it unprotected during subsequent synthetic steps can lead to a host of undesirable side reactions, including:
N-Alkylation or N-Acylation: The amine can react with electrophilic reagents intended for other sites on the molecule.
Interference with Metal Catalysis: The lone pair on the nitrogen can coordinate to metal catalysts (e.g., Palladium, Rhodium, Copper), potentially poisoning the catalyst or altering its reactivity and selectivity.[4]
Undesired Basicity: The basicity of the amine can interfere with pH-sensitive reactions or reagents.
By temporarily converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing for clean and selective chemistry on other parts of the molecule.[3][5]
Q2: What are the most common and effective protecting groups for 1-aminoisoquinolines?
The most widely employed and reliable protecting groups for amines are carbamates, due to their ease of installation, stability, and well-established deprotection protocols.[6] The choice among them depends on the stability of your substrate and the reaction conditions planned for your synthetic sequence.
Protecting Group
Abbreviation
Structure
Key Features & Stability
tert-Butoxycarbonyl
Boc
Stable to: Bases, hydrogenolysis, and mild nucleophiles.[7] Labile to: Strong acids (e.g., TFA, HCl).[8][9]
9-Fluorenylmethyloxycarbonyl
Fmoc
Stable to: Acids and hydrogenolysis.[7] Labile to: Basic conditions, typically piperidine in DMF.[10]
Benzyloxycarbonyl
Cbz or Z
Stable to: Acidic and most basic conditions. Labile to: Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids like HBr in acetic acid.[6][10]
Q3: How do I choose the right protecting group for my specific synthetic route?
The selection of a protecting group is dictated by the overall synthetic plan. You must consider all subsequent reaction steps and purification procedures that the protected molecule will need to endure.[11] The key is to choose a group that is stable under your planned reaction conditions but can be removed cleanly at the desired stage without affecting other functional groups.
This decision-making process is visualized in the flowchart below.
Caption: Illustration of an orthogonal protecting group strategy.
This section provides solutions to specific experimental problems encountered during the protection and deprotection of 1-aminoisoquinolines.
Problem 1: Low or No Yield During N-Boc Protection
You are attempting to protect 1-aminoisoquinoline with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA), but the reaction is sluggish, incomplete, or fails entirely.
Possible Cause
Recommended Solution & Explanation
Insufficient Base
The reaction produces tert-butoxycarbonic acid, which quickly decomposes, but an equivalent of acid is formally generated and must be neutralized. [8]Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used. For hydrochloride salts of amines, an additional equivalent of base is required. [12]
Reagent Degradation
Boc₂O is sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened bottle that has been stored properly under an inert atmosphere.
Low Reactivity
While 1-aminoisoquinoline is generally a good nucleophile, steric hindrance from adjacent substituents can slow the reaction. Consider switching to a more reactive acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) (use catalytically, ~5 mol%) alongside your primary base.
Solvent Choice
The reaction is typically run in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure the solvent is anhydrous, as water can consume the Boc₂O.
Problem 2: Degradation During Acidic N-Boc Deprotection
You are treating your N-Boc protected 1-aminoisoquinoline with Trifluoroacetic Acid (TFA) or HCl in dioxane, but you observe significant byproduct formation, discoloration, or loss of other functional groups.
Possible Cause
Recommended Solution & Explanation
t-Butyl Cation Side Reactions
Acidic deprotection generates a reactive tert-butyl cation (t-Bu⁺). [13]This electrophile can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule. Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole (1-5% v/v). These readily trap the t-Bu⁺, preventing unwanted side reactions.
Acid-Sensitive Functional Groups
Other functional groups on your molecule (e.g., tert-butyl esters, acetals, silyl ethers) may also be cleaved under the strong acidic conditions required for Boc removal. [7][14]Solution: If possible, use a milder acid or a different solvent system. For example, 4M HCl in dioxane is often effective and can sometimes be more selective than neat TFA. [14]If cleavage of other groups is unavoidable, an orthogonal protecting group strategy should have been employed (see FAQ Q4).
Harsh Reaction Conditions
Prolonged exposure to strong acid or elevated temperatures can cause decomposition of the isoquinoline core itself. [15]Solution: Run the deprotection at 0 °C and monitor carefully by TLC or LC-MS. The reaction is often complete within 30-60 minutes. [6]Do not let the reaction run unnecessarily long.
Water in Reagents
Water can affect the acidity of the medium and may promote hydrolysis of other functional groups. [14]Use anhydrous solvents and fresh TFA.
Section 3: Key Experimental Protocols
The following are generalized, robust protocols for the protection and deprotection of 1-aminoisoquinolines. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for N-Boc Protection of 1-Aminoisoquinoline
This protocol is adapted from standard literature procedures for N-Boc protection of primary amines.
[8][12]
Reagents & Materials:
1-Aminoisoquinoline (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-aminoisoquinoline.
Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
Boc₂O Addition: Add Boc₂O to the mixture. It can be added as a solid or as a solution in the reaction solvent. The reaction is typically exothermic; for large-scale reactions, consider cooling the flask in an ice bath before adding the Boc₂O.
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
Work-up:
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Acid-Mediated N-Boc Deprotection
This protocol describes the standard method for cleaving a Boc protecting group using strong acid.
[6][9]
Reagents & Materials:
N-Boc-1-aminoisoquinoline (1.0 eq)
Anhydrous Dichloromethane (DCM)
Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-Dioxane
Setup: To a clean, dry round-bottom flask, add the N-Boc protected 1-aminoisoquinoline.
Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
Cooling: Cool the solution to 0 °C using an ice bath.
Scavenger (Optional): If your substrate is sensitive to alkylation, add the cation scavenger (e.g., TIS, ~5% v/v) at this stage.
Acid Addition: Slowly add the deprotection reagent:
Method A (TFA): Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
Method B (HCl): Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
Reaction: Stir the reaction at 0 °C, warming to room temperature if necessary. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (often complete in 30-90 minutes). Note: The product will be the corresponding ammonium salt (trifluoroacetate or hydrochloride).
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene or DCM may be necessary to remove residual TFA.
The resulting crude salt can often be used directly in the next step.
Neutralization (if free amine is required):
Dissolve the crude salt in a suitable solvent (e.g., DCM, EtOAc).
Wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base until the aqueous layer is basic.
Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free amine.
References
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Gu, P., & Su, Y. (2011). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 13(17), 4374–4377. [Link]
ACS Publications. (2025). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters. [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
University of Calgary. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
PubMed. (2015). 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). Current Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals Substituted isoquinolines are a cornerstone of medicinal chemistry and natural product research, with their heterocyclic framework appearing in a vast array...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Substituted isoquinolines are a cornerstone of medicinal chemistry and natural product research, with their heterocyclic framework appearing in a vast array of pharmacologically active compounds.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, the substitution pattern on the isoquinoline core dictates its biological function.[2] Consequently, the precise and unambiguous characterization of these molecules is a critical step in drug discovery, development, and quality control.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to characterize substituted isoquinolines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you design a robust analytical workflow for any isoquinoline-based project.
The Analytical Toolbox: A Comparative Overview
The complete characterization of a substituted isoquinoline requires a multi-faceted approach, where each technique provides a unique piece of the structural puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These are often complemented by Gas Chromatography (GC), Vibrational Spectroscopy (IR/Raman), and UV-Visible (UV-Vis) Spectroscopy.
The choice of technique is dictated by the analytical question at hand: Are you determining the de novo structure of a novel compound, quantifying a known analyte in a complex mixture, or confirming the identity of a synthesized molecule?
Data Presentation: At-a-Glance Comparison of Key Analytical Methods
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
For the definitive determination of a substituted isoquinoline's structure, NMR is the most powerful tool available.[3] It provides unparalleled insight into the molecule's carbon skeleton and the precise arrangement of protons, allowing for the unambiguous assignment of substituent positions and stereochemistry.
Expertise & Experience: Why NMR is Indispensable
The key to NMR's power lies in its ability to map out the J-coupling network within a molecule. For a substituted isoquinoline, this means we can "walk" around the ring system by observing the correlations between adjacent protons in a 2D COSY (Correlation Spectroscopy) experiment. Furthermore, long-range correlations observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment allow us to connect substituent groups to the core isoquinoline structure.[16]
The chemical shifts (δ) of the protons are also highly informative. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher frequency (further downfield) in the ¹H NMR spectrum.[14][17] For example, the proton at position 1 (H-1) in the parent isoquinoline is significantly deshielded and appears around δ 9.22 ppm.[14] This predictable electronic environment means that the position of a substituent can often be inferred from the changes it induces in the chemical shifts of the remaining ring protons.
Experimental Protocol: ¹H NMR Characterization of a Substituted Isoquinoline
Sample Preparation: Dissolve 5-10 mg of the purified isoquinoline compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[14]
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in substituted aromatics.[18]
Acquisition Parameters (¹H NMR):
Set the spectral width to cover a range of -1 to 12 ppm.
Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum.
Integrate the signals to determine the relative number of protons corresponding to each resonance.
Reference the spectrum to the TMS signal at 0.00 ppm.[14]
Visualization: Logical Workflow for 2D NMR-based Structure Elucidation
Caption: A typical integrated workflow combining HPLC with both UV and Mass Spectrometry detectors for comprehensive analysis.
III. Chromatographic Methods: The Workhorse for Separation and Quantification
Chromatography is essential for analyzing substituted isoquinolines within complex mixtures. [2][6]High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its versatility and applicability to a broad range of polar and non-polar compounds. [6][19]Gas Chromatography (GC) is a powerful alternative for volatile and thermally stable isoquinolines, or those that can be made volatile through derivatization.
[8][10]
Expertise & Experience: Choosing the Right Chromatographic Method
The decision between HPLC and GC is primarily based on the analyte's properties.
HPLC is the default choice for most substituted isoquinolines, especially the larger, polycyclic, and more polar alkaloids, which are not sufficiently volatile for GC. [2]Reversed-phase HPLC using a C18 stationary phase is the most common approach, separating compounds based on their hydrophobicity.
[6]* GC-MS is advantageous for less polar, more volatile isoquinolines. It offers superior chromatographic resolution compared to HPLC, leading to sharper peaks and better separation of closely related compounds. [8]However, many isoquinoline alkaloids contain polar functional groups (e.g., -OH, -NH₂) that make them non-volatile. In these cases, a chemical derivatization step is required to convert them into more volatile analogs before GC analysis.
[10]
Experimental Protocol: GC-MS for Volatile Isoquinolines
Sample Preparation/Derivatization (if necessary):
For analytes with active hydrogens (e.g., hydroxyl or secondary amine groups), derivatization is necessary to increase volatility and improve peak shape. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Evaporate the solvent from the purified extract.
Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).
Heat the mixture at 70°C for 30 minutes.
GC-MS Conditions:
Column: A non-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is a good general-purpose choice (e.g., 30 m x 0.25 mm x 0.25 µm).
[20] * Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
[20] * Inlet Temperature: 250-280°C.
Injection Mode: Splitless injection for trace analysis to ensure maximum transfer of the analyte onto the column.
Oven Temperature Program: A temperature gradient is crucial for separating a mixture of compounds. A typical program might be:
Initial temperature: 90°C, hold for 2 minutes.
Ramp to 280°C at a rate of 10-20°C/min.
Hold at 280°C for 5 minutes.
[20] * MS Conditions (Electron Ionization - EI):
Ion Source Temperature: 230°C.
Electron Energy: 70 eV. This standard energy allows for comparison of the resulting mass spectra with established libraries (e.g., NIST, Wiley).
Mass Scan Range: 40-550 amu.
Conclusion: An Integrated and Authoritative Approach
The characterization of substituted isoquinolines is a rigorous process that relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy stands as the ultimate authority for absolute structure elucidation, its combination with the high sensitivity of mass spectrometry and the powerful separation capabilities of chromatography provides a self-validating system for identification and quantification. By understanding the fundamental principles and the "why" behind the experimental choices for each technique, researchers can confidently and efficiently navigate the path from a complex mixture to a fully characterized molecule.
References
Unger, M., & Stöckigt, J. (2000). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. Retrieved from [Link]
Priya, M., Sivakumar, R., & Balasubramanian, K. (2015). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. PSGCAS. Retrieved from [Link]
Salehi, B., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Source not further specified].
Domes, R., et al. (2017). Vibrational spectroscopic characterization of arylisoquinolines by means of Raman spectroscopy and density functional theory calculations. Physical Chemistry Chemical Physics, 19(44), 29918-29926. Royal Society of Chemistry. Retrieved from [Link]
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]
Filipiak-Szok, A., et al. (2018). Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography – Mass Spectrometry with Principal Component Analysis. Taylor & Francis Online. Retrieved from [Link]
Koehn, F. E. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Source not further specified].
SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. Retrieved from [Link]
Atta-ur-Rahman, & Qureshi, M. M. (1990). Applications of modern 2D-NMR techniques in structure elucidation of natural products. Pure and Applied Chemistry, 62(7), 1385-1388.
Baldessari, A., & Djerassi, C. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. American Chemical Society.
Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 304. Nature. Retrieved from [Link]
McPhail, K. L. (2020). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
Singh, S., et al. (2024). An insight into recent updates on analytical techniques for bioactive alkaloids. R Discovery. Retrieved from [Link]
Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Scientific Research Publishing. Retrieved from [Link]
Priya, M., Sivakumar, R., & Balasubramanian, K. (2015). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. Retrieved from [Link]
Peng, C., et al. (2004). Efficient Application of 2D NMR Correlation Information in Computer-Assisted Structure Elucidation of Complex Natural Products. Journal of Chemical Information and Modeling, 44(6), 2195-2201. ACS Publications. Retrieved from [Link]
Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate. Retrieved from [Link]
Guspí, F., et al. (2005). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Retrieved from [Link]
Gao, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Source not further specified].
Mullin, T. J., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13). AIP Publishing. Retrieved from [Link]
Marini, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e75806. Public Library of Science. Retrieved from [Link]
Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Pharmacognosy Reviews, 5(10), 200-204. PMC. Retrieved from [Link]
Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed. Retrieved from [Link]
Sjöquist, B., et al. (1982). Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol. PubMed. Retrieved from [Link]
Gwarda, A., et al. (2018). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. Retrieved from [Link]
Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. ResearchGate. Retrieved from [Link]
Puzik, A., & Bracher, F. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Retrieved from [Link]
Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4216-4231. Royal Society of Chemistry. Retrieved from [Link]
Friebolin, H. (2010).
Welchinska, O., et al. (2025). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. ResearchGate. Retrieved from [Link]
Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4216-4231. PMC. Retrieved from [Link]
Sridhar, T., et al. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(5), 555-565. Taylor & Francis Online. Retrieved from [Link]
Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1649. PMC. Retrieved from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]
The Chemistry Story. (2023, August 6). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Retrieved from [Link]
Chen, C. H., et al. (1996). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ResearchGate. Retrieved from [Link]
Larock, R. C. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. Retrieved from [Link]
A Comparative Guide to the HPLC Purity Analysis of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a critical building block for the synthesis of complex therapeutic agents. The purity of such intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Uncontrolled impurities, arising from synthesis by-products or degradation, can have unintended pharmacological or toxicological effects, making their identification and quantification essential.[1][2]
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate. We will explore a primary, robust pH-controlled method, and compare its performance against an ion-pair chromatography approach and a fast-analysis method using a core-shell column. The causality behind each experimental choice is explained, providing a framework for developing a scientifically sound, stability-indicating analytical procedure that complies with international regulatory standards.[4][5]
Analytical Challenges & Strategic Considerations
The molecular structure of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate presents specific challenges for chromatographic analysis:
Basic Amine Group: The primary amine at the C1 position is basic (pKa estimated ~5-6), leading to potential peak tailing due to strong interactions with acidic silanol groups on standard silica-based columns.
Hydrophobicity: The fused aromatic ring system and bromo-substituent impart significant hydrophobicity, requiring a mobile phase with sufficient organic content for elution.
Potential for Degradation: The methyl ester functionality is susceptible to hydrolysis under acidic or basic conditions, while the amino group can be prone to oxidation.[6]
A successful analytical method must be "stability-indicating," meaning it can resolve the main compound from any potential degradation products or process-related impurities.[7] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to intentionally generate degradants.[8][9]
Experimental Design & Methodologies
The overall analytical workflow is designed to develop and validate a stability-indicating method, ensuring its fitness for purpose.
A Comparative Guide to the Structural Confirmation of 1-amino-6-bromoisoquinoline Derivatives: An In-depth Analysis by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous pharmacologically...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous pharmacologically active agents. The precise substitution pattern on this heterocyclic system is critical to its biological activity, making unambiguous structural confirmation an indispensable step in the synthesis and characterization of novel derivatives. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 1-amino-6-bromoisoquinoline derivatives, offering insights into the experimental nuances and the rationale behind methodological choices.
The Imperative of Unambiguous Structural Elucidation
The 1-amino-6-bromoisoquinoline framework incorporates a nucleophilic amino group and an electrophilic bromine atom on a rigid heterocyclic system. This combination of functionalities presents a rich platform for further chemical modifications in the development of new therapeutic agents. However, the synthesis of such derivatives can sometimes yield isomeric products. Therefore, definitive structural confirmation is paramount to ensure that the desired molecule has been obtained, which is crucial for establishing structure-activity relationships (SAR) and for intellectual property purposes.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing an absolute and highly detailed three-dimensional molecular structure.[1] This guide will delve into the practical aspects of X-ray crystallography for 1-amino-6-bromoisoquinoline derivatives and compare its capabilities with other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
X-ray Crystallography: Visualizing the Molecular Architecture
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, yielding a detailed three-dimensional map of electron density.[2] From this map, one can derive bond lengths, bond angles, and torsional angles, providing unequivocal proof of the compound's constitution and stereochemistry.
Experimental Workflow: From Powder to Picture
The journey from a newly synthesized compound to its crystal structure involves a meticulous, multi-step process.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Detailed Experimental Protocol for X-ray Crystallography
Crystallization : This is often the most challenging step. High-quality single crystals are essential for a successful X-ray diffraction experiment.[2]
Solvent Selection : A systematic screening of solvents and solvent mixtures is performed to find conditions where the 1-amino-6-bromoisoquinoline derivative has moderate solubility.
Crystallization Techniques :
Slow Evaporation : A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion : A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Crystal Mounting and Data Collection :
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and protect it from radiation damage.
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]
Structure Solution and Refinement :
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
The initial positions of the atoms are determined using direct methods or Patterson methods.
The structural model is then refined by least-squares methods to best fit the experimental diffraction data.[3]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive molecular structure, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing interactions.
Unambiguous structural determination.
Requires a single, high-quality crystal; provides a static picture in the solid state.[4]
NMR Spectroscopy
Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.
Provides detailed structural information in solution, non-destructive.[5]
Does not provide direct information on bond lengths and angles; can have overlapping signals in complex molecules.[6]
Mass Spectrometry
Molecular weight, elemental composition (with high resolution), fragmentation patterns.
High sensitivity, requires very small sample amounts.
Does not provide information on the connectivity of atoms or stereochemistry.
FT-IR Spectroscopy
Presence of functional groups.
Fast, simple, non-destructive.
Provides limited information on the overall molecular structure.[7]
In-depth Look at Spectroscopic Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8] For a 1-amino-6-bromoisoquinoline derivative, both ¹H and ¹³C NMR would be crucial.
¹H NMR : Would show distinct signals for each proton in the molecule. The chemical shifts would indicate the electronic environment of the protons, and the coupling patterns would reveal which protons are adjacent to each other, allowing for the determination of the substitution pattern on the isoquinoline ring.
¹³C NMR : Would show a signal for each unique carbon atom. The chemical shifts of the aromatic carbons would further confirm the substitution pattern, and the presence of a signal corresponding to the carbon bearing the amino group and the carbon bearing the bromine atom would be key identifiers.
Illustrative Workflow for NMR Analysis
Caption: A simplified workflow for structural analysis using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound with high accuracy.[9] For a 1-amino-6-bromoisoquinoline derivative, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by 2 m/z units.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[10] For a 1-amino-6-bromoisoquinoline derivative, characteristic IR absorption bands would be observed for:
N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹).
C=N and C=C stretching of the isoquinoline ring system (in the fingerprint region, typically 1400-1600 cm⁻¹).
C-Br stretching (typically below 800 cm⁻¹).
Conclusion: A Synergistic Approach to Structural Confirmation
While X-ray crystallography provides the ultimate and unambiguous structural proof for 1-amino-6-bromoisoquinoline derivatives, a comprehensive characterization relies on a synergistic approach. NMR, MS, and FT-IR spectroscopy are essential for routine analysis, providing crucial information about connectivity, molecular weight, and functional groups, respectively. When suitable crystals are available, X-ray crystallography offers the final, definitive piece of the structural puzzle, providing the detailed three-dimensional information that is invaluable for understanding biological activity and guiding further drug design efforts.
References
Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
Evans, D.A., Smith, G.F., & Wahid, M.A. (1967). The tautomerism of 3-hydroxyisoquinolines. J. Chem. Soc. B, 590-595. [Link]
Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. Royal Society of Chemistry. [Link]
Wang, X., et al. (2011). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 13(16), 4272-4275. [Link]
ResearchGate. (2025). Sonochemical synthesis of 1-aminoisoquinoline derivatives 180 through the reaction of 1-chloroisoquinoline 178 with appropriate amines 179. ResearchGate. [Link]
National Center for Biotechnology Information. (2025). 1-Bromoisoquinoline. PubChem Compound Database. [Link]
Royal Society of Chemistry. (2024). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. [Link]
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products Chemistry and Research. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
National Center for Biotechnology Information. (2010). X-ray diffraction, solution structure, and computational studies on derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid: compounds with activity as calpain inhibitors. PubMed. [Link]
CD Formulation. (n.d.). X-ray Diffraction (XRD) Analysis for Oral Thin Film. CD Formulation. [Link]
National Center for Biotechnology Information. (2025). 6-Bromoisoquinolin-1(2H)-one. PubChem Compound Database. [Link]
National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC. [Link]
ResearchGate. (2024). Powder X‐ray diffraction (PXRD) analysis of the bromination of 1. Reaction conditions. ResearchGate. [Link]
ResearchGate. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]
International Centre for Diffraction Data. (n.d.). How to Analyze Drugs Using X-ray Diffraction. ICDD. [Link]
ResearchGate. (n.d.). Crystal structures of amino acids: investigations into CSD. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids 1. Office of Scientific and Technical Information. [Link]
Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21-26. [Link]
National Center for Biotechnology Information. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC. [Link]
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
Royal Society of Chemistry. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. [Link]
Comparison of reactivity between 6-bromoisoquinoline and other bromo-heterocycles
Comparative Reactivity of 6-Bromoisoquinoline and Bromo-Heterocycles in Cross-Coupling Introduction & Mechanistic Grounding 6-Bromoisoquinoline is a highly privileged scaffold in medicinal chemistry and drug development....
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity of 6-Bromoisoquinoline and Bromo-Heterocycles in Cross-Coupling
Introduction & Mechanistic Grounding
6-Bromoisoquinoline is a highly privileged scaffold in medicinal chemistry and drug development. Understanding its reactivity profile relative to other bromo-heterocycles—such as 3-bromoquinoline or 2-bromopyridine—is critical for designing efficient, high-yielding synthetic routes.
In standard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition typically follows the trend of Carbon-Halogen Bond Dissociation Energy (BDE): C-I < C-Br < C-Cl. Consequently, bromides generally react preferentially over chlorides. However, in nitrogen-containing heterocycles, the intrinsic electrophilicity of specific ring positions can override BDE trends[1].
The nitrogen atom in the isoquinoline core exerts a strong electron-withdrawing effect, highly activating the adjacent C1 position toward oxidative addition[1]. For example, in 1-chloro-5-bromoisoquinoline, the C1-Cl bond undergoes oxidative addition before the C5-Br bond due to this intense electrophilic activation[1]. Conversely, in 6-bromoisoquinoline, the bromine is sufficiently distant from the nitrogen atom that standard BDE-driven reactivity resumes, allowing for predictable and highly efficient cross-coupling at the C6 position[1].
Caption: Electronic bias vs. BDE control governing site-selective reactivity in isoquinolines.
Comparative Performance Data
When comparing 6-bromoisoquinoline to other bromo-heterocycles, its performance in palladium- and nickel-catalyzed reactions is remarkably robust. Unlike 2-bromopyridines, which can sometimes poison catalysts via strong nitrogen coordination, the C6 position of isoquinoline is sterically and electronically amenable to a wide variety of catalytic cycles.
Table 1: Comparative Reactivity in Standard Cross-Coupling Paradigms
Substrate
Reaction Type
Catalyst System
Yield / Outcome
Mechanistic Note
6-Bromoisoquinoline
Suzuki-Miyaura
Pd nanoparticles (Pd0-AmP-MCF)
Excellent (>90%)
High reactivity with electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid)[2].
3-Bromoquinoline
Suzuki-Miyaura
Pd nanoparticles (Pd0-AmP-MCF)
Moderate to High
Slightly lower conversion rates compared to 6-bromoisoquinoline under identical conditions[2].
6-Bromoisoquinoline-1-carbonitrile
Buchwald-Hartwig
Pd(dba)₂ / BINAP / Cs₂CO₃
80% (Kiloscale)
Base-sensitive substrate; requires precise base selection (Cs₂CO₃) to prevent nitrile degradation[3].
1-Chloro-5-bromoisoquinoline
Suzuki-Miyaura
Pd(PPh₃)₄
Reacts at C1 (Cl)
Intrinsic electrophilicity at C1 overrides the weaker C-Br bond at C5[1].
6-Bromoisoquinoline
Ni-Catalyzed Cyanation
Ni / JosiPhos / n-BuOAc
>95% Conversion
Solvent choice is critical; n-BuOAc outperforms ethers due to fractional hydrolysis aiding turnover[4].
Self-Validating Experimental Protocols
To ensure reproducibility in drug discovery workflows, the following protocols incorporate mechanistic rationale and self-validating checkpoints.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromoisoquinoline
Objective: Efficient C-C bond formation using an arylboronic acid.
Rationale: A biphasic solvent system (e.g., 1,4-dioxane/water) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid via a reactive boronate complex[5].
Preparation: Charge a Schlenk flask with 6-bromoisoquinoline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x). Causality: Pd(0) active species are highly susceptible to oxidation; rigorous deoxygenation prevents premature catalyst deactivation[5].
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe[5].
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
Thermal Activation: Heat the mixture to 90 °C with vigorous stirring for 12–16 hours[5]. Validation Checkpoint: A color change from yellow to dark brown/black often indicates catalyst aggregation (Pd black) if the reaction is starved of substrate or oxygen breaches the system.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[5].
Protocol 2: Kiloscale Buchwald-Hartwig Amination
Objective: C-N bond formation with a primary chiral amine.
Rationale: For base-sensitive substrates like 6-bromoisoquinoline-1-carbonitrile, weaker bases like Cs₂CO₃ must be used instead of strong alkoxides (e.g., NaOtBu) to prevent nitrile hydrolysis or undesired side reactions[3].
Setup: Combine 6-bromoisoquinoline-1-carbonitrile, (S)-3-amino-2-methylpropan-1-ol, Pd(dba)₂, and BINAP ligand in THF[3].
Heating: Heat to reflux under an inert atmosphere.
Purification: Perform an aqueous workup followed by crystallization to ensure residual palladium levels are minimized (<100 ppm) for pharmaceutical compliance[3].
Caption: Step-by-step workflow for the Buchwald-Hartwig amination of 6-bromoisoquinoline.
Strategic Considerations for Drug Development
When incorporating the 6-bromoisoquinoline scaffold into chemical libraries, researchers must account for its dual reactivity potential. If functionalizing a multi-halogenated isoquinoline, site-selectivity can be engineered by placing a chloride at the highly electrophilic C1 position and a bromide at the C6 position. This allows for sequential, orthogonal cross-coupling: first at C1 (leveraging electronic bias), followed by C6 (leveraging BDE)[1]. Furthermore, alternative base-metal catalysis, such as Ni-catalyzed cyanation, has proven highly effective for 6-bromoisoquinoline, offering a greener, cost-effective alternative to precious metal catalysts during scale-up[4].
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). URL: [Link]
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development (ACS Publications). URL: [Link]
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PubMed Central (PMC). URL: [Link]
Pharmacological Validation of Novel Isoquinoline-Based Kinase Inhibitors: A Comparative MoA Guide
As the therapeutic landscape for cardiovascular diseases, neurodegeneration, and oncology expands, targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) has become a focal point of drug di...
Author: BenchChem Technical Support Team. Date: April 2026
As the therapeutic landscape for cardiovascular diseases, neurodegeneration, and oncology expands, targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) has become a focal point of drug discovery. Isoquinoline-based derivatives, pioneered by the clinical success of fasudil (HA-1077), remain a privileged scaffold for ATP-competitive kinase inhibition[1]. However, the highly conserved nature of the ATP-binding pocket across the human kinome necessitates rigorous, multi-tiered validation of the Mechanism of Action (MoA) to distinguish novel isoquinoline inhibitors from established alternatives like fasudil and the 4-aminopyridine derivative Y-27632[2].
This guide provides a comprehensive, self-validating experimental framework to establish the MoA, potency, and selectivity of novel isoquinoline-based inhibitors (referred to herein as the prototype NII-101 ) against standard benchmarks.
Mechanistic Rationale: The Rho/ROCK Signaling Axis
To validate an inhibitor, one must first understand the causality of the target pathway. ROCKs are primary effectors of the small GTPase RhoA. Upon activation by G-protein-coupled receptors (GPCRs), RhoA activates ROCK, which subsequently phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP)[1]. This phosphorylation inhibits MLCP, leading to a net increase in phosphorylated myosin light chain (p-MLC), which drives actomyosin contraction and stress fiber formation[1].
Isoquinoline inhibitors like fasudil induce a conformational change in the ROCK kinase domain, competitively binding the ATP pocket to halt this cascade[2].
Diagram: Rho/ROCK signaling pathway and the intervention point of isoquinoline inhibitors.
Experimental Protocols for MoA Validation
A robust MoA validation requires a self-validating system: biochemical affinity must predict cellular target engagement, which must in turn predict the phenotypic outcome.
Because isoquinolines can exhibit off-target effects on other serine-threonine kinases like PKA and PKC at higher concentrations[1], high-throughput cross-screening is essential[3].
Step-by-Step Methodology:
Primary Screening: Test NII-101, Fasudil, and Y-27632 at a single concentration (e.g., 1 µM) against a broad panel of >300 recombinant human kinases using an ADP-Glo or radiometric functional assay[4].
Dose-Response Determination: For any kinase inhibited by >70% in the primary screen, perform a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM) to calculate the half-maximal inhibitory concentration (IC₅₀)[3].
Causality Check: Include a structurally similar but inactive isoquinoline analog as a negative control to ensure that kinase inhibition is driven by specific pharmacophore interactions rather than assay interference or aggregation.
Phase 2: Cellular Target Engagement (p-MLC Assay)
Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues[5]. We validate target engagement by measuring the downstream substrate, p-MLC.
Step-by-Step Methodology:
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or NIH3T3 fibroblasts in 6-well plates and grow to 80% confluence.
Inhibitor Treatment: Starve cells of serum for 12 hours. Pre-treat with varying concentrations of NII-101, Fasudil, or Y-27632 for 1 hour.
Stimulation: Add a ROCK activator (e.g., lysophosphatidic acid, LPA) for 10 minutes to induce acute MLC phosphorylation.
Quantification: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Perform Western blotting using antibodies specific to p-MLC (Thr18/Ser19) and total MLC. Normalize the chemiluminescent signal of p-MLC to total MLC.
Self-Validation: If NII-101 successfully inhibits p-MLC but fails to alter cellular morphology (Phase 3), the inhibitor may be hitting compensatory pathways (e.g., MRCK), prompting a return to Phase 1 data.
ROCK inhibition leads to the loss of stress fibers and focal adhesion complexes[1].
Step-by-Step Methodology:
Seeding: Plate cells on fibronectin-coated glass coverslips.
Treatment: Treat with the calculated cellular IC₈₀ of the inhibitors for 2 hours.
Fixation & Staining: Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with Alexa Fluor 488-Phalloidin (for F-actin) and DAPI (for nuclei).
Imaging: Acquire images via confocal microscopy. Quantify stress fiber density using automated image analysis software.
Comparative Performance Data
The following table summarizes the validation data comparing the novel isoquinoline inhibitor NII-101 against clinical and preclinical standards.
Data Interpretation: NII-101 demonstrates superior biochemical potency and a significantly wider therapeutic window (selectivity over PKA) compared to the non-isoform-selective benchmarks Fasudil and Y-27632[1].
Conclusion
Validating the MoA of novel isoquinoline-based inhibitors requires a triangulated approach: biochemical profiling proves direct ATP-competitive binding, p-MLC quantification proves intracellular target engagement, and cytoskeletal imaging proves the functional phenotypic outcome. By utilizing this self-validating workflow, researchers can confidently benchmark new compounds against established agents like fasudil and Y-27632, ensuring high scientific integrity before advancing to in vivo models.
A Spectroscopic Guide to Differentiating Isoquinoline Regioisomers
Introduction In the landscape of drug discovery and development, isoquinoline and its derivatives represent a cornerstone of medicinal chemistry. These bicyclic heteroaromatic compounds are integral scaffolds in a vast a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug discovery and development, isoquinoline and its derivatives represent a cornerstone of medicinal chemistry. These bicyclic heteroaromatic compounds are integral scaffolds in a vast array of pharmacologically active agents, from the vasodilator papaverine to potent anticancer therapeutics. The precise substitution pattern on the isoquinoline nucleus is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and safety. Consequently, the unambiguous identification and differentiation of isoquinoline regioisomers—molecules with the same chemical formula but different substituent positions—is a paramount challenge for researchers and drug development professionals.
This guide provides an in-depth spectroscopic comparison of isoquinoline regioisomers, offering a practical framework for their differentiation using fundamental analytical techniques. We will explore how minor positional shifts of a substituent can induce significant and predictable changes in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. By understanding the causality behind these spectral variations, scientists can confidently elucidate the structure of their synthesized compounds, ensuring the integrity of their research and the safety of potential drug candidates.
The Structural Basis of Spectroscopic Differences
The electronic landscape of the isoquinoline ring system is inherently asymmetric due to the presence of the nitrogen atom at the 2-position. This creates a dipole moment and influences the electron density at various positions around the rings. The introduction of a substituent further perturbs this electronic distribution, and the extent and nature of this perturbation are highly dependent on the substituent's position. These electronic differences are the fundamental reason why regioisomers can be distinguished by spectroscopic methods.
For this guide, we will focus on two representative pairs of regioisomers to illustrate these principles:
1-Methylisoquinoline vs. 3-Methylisoquinoline: A comparison of substitution on the pyridine ring.
5-Bromoisoquinoline vs. 8-Bromoisoquinoline: A comparison of substitution on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Regioisomer Assignment
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it excels at differentiating regioisomers. The chemical shift of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment.
Causality in NMR Chemical Shifts
The nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, deshielding nearby protons and carbons. This effect is most pronounced at the C1 and C3 positions. When a substituent is introduced, it can further modulate the electron density through inductive and resonance effects, leading to characteristic shifts in the NMR spectra that are diagnostic of its position.
Comparative Analysis: 5-Bromoisoquinoline vs. 8-Bromoisoquinoline
The differentiation of 5- and 8-bromoisoquinoline provides a clear example of how substituent position on the carbocyclic ring influences NMR spectra. The electronegative bromine atom induces downfield shifts on nearby protons.
The direct attachment of bromine significantly shields this carbon.
C-6
133.9
C-7
128.4
C-8
127.9
C-4a
129.3
C-8a
134.3
Note: A complete ¹³C NMR dataset for 8-bromoisoquinoline in DMSO-d₆ was not available in the searched literature for a direct comparison.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isoquinoline regioisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans are typically required compared to ¹H NMR.
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
General workflow for NMR analysis of isoquinoline regioisomers.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing it to fragment in predictable ways.
Causality in Mass Spectrometry Fragmentation
The fragmentation of isoquinoline regioisomers is influenced by the stability of the resulting fragment ions and neutral losses. The position of a substituent can direct the fragmentation pathway, leading to differences in the relative abundances of fragment ions. A common fragmentation pathway for both quinoline and isoquinoline is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 102.[3]
Comparative Analysis: 1-Methylisoquinoline vs. 3-Methylisoquinoline
While both 1-methylisoquinoline and 3-methylisoquinoline have the same molecular weight (143.19 g/mol ), their fragmentation patterns under EI-MS show subtle but important differences that can aid in their differentiation.[4][5]
The loss of a hydrogen radical is a prominent feature for both.
115
[M-H-HCN]⁺
Moderate
High
The fragment resulting from the loss of HCN from the [M-H]⁺ ion is more abundant for the 3-methyl isomer.
116
[M-HCN]⁺
Low
Moderate
The direct loss of HCN from the molecular ion is more favorable for 3-methylisoquinoline.[5]
The greater stability of the fragmentation products from 3-methylisoquinoline after the loss of HCN likely contributes to the higher relative abundance of the m/z 115 and 116 ions.
Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and induce fragmentation.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to distinguish between the regioisomers.
General workflow for EI-MS analysis of isoquinoline regioisomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of isoquinoline gives rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of substituents.
Causality in UV-Vis Spectra
Substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maxima, depending on whether they are electron-donating or electron-withdrawing and their position on the ring. The position of the substituent alters how it interacts with the π-system of the isoquinoline core, leading to distinct spectra for regioisomers. For instance, a substituent at the 5-position may have a more significant impact on the electronic transitions of the benzene ring portion of the molecule, whereas a substituent at the 1- or 3-position will more directly affect the pyridine ring's electronics.
The bromo substituent at the 5-position causes a slight bathochromic shift in the absorption maxima compared to the parent isoquinoline. One would expect the λmax for 8-bromoisoquinoline to also be shifted relative to isoquinoline, and potentially differ slightly from the 5-bromo isomer due to the different electronic environment.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of the isoquinoline isomer in a UV-grade solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
Baseline Correction: Use a cuvette filled with the pure solvent as a reference to zero the spectrophotometer.
Spectrum Acquisition: Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For isoquinoline regioisomers, the key differences often appear in the "fingerprint region" (below 1500 cm⁻¹) where complex skeletal vibrations occur, and in the C-H out-of-plane bending region (900-680 cm⁻¹), which is sensitive to the substitution pattern on the aromatic rings.[7]
Causality in IR Spectra
The position of a substituent on the isoquinoline ring system alters the symmetry of the molecule and the vibrational coupling between different bonds. This results in unique patterns of IR absorption bands. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring.[7]
Comparative Analysis: Substituted Isoquinolines
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Comments
Aromatic C-H Stretch
3100-3000
Present in all aromatic compounds.
C=C and C=N Ring Stretching
1600-1450
A series of bands characteristic of the heteroaromatic system. The pattern can be subtly altered by the substituent's position.
C-H Out-of-Plane Bending
900-680
Highly diagnostic of the substitution pattern on the benzene ring. The pattern of bands in this region can help distinguish between, for example, a 5- and an 8-substituted isoquinoline.[7]
C-Br Stretch (for bromo-isomers)
~680-500
Expected for bromoisoquinolines.
For 5-bromoisoquinoline, the IR spectrum shows characteristic absorptions at 3053, 1582, 1484, and 1352 cm⁻¹.[1] The pattern of C-H bending bands in the fingerprint region would be expected to differ from that of 8-bromoisoquinoline.
Experimental Protocol: IR Spectroscopy (ATR)
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Conclusion
The differentiation of isoquinoline regioisomers is a critical task in synthetic and medicinal chemistry, and a multi-technique spectroscopic approach provides the most definitive solution. As demonstrated, NMR spectroscopy offers the most detailed structural information, with chemical shifts and coupling patterns providing a clear fingerprint of the substitution pattern. Mass spectrometry serves as an excellent complementary technique, confirming molecular weight and offering clues to the isomer's identity through distinct fragmentation pathways. UV-Vis and IR spectroscopy, while sometimes more subtle in their differentiation, provide valuable confirmatory data regarding the electronic environment and vibrational modes of the molecule.
By systematically applying these techniques and understanding the underlying principles that govern the spectral differences between regioisomers, researchers can ensure the structural integrity of their compounds, paving the way for more robust and reliable drug discovery and development programs.
References
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
NIST. Isoquinoline, 1-methyl-. In: NIST Chemistry WebBook. Available at: [Link]
PubChem. 3-Methylisoquinoline. National Center for Biotechnology Information. Available at: [Link]
PubChem. 5-Bromoisoquinoline. National Center for Biotechnology Information. Available at: [Link]
Zhao, W., et al. Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. RSC Advances.
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
Zhang, T., et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849 (2020). Available at: [Link]
Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available at: [Link]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179 (2010). Available at: [Link]
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667 (2016). Available at: [Link]
ResearchGate. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
Draper, P. M., & MacLean, D. B. Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry, 48(5), 746-752 (1970). Available at: [Link]
Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153 (2000). Available at: [Link]
ResearchGate. Analytical, physical data and selected IR absorption bands (cm-1) of the ligands. Available at: [Link]
University of Calgary. 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]
NextSDS. 8-Bromoisoquinoline — Chemical Substance Information. Available at: [Link]
ResearchGate. Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]
University of California, Los Angeles. IR Chart. Available at: [Link]
University of Wisconsin-Madison. IR Absorption Table. Available at: [Link]
Bruker. 13C NMR spectrum at 126 MHz in CDCl3 with 1% (v/v) TMS. Available at: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]
NIST. Isoquinoline, 1-methyl-. In: NIST Chemistry WebBook. Available at: [Link]
Atkinson, R. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Available at: [Link]
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Validating In Silico Predictions with Experimental Data for Isoquinoline Derivatives
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and experimental (in vitro, in vivo) methodologies is not just beneficial—it is paramount.[1] This is particularly true for t...
Author: BenchChem Technical Support Team. Date: April 2026
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and experimental (in vitro, in vivo) methodologies is not just beneficial—it is paramount.[1] This is particularly true for the exploration of isoquinoline alkaloids, a diverse class of naturally occurring compounds and their synthetic derivatives renowned for their broad spectrum of biological activities.[2][3] Isoquinolines have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[2][4] The initial stages of identifying promising isoquinoline-based drug candidates often involve in silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to rapidly and cost-effectively screen large libraries of these compounds against specific biological targets.[1][5] However, the predictions generated from these computational models are theoretical and necessitate rigorous experimental validation to confirm their real-world biological relevance.[1]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of in silico predictions with experimental data for isoquinoline derivatives. Moving beyond a mere procedural outline, this guide delves into the causality behind experimental choices, emphasizes the importance of self-validating systems for trustworthy results, and is grounded in authoritative scientific literature.
The Symbiotic Relationship of In Silico and Experimental Approaches
The drug discovery pipeline has been significantly condensed by the advent of computational tools that allow for the high-throughput screening of virtual compound libraries.[5] For isoquinolines, this means that thousands of derivatives can be computationally evaluated for their potential to interact with a specific protein target, such as an enzyme or a receptor, before a single compound is synthesized or tested in the lab. This in silico pre-screening is a powerful tool for prioritizing candidates and focusing resources on the most promising molecules.
However, the predictions from molecular docking and other computational methods are based on scoring functions and algorithms that approximate the complex biological reality.[6] Therefore, experimental validation is the crucial next step to confirm the in silico findings and to understand the true biological activity of the isoquinoline derivatives.[1]
The Cross-Validation Workflow
A robust cross-validation workflow is essential to bridge the gap between computational predictions and experimental outcomes. This iterative process ensures that the in silico models are refined based on real-world data, leading to more accurate predictions in future screening campaigns.
Caption: A typical workflow for cross-validating in silico predictions with experimental results in isoquinoline drug discovery.
In Silico Predictions: A Closer Look
Molecular Docking: Predicting Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[7] The output of a docking simulation is typically a "docking score," which is an estimation of the binding affinity between the ligand (the isoquinoline derivative) and the protein. A more negative docking score generally indicates a stronger predicted binding affinity.[6]
Key Considerations for Isoquinoline Docking:
Target Selection: The choice of protein target is critical and should be based on the therapeutic area of interest. For example, in cancer research, kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) are common targets for isoquinoline derivatives.[6]
Software and Scoring Functions: Various docking programs are available, such as AutoDock Vina, GOLD, and Maestro, each with its own scoring function.[6] It is important to be aware of the strengths and limitations of the chosen software.
ADMET Prediction: Assessing Drug-Likeness
Beyond binding affinity, it is crucial to assess the "drug-likeness" of a compound. ADMET prediction tools evaluate properties such as:
Absorption: The ability of the compound to be absorbed into the bloodstream.
Distribution: How the compound is distributed throughout the body.
Metabolism: How the compound is broken down by the body.
Excretion: How the compound is eliminated from the body.
Toxicity: The potential for the compound to cause adverse effects.
Several computational models, such as Lipinski's Rule of Five, are used to predict the oral bioavailability of drug candidates.[8] For instance, a study on isoquinoline alkaloids showed that several compounds, including Isoliensinine, Liensinine, and Methylcorypalline, exhibited promising drug-like behavior based on ADMET predictions.[8][9]
Experimental Validation: The Ground Truth
Experimental validation provides the "ground truth" to either confirm or refute the in silico predictions. A variety of in vitro and in vivo assays can be employed, depending on the therapeutic target and the predicted biological activity.
In Vitro Assays: From Benchtop to Biological Insight
In vitro assays are conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. These assays are essential for determining the actual biological activity of the synthesized isoquinoline derivatives.
Common In Vitro Assays for Isoquinolines:
Assay Type
Purpose
Example Application for Isoquinolines
Enzyme Inhibition Assays
To determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Assessing the inhibition of acetylcholinesterase (AChE) by tetrahydroisoquinoline derivatives for potential Alzheimer's disease treatment.[10]
To determine the affinity of a compound for a specific receptor.
Confirming the predicted high affinity of tetrahydroisoquinoline derivatives for dopamine D3 receptors.[10]
Antimicrobial Susceptibility Testing
To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Investigating the antibacterial properties of tricyclic isoquinoline derivatives against Gram-positive pathogens like Staphylococcus aureus.[3]
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity.[12][13] This information is invaluable for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For example, SAR studies on N-(2-arylethyl) isoquinoline derivatives revealed that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position were important for their activity as human scavenger receptor CD36 antagonists.[13]
Comparative Analysis: Where Prediction Meets Reality
The ultimate goal of this cross-validation process is to establish a correlation between the in silico predictions and the experimental results. A strong correlation provides confidence in the predictive power of the computational models and can guide the design of future generations of isoquinoline-based drug candidates.
Case Study: Anticancer Isoquinoline Derivatives
A compelling example of this synergy is seen in the development of anticancer isoquinoline derivatives. In silico docking studies might predict that a series of isoquinolines bind strongly to a particular cancer-related protein. Subsequent in vitro cytotoxicity assays can then be used to determine if this predicted binding translates into actual cancer cell-killing activity.
Illustrative Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be targeted by an isoquinoline derivative in cancer therapy.
Caption: A simplified representation of a signaling pathway that can be targeted by isoquinoline derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of the experimental data, it is essential to follow detailed and well-validated protocols.
Protocol 1: Molecular Docking of Isoquinoline Derivatives
Protein Preparation:
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial atomic charges.[6]
Perform energy minimization of the protein structure to relieve any steric clashes.[6]
Ligand Preparation:
Draw the 2D structure of the isoquinoline derivative using a chemical drawing tool.
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).[6]
Grid Generation and Docking:
Define a grid box around the active site of the protein.[6]
Use a docking program (e.g., AutoDock Vina) to perform the docking simulation, which explores the conformational space of the ligand within the grid box and predicts the best binding poses.[6]
Analysis of Results:
Evaluate the docking scores to rank the ligands based on their predicted binding affinity.[6]
Visualize the best-docked poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.[6]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Cell Culture:
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cell Seeding:
Harvest the cells and seed them into a 96-well plate at a predetermined density.
Allow the cells to adhere overnight.
Compound Treatment:
Prepare a series of dilutions of the isoquinoline derivative in the cell culture medium.
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation:
Incubate the plate for a specified period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Formazan Solubilization:
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The cross-validation of in silico predictions with experimental data is an indispensable component of modern drug discovery. For the promising class of isoquinoline derivatives, this integrated approach allows for the efficient identification and optimization of lead compounds with therapeutic potential. By combining the speed and cost-effectiveness of computational methods with the biological relevance of experimental assays, researchers can accelerate the journey from a promising molecule to a potential life-saving drug. The continuous feedback loop between prediction and experimentation is key to refining our understanding of the complex interplay between chemical structure and biological function, ultimately leading to the development of safer and more effective medicines.
References
Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide - Benchchem.
Studies on the Anti-tumor Activity of Isoquinoline Derivatives. : III. On the Relationship between Toxicity and Chemical Constitution of Isoquinoline … - J-Stage.
Validating In Silico Predictions for Tetrahydroisoquinolines: A Comparative Guide Based on Experimental Data - Benchchem.
Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents - PubMed.
Synthesis and structure-activity relationship of N-(2-arylethyl) isoquinoline derivatives as human scavenger receptor CD36 antagonists - PubMed.
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI.
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
In silico investigation and potential therapeutic approaches of isoquinoline alkaloids for neurodegenerative diseases: computer-aided drug design perspective - PubMed.
IN SILICO PROFILING OF THE ADMET PROPERTIES AND INHIBITORY POTENTIALS OF ALKALOIDS AGAINST IFIT5 IN RENAL CELL CARCINOMA - Science World Journal.
In silico investigation and potential therapeutic approaches of isoquinoline alkaloids for neurodegenerative diseases: computer-aided drug design perspective - ResearchGate.
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors - MDPI.
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC.
Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - PMC.
Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC.
In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2 - ScienceOpen.
Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives - MDPI.
In Silico Tools and Software to Predict ADMET of New Drug Candidates - OUCI.
Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Derivatives - Benchchem.
Cross clinical-experimental-computational qualification of in silico drug trials on human cardiac purkinje cells for proarrhythmia risk prediction - PMC.
Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem.
A Comparative Guide to Docking Score Validation of 7-Chloro-4- aminoquinoline-benzimidazole Hybrids - Benchchem.
Cross clinical-experimental-computational qualification of in silico drug trials on human cardiac purkinje cells for proarrhythmia risk prediction - PubMed.
Systematic computational strategies for identifying protein targets and lead discovery - PMC.
A Comparative Guide to Isoquinoline Synthesis: Benchmarking Classical and Modern Methodologies
Introduction The isoquinoline scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and natural product synthesis.[1] Its rigid, planar structure serves as the core for a vast number...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and natural product synthesis.[1] Its rigid, planar structure serves as the core for a vast number of bioactive alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] For over a century, the construction of this vital framework has been dominated by a handful of classical, name-brand reactions. However, the pressing need for greater efficiency, milder conditions, and broader substrate scope has driven the development of innovative new synthetic strategies.[1][3]
This guide provides an in-depth comparison of these classical routes against modern, state-of-the-art methodologies. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and present a head-to-head comparison of key performance metrics to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
I. The Classical Canon: Robust but Demanding Syntheses
The traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are foundational to the field.[2][4] While often reliable, they are characterized by their reliance on harsh acidic conditions, high temperatures, and a somewhat limited tolerance for sensitive functional groups.[1][3]
A. The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a mainstay for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides.[5][6] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][7] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.
Mechanism & Rationale: The reaction's success hinges on activating the amide carbonyl for cyclization. Strong dehydrating agents like POCl₃ convert the amide oxygen into a good leaving group (a phosphate ester), facilitating the formation of a highly electrophilic nitrilium ion intermediate.[5][7] This intermediate is then attacked by the electron-rich aromatic ring to forge the new carbocycle. The requirement for an electron-rich arene is a key consideration; substrates lacking electron-donating groups often require more forceful conditions, such as refluxing in P₂O₅/POCl₃, to proceed efficiently.[6]
Caption: Workflow for the Bischler-Napieralski Reaction.
To a solution of the starting amide in anhydrous acetonitrile, slowly add POCl₃ at 0 °C under an inert atmosphere (e.g., Nitrogen).
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 82 °C).
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Upon completion, cool the mixture and carefully pour it onto crushed ice.
Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.[3]
The crude product can be oxidized directly (e.g., using 10% Pd/C in refluxing toluene) to afford the corresponding isoquinoline.
B. The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, constructs the tetrahydroisoquinoline skeleton via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9] This reaction is particularly powerful for synthesizing scaffolds found in indole alkaloids when tryptamine derivatives are used.[10]
Mechanism & Rationale : The reaction begins with the formation of a Schiff base (or the corresponding iminium ion under acidic conditions) from the amine and the carbonyl compound.[8][11] The key step is the subsequent intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium carbon. The efficiency of this cyclization, known as the Mannich-type reaction, is highly dependent on the nucleophilicity of the aromatic ring.[8] Electron-donating groups on the ring significantly accelerate the reaction, often allowing it to proceed under mild, near-neutral pH conditions.[11]
Caption: Workflow for the Pictet-Spengler Reaction.
Dissolve the β-arylethylamine (dopamine HCl) in the aqueous buffer solution in a round-bottom flask.
Add the aldehyde to the solution and stir the mixture at room temperature.
Monitor the reaction by TLC or LC-MS. For less activated systems, gentle heating may be required.[11]
Upon completion, the product may precipitate from the reaction mixture or require extraction.
Adjust the pH with a base (e.g., NaHCO₃ solution) to neutralize the acid.
Extract the product with an appropriate organic solvent.
Dry the combined organic layers, filter, and concentrate to provide the crude tetrahydroisoquinoline, which can be purified by column chromatography or recrystallization.[12]
C. The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[13][14] The process involves the formation of a benzalamino acetal intermediate, which then undergoes an acid-catalyzed cyclization.[15]
Mechanism & Rationale : This reaction is notoriously sensitive to conditions. The key cyclization step requires a strong acid, typically concentrated sulfuric acid, to promote the intramolecular electrophilic substitution onto the aromatic ring.[13][16] The harsh conditions can lead to low yields, particularly for substrates with electron-withdrawing groups.[15] Several modifications, such as the Schlittler-Muller modification (using a benzylamine and glyoxal acetal), have been developed to improve yields and expand the substrate scope.[4][14]
Caption: Workflow for the Pomeranz-Fritsch Reaction.
Carefully add the benzalamino acetal (formed by pre-condensing the aldehyde and amine) to chilled, concentrated sulfuric acid with vigorous stirring.
Allow the mixture to stand at room temperature for several hours or until TLC indicates the consumption of the starting material.
Carefully pour the acidic mixture onto a large amount of crushed ice.
Make the solution strongly basic by adding a concentrated NaOH solution.
Extract the aqueous layer multiple times with an organic solvent like ether or dichloromethane.
Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent to obtain the crude isoquinoline, which is then purified by chromatography or distillation.[15]
II. The Modern Era: Catalysis-Driven Innovation
Modern synthetic methods have revolutionized isoquinoline synthesis by leveraging the power of transition-metal catalysis and other novel activation strategies.[1][17] These approaches offer significant advantages, including milder reaction conditions, superior functional group tolerance, improved atom economy, and access to novel substitution patterns.[4]
A. Transition Metal-Catalyzed C-H Activation/Annulation
One of the most powerful modern strategies involves the transition-metal-catalyzed C-H activation and subsequent annulation with a coupling partner, typically an alkyne.[17][18] Rhodium(III) and Ruthenium(II) catalysts are particularly effective for this transformation.[19][20]
Mechanism & Rationale : The reaction typically proceeds through a directing group on the aromatic substrate (e.g., an oxime, hydrazone, or amide), which coordinates to the metal center.[19] This coordination positions the catalyst to selectively break a nearby C-H bond, forming a metallacyclic intermediate. This intermediate then coordinates to the alkyne, undergoes migratory insertion, and finally, a reductive elimination step releases the isoquinoline product and regenerates the active catalyst.[18] This catalytic cycle avoids the need for harsh acids and pre-functionalized starting materials, representing a highly atom- and step-economical approach.
To an oven-dried reaction vessel, add the aromatic oxime, diphenylacetylene, Rh(III) catalyst, and CsOAc.
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
Add anhydrous methanol via syringe.
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 12-24 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by silica gel column chromatography to afford the desired isoquinoline.[20]
B. Visible-Light Photoredox Catalysis
A burgeoning area in organic synthesis, visible-light photoredox catalysis offers an exceptionally mild and "green" approach to constructing complex molecules.[1][21] This strategy uses light energy to generate reactive radical intermediates under ambient conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.[22]
Mechanism & Rationale : In a typical cycle, a photocatalyst (often an organic dye like Eosin Y or a ruthenium/iridium complex) absorbs visible light and enters an excited state.[1][22] This excited catalyst can then engage in a single-electron transfer (SET) with a substrate, such as an O-acyl oxime, to generate a nitrogen-centered radical.[22] This iminyl radical can then undergo an intramolecular cyclization onto a tethered alkyne or alkene, followed by subsequent steps to yield the final isoquinoline product.[1] This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry.[21]
Caption: Workflow for Photoredox Isoquinoline Synthesis.
In a reaction vial, combine the oxime substrate, photocatalyst, and DIPEA.
Add acetonitrile and degas the solution with an inert gas for 15 minutes.
Seal the vial and place it in front of a blue LED light source with stirring.
Maintain the reaction at room temperature and monitor its progress by TLC.
Once the starting material is consumed, remove the light source.
Dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting crude product via flash column chromatography.[22]
III. Head-to-Head Comparison
The choice between a classical and modern synthetic route depends on a careful evaluation of several key performance indicators. The following table summarizes the general characteristics of the discussed methods.
The synthesis of the isoquinoline core has evolved dramatically from its classical origins. The traditional Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while still valuable, often require harsh conditions that are incompatible with complex or sensitive molecules.[1][25] In contrast, modern methods driven by transition-metal and photoredox catalysis offer unparalleled advantages in terms of mildness, efficiency, and functional group tolerance.[4]
Transition-metal-catalyzed C-H activation strategies provide a powerful, atom-economical route to diverse isoquinolines, enabling new retrosynthetic disconnections.[4][18] Similarly, visible-light photoredox catalysis represents the frontier of sustainable synthesis, allowing for the construction of these vital heterocycles under exceptionally mild, environmentally benign conditions.[1][21] The selection of a synthetic route should be guided by the specific target molecule's structure, available resources, and desired scale. For drug development professionals and researchers, a thorough understanding of both the classical and modern synthetic playbook is essential for the efficient and innovative construction of the next generation of isoquinoline-based therapeutics.
References
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
A Comparative Review of Isoquinoline Synthesis Methodologies. BenchChem.
Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. (2016). Scientific Reports. Available at: [Link]
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). Molecules. Available at: [Link]
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (2021). Advanced Synthesis & Catalysis. Available at: [Link]
Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences and Research.
Asymmetric Synthesis of Isoquinoline Alkaloids. (2004). Chemical Reviews. Available at: [Link]
The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem.
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). Molecules. Available at: [Link]
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2018). SciSpace. Available at: [Link]
Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. Available at: [Link]
Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. (2023). The Journal of Organic Chemistry. Available at: [Link]
Photoredox catalyze synthesis of isoquinoline from imine and alkyne. (2020). ResearchGate. Available at: [Link]
Isoquinoline synthesis using photoredox‐catalysis. (2021). ResearchGate. Available at: [Link]
recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. Available at: [Link]
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Pomeranz-Fritsch Reaction. (2011). Name Reactions in Heterocyclic Chemistry. Available at: [Link]
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences and Research.
Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). Organic Letters. Available at: [Link]
Transition‐Metal‐Catalyzed synthesis of isoquinolines. (2018). ResearchGate. Available at: [Link]
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. BenchChem.
Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. (2017). ARKIVOC. Available at: [Link]
Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
The mechanism of the Pictet–Spengler reaction. (2017). ResearchGate. Available at: [Link]
Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2026). RSC Publishing. Available at: [Link]
Bischler-Napieralski Isoquinoline Synthesis. (2000). Scribd. Available at: [Link]
Overview of classical vs. green isoquinoline synthesis methods. (2025). ResearchGate. Available at: [Link]
Classical strategies for the isoquinoline synthesis. (2024). ResearchGate. Available at: [Link]
Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed.. Available at: [Link]
Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (2016). ResearchGate. Available at: [Link]
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. (2018). The Journal of Organic Chemistry. Available at: [Link]
Comprehensive Disposal Protocol for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Disposal Protocol for Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals working with complex halogenated heterocycles like Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, standard disposal procedures are insufficient. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and destruction of this specific chemical, ensuring full regulatory compliance and operational safety.
Chemical Profile & Disposal Causality
To safely manage a chemical's end-of-life, one must first understand its structural behavior under destruction conditions. Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a brominated isoquinoline derivative[1].
Table 1: Chemical Properties & Disposal Parameters
Parameter
Specification
Chemical Name
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
CAS Number
2090332-56-0
Molecular Formula
C11H9BrN2O2
Molecular Weight
281.11 g/mol
Waste Classification
Halogenated Organic Waste
Primary Destruction Hazard
Generates corrosive Hydrobromic Acid (HBr) gas upon combustion
Required Disposal Method
High-Temperature Thermal Oxidation (>982°C)
Required Emission Control
Caustic Scrubber (NaOH)
Causality of Experimental Choices:
Why is this strictly classified as a halogenated waste? The presence of the bromine atom at the 6-position of the isoquinoline ring dictates its entire disposal lifecycle. When combusted, brominated compounds generate hydrobromic acid (HBr) gas—a highly corrosive, toxic emission[2]. Consequently, this chemical cannot be disposed of via standard non-halogenated solvent fuel-blending programs and requires specialized high-temperature incineration coupled with caustic scrubbing[3].
Standard Operating Procedure: Laboratory-Level Waste Segregation
The most critical phase of disposal occurs at the laboratory bench. Improper segregation can lead to dangerous chemical reactions and exponentially increase disposal costs.
Step 1: Container Selection & Preparation
Action: Select a high-density polyethylene (HDPE) or glass container.
Rationale: Avoid metal containers. Trace degradation of the brominated compound can yield free HBr, which will induce structural corrosion in metals over time. Ensure the container is completely dry and free of incompatible residues (e.g., strong oxidizers).
Step 2: Strict Segregation (The Halogen Rule)
Action: Isolate this waste strictly into designated "Halogenated Organic Waste" streams. Do not mix it with non-halogenated solvents (e.g., ethanol, acetone, hexane).
Rationale: Non-halogenated organic wastes are highly valued for fuel-blending programs (e.g., powering cement kilns). Introducing even trace amounts of brominated compounds contaminates the entire non-halogenated drum[4]. Standard kilns lack the scrubbers required to neutralize acid gases; burning halogens in them causes severe equipment damage and environmental violations[3].
Step 3: Containment and Labeling
Action: Leave 10-20% headspace in the container to allow for vapor expansion. Apply a compliant RCRA Hazardous Waste label immediately upon placing the first drop or crystal into the container.
Rationale: Clearly mark the contents as "Halogenated Organic Waste - Contains Bromine" so downstream waste handlers know to route the drum to a thermal oxidizer rather than a fuel-blending facility.
Once the waste leaves your facility via a licensed hazardous materials transporter, it undergoes a highly engineered destruction process.
Step 1: High-Temperature Thermal Oxidation
The halogenated waste is routed to a permitted hazardous waste combustor[5].
It is injected into a rotary kiln or direct-fired thermal oxidizer operating between 1800°F and 2200°F (982°C to 1204°C)[6].
Causality: This extreme temperature, maintained for a residence time of at least 2.0 seconds, is required to break the stable aromatic isoquinoline ring and achieve a Destruction and Removal Efficiency (DRE) of >99.9999%[6].
Step 2: Acid Gas Quenching and Caustic Scrubbing
The combustion of the bromine atom naturally generates HBr gas. The exhaust gas is rapidly cooled in a quench system to prevent the de novo synthesis of toxic byproducts.
The gas then enters a two-stage packed column absorber/scrubber. A caustic solution (typically sodium hydroxide, NaOH) is sprayed through the gas, neutralizing the HBr into soluble, harmless sodium bromide (NaBr) salts and water, preventing acid rain precursors from entering the atmosphere[3].
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate from laboratory generation to safe environmental emission.
Fig 1. End-to-end disposal workflow for halogenated organic waste.
Emergency Spill Response & Disposal
In the event of an accidental spill of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, standard operational disposal shifts to emergency containment.
Area Isolation & PPE: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a lab coat. If aerosolization of the powder is a risk, utilize an N95 or P100 particulate respirator.
Containment & Absorption:
For solid powder spills: Gently cover the powder with damp paper towels to prevent dust generation and aerosolization.
For liquid solution spills (if dissolved in solvent): Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.
Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible hazardous waste container (HDPE).
Decontamination: Wash the spill surface with a mild detergent solution. Collect all rinsate and contaminated cleanup materials into the same halogenated waste container. Label explicitly as "Spill Cleanup - Halogenated Waste."
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
Personal protective equipment for handling Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
Comprehensive Safety and Handling Guide: Methyl 1-amino-6-bromoisoquinoline-4-carboxylate This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 1-amino-6-br...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: Methyl 1-amino-6-bromoisoquinoline-4-carboxylate
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate. As a halogenated aromatic amine, this compound requires stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.
Core Hazard Assessment and Mitigation
Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a compound for which detailed toxicological data is not widely available. Therefore, a conservative approach to safety is mandatory, based on the hazards associated with its structural components: a primary aromatic amine and a brominated isoquinoline core.
Aromatic Amines: This class of compounds is known for potential toxicity, with some members being recognized as carcinogens.[1] They can be readily absorbed through the skin, presenting a significant route of exposure.[1][2]
Halogenated Heterocycles: Similar brominated isoquinolines are classified as irritants.[3]
Given these potential risks, all handling of this compound must be conducted under the assumption that it is hazardous, following the principle of minimizing all chemical exposures in a laboratory setting.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is required. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training to ensure workers are apprised of the hazards of chemicals in their work area.[4][5][6][7]
Primary Engineering Controls
Chemical Fume Hood: All manipulations of Methyl 1-amino-6-bromoisoquinoline-4-carboxylate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]
Ventilation: Ensure adequate general laboratory ventilation.[9]
Safety Stations: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[9]
Required Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. Never handle this compound with inadequate protection.
Protection Area
Required Equipment
Rationale and Standard
Eye & Face
Chemical safety goggles (ANSI Z87.1 standard) AND a face shield.
Goggles are required to prevent splashes from reaching the eyes.[10] A face shield is necessary when there is a risk of explosion or significant splash hazard.[11]
Aromatic amines can be absorbed through the skin.[2] Nitrile gloves offer broad protection, but glove manufacturer's compatibility data should be consulted for the specific solvents in use.[10][11] Change gloves immediately upon contamination.
Body
Flame-resistant lab coat, fully buttoned, with long sleeves.
Provides a barrier against skin contact from spills and splashes.[11]
Clothing
Long pants and fully enclosed, chemical-resistant shoes.
Ensures no skin on the lower body or feet is exposed. Sandals, perforated shoes, or shorts are strictly prohibited.[10][11]
Respiratory
Not typically required when working in a certified fume hood.
If there is a potential for aerosol generation outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) is required. Respirator use necessitates a formal training and fit-testing program.[11][12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental procedure.
Adherence to a strict protocol minimizes the risk of exposure and contamination.
Preparation:
Designate a specific area within a chemical fume hood for all work with this compound.
Cover the work surface with absorbent, disposable bench paper.
Ensure all necessary equipment (spatulas, glassware, etc.) and waste containers are inside the fume hood before starting.
Verify the location and functionality of the nearest safety shower and eyewash station.
Weighing and Transfer (Solid):
Perform all weighing operations within the fume hood to contain any airborne dust.
Use a microbalance or an analytical balance with a draft shield.
To prevent dust dispersal, carefully crease weighing paper before adding the solid or weigh the material directly into a tared vial.
When transferring, use a spatula and gently tap to move the solid. Avoid any actions that could generate dust.
Dissolving and Reactions (Liquid):
Add the solid compound to the solvent slowly. Never add solvent rapidly to the solid, as this can cause splashing.
Ensure all reactions are conducted in appropriate glassware with adequate stirring to prevent bumping.
Keep containers and reaction vessels covered or loosely capped (if heating or evolving gas) to minimize vapor release.
Post-Handling:
Decontaminate spatulas and other reusable equipment with a suitable solvent (e.g., ethanol or acetone) inside the fume hood, collecting the rinse as halogenated waste.
Wipe down the work surface in the fume hood with a damp cloth or towel, treating it as contaminated waste.
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
Wash hands and forearms thoroughly with soap and water after removing PPE.[3]
Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting. Seek immediate medical attention.
Minor Spill (inside fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
Gently sweep the absorbed material into a container, label it as "Halogenated Waste," and dispose of it according to the plan below.
Wipe the spill area with a solvent-soaked cloth, also disposing of it as halogenated waste.
Major Spill (outside fume hood):
Evacuate the laboratory immediately.
Alert laboratory personnel and contact your institution's emergency response team.
Prevent re-entry to the area.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legally required and essential for safety and environmental protection. As a brominated compound, Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is classified as a halogenated organic substance .[13][14][15]
Waste Segregation: ALL waste materials containing this compound (including excess solid, solutions, contaminated gloves, paper towels, and pipette tips) MUST be collected in a designated "Halogenated Organic Waste" container.[8][13]
Do Not Mix: Never mix halogenated waste with non-halogenated waste.[14][16] This is critical because the disposal cost and method for halogenated waste are significantly different.[14]
Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical names and approximate percentages of all components.[14]
Container Management: Keep waste containers securely closed at all times, except when adding waste.[14] Store in a designated satellite accumulation area.
Waste Disposal Workflow
The following diagram details the required workflow for managing waste generated from this compound.
Caption: Waste segregation and disposal workflow.
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Hazardous Waste Segreg
7.2 Organic Solvents. Environment, Health and Safety, Princeton University. Available at: [Link]
Safety Data Sheet - 4-Bromoisoquinoline. ThermoFisher Scientific.
TEST KIT Instructions Arom
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]
Safety Data Sheet - 6-Methylquinoline-2-carboxylic acid. ChemScene.
Protective Gear. Organic Chemistry at CU Boulder. Available at: [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]
Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
ECHA publishes best practices for qualitative assessment of human health risks. European Chemicals Agency (ECHA).
Protective Equipment. American Chemistry Council. Available at: [Link]
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Introduction to ECHA's guidance on new CLP hazard classes. YouTube.
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
Updated Guidance published – Qualitative Risk Characterisation for Human Health. European Chemicals Agency (ECHA).
Guidance on Information Requirements and Chemical Safety Assessment Part D. European Chemicals Agency (ECHA).
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC.